3-Iodo-6-methoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVFOWOFPFXHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290806 | |
| Record name | 3-iodo-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-35-6 | |
| Record name | 17321-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-iodo-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxypyridazine
Introduction: The Strategic Importance of 3-Iodo-6-methoxypyridazine in Drug Discovery
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. The pyridazine core is a well-recognized "privileged scaffold," appearing in numerous biologically active compounds.[1][2] The strategic placement of a methoxy group at the 6-position and, more critically, an iodine atom at the 3-position, imbues this molecule with significant synthetic versatility. The carbon-iodine bond serves as a versatile handle for a myriad of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of molecular complexity.[3] This capability makes this compound a highly sought-after intermediate for the synthesis of novel pharmaceutical agents targeting a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[2][4]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and mechanistic insights. The methodologies are presented to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways dominate the preparation of this compound:
-
Halogen Exchange (Finkelstein-type Reaction): This route typically commences with the more readily accessible 3-chloro-6-methoxypyridazine, where the chloro substituent is displaced by an iodo group.
-
Diazotization-Iodination (Sandmeyer-type Reaction): This classic transformation involves the conversion of a primary aromatic amine, in this case, 3-amino-6-methoxypyridazine, into a diazonium salt, which is subsequently displaced by iodide.
The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations. The following sections will delve into the technical specifics of each approach.
Route 1: Synthesis via Halogen Exchange
This pathway leverages the Finkelstein reaction, a nucleophilic substitution that involves the exchange of one halogen for another.[5] The reaction is typically driven to completion by the precipitation of the less soluble sodium chloride in a suitable organic solvent. The key precursor for this route is 3-chloro-6-methoxypyridazine.
Workflow for Halogen Exchange Synthesis
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodo-6-methoxypyridazine (CAS No. 17321-35-6), a pivotal heterocyclic building block in modern organic synthesis. This document details the compound's core chemical and physical properties, provides a validated synthetic pathway, and offers an in-depth exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights contained herein are designed to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile intermediate in the design and synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
This compound is a substituted 1,2-diazine featuring a methoxy group at the 6-position and a highly reactive iodine atom at the 3-position. The pyridazine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The strategic placement of the iodo-substituent transforms this simple heterocycle into a powerful synthetic intermediate.
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling facile C-C, C-N, and C-O bond formation under mild conditions. This high reactivity allows for selective transformations, making this compound an ideal precursor for the synthesis of highly functionalized pyridazine derivatives. Its utility is paramount in constructing libraries of novel compounds for high-throughput screening and in the later stages of target-oriented synthesis.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. While a specific, experimentally determined melting point is not widely reported in readily available literature, the key physicochemical and predicted spectroscopic data are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 17321-35-6 | [1][] |
| Molecular Formula | C₅H₅IN₂O | [1][] |
| Molecular Weight | 236.01 g/mol | |
| Appearance | Off-white to pale yellow solid (Predicted) | [3] |
| IUPAC Name | This compound | [] |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the analysis of closely related analogs, such as 3-iodo-6-methylpyridazine and other substituted pyridazines.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The proton at C4 will be influenced by the adjacent iodine and nitrogen atoms, while the proton at C5 will be influenced by the adjacent methoxy group and nitrogen atom. A singlet corresponding to the three methoxy protons will be observed further upfield.
-
Predicted Shifts (CDCl₃, 400 MHz): δ ~7.5-7.7 (d, 1H), ~7.3-7.5 (d, 1H), ~4.1 (s, 3H).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals. The carbon atom bearing the iodine (C3) is expected to be significantly shifted upfield due to the heavy atom effect. The carbon attached to the methoxy group (C6) will be the most downfield signal.
-
Predicted Shifts (CDCl₃, 100 MHz): δ ~160 (C6), ~150 (C4), ~127 (C5), ~95 (C3), ~55 (OCH₃).
-
-
Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 236. A significant fragment corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 109 is also expected.
Synthesis and Characterization Workflow
The most logical and efficient synthesis of this compound involves a two-step sequence starting from the readily available precursor, 3-amino-6-methoxypyridazine. This process utilizes a classical Sandmeyer-type diazotization-iodination reaction.[3]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
This protocol is adapted from robust, field-proven procedures for the diazotization-iodination of analogous aminopyridazines.[3] The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
3-Amino-6-methoxypyridazine (CAS 7252-84-8)
-
Sulfuric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazonium Salt Formation: In a flask equipped with a magnetic stirrer, dissolve 3-amino-6-methoxypyridazine (1.0 equiv) in dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water). Cool the solution to 0-5 °C using an ice-salt bath.
-
Causality: The primary amine must be protonated to form the corresponding anilinium salt, which then reacts with nitrous acid (formed in situ) to generate the diazonium salt. Low temperatures are critical as diazonium salts are thermally unstable and can decompose prematurely.
-
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Nitrous acid is generated in situ from NaNO₂ and the strong acid. A slow, dropwise addition prevents a dangerous exotherm and localized concentration buildup, which could lead to uncontrolled decomposition and side reactions.
-
-
Stir the reaction mixture at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water. Add this KI solution portion-wise to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.
-
Causality: The iodide ion acts as a nucleophile, attacking the diazonium salt. This leads to the displacement of the dinitrogen group, which is an excellent leaving group due to the high stability of N₂ gas, forming the C-I bond.
-
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the decomposition of any remaining diazonium salt to completion.
-
Work-up and Purification: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine (indicated by the disappearance of the brown I₂ color).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Utility: A Cross-Coupling Powerhouse
The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridazine core to a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions to the heterocyclic scaffold, a common strategy in the design of kinase inhibitors and molecular probes.
Caption: General catalytic cycle for the Sonogashira coupling.
Field-Proven Protocol: Sonogashira Coupling of this compound [3]
Materials:
-
This compound (1.0 equiv, 0.3 g, 1.3 mmol)
-
Propargyl alcohol (prop-2-yn-1-ol) (1.3 equiv, 0.1 mL, 1.7 mmol)
-
Triethylamine (Et₃N) (2.8 equiv, 0.5 mL, 3.6 mmol)
-
Copper(I) iodide (CuI) (0.03 equiv, 7 mg, 0.04 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv, 27 mg, 0.04 mmol)
-
Tetrahydrofuran (THF), anhydrous (3 mL)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, anhydrous THF, propargyl alcohol, and triethylamine.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the Pd(0) active catalyst and to avoid the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen. Triethylamine acts as both the base and a solvent.
-
-
Catalyst Addition: To the stirred suspension, add copper(I) iodide and then bis(triphenylphosphine)palladium(II) dichloride.
-
Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The Cu(I) co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.
-
-
Reaction: Stir the suspension at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired 3-(hydroxyprop-1-ynyl)-6-methoxypyridazine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the connection of the pyridazine ring to various aryl or heteroaryl moieties. This reaction is a cornerstone of modern drug discovery for synthesizing biaryl structures.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Generalized Protocol: Suzuki Coupling with this compound
While a specific protocol for the iodo-derivative is not available, the following is a highly effective protocol for the analogous and less reactive 3-chloro-6-methoxypyridazine, which can be adapted with confidence for the iodo-compound, likely with shorter reaction times or lower temperatures.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.15 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.1 equiv)
-
Toluene and Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound and the desired arylboronic acid.
-
Add toluene, a small amount of ethanol (to aid solubility), and the aqueous sodium carbonate solution.
-
Causality: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.
-
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of aryl amines, forming a C-N bond between an aryl halide and a primary or secondary amine. For pyridazine scaffolds, this allows the direct introduction of diverse amine functionalities, which are key pharmacophores for interacting with biological targets.
Generalized Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on state-of-the-art methods for the amination of challenging heteroaryl halides. The choice of ligand is critical for success.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: To an oven-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂, the XPhos ligand, and sodium tert-butoxide.
-
Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination. Bulky, electron-rich phosphine ligands like XPhos are essential to promote both the initial oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination.
-
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes to form the active catalyst.
-
Add the amine, followed by this compound.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Safety and Handling
As a halogenated, heterocyclic organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a strategically important and highly versatile building block for chemical synthesis. Its value is derived from the reactive C-I bond on the electron-deficient pyridazine ring, which enables a wide array of high-efficiency cross-coupling reactions under accessible conditions. This guide provides the fundamental physicochemical data, a reliable synthetic protocol, and field-proven methodologies for its application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings. By understanding the causality behind the experimental choices, researchers can confidently and effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-Iodo-6-methoxypyridazine for Advanced Research Applications
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure is built upon a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. This nitrogenous heterocycle is considered a "privileged scaffold" in drug discovery, as it is present in several approved pharmaceutical agents and can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.
The true synthetic value of this molecule lies in the strategic placement of its functional groups. The methoxy group modifies the electronic properties of the ring, while the iodo-substituent at the 3-position serves as a highly versatile synthetic handle. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This capability makes this compound an ideal starting material for building libraries of complex molecules in the quest for new therapeutic agents.
Core Compound Properties
A summary of the fundamental physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 17321-35-6[1] |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| Appearance | Expected to be a solid (e.g., crystalline powder) |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, and DMSO |
Strategic Synthesis and Purification
The most logical and efficient synthesis of this compound is a two-step sequence starting from the commercially available 3-chloro-6-methoxypyridazine. The strategy involves the initial conversion of the chloro-group to an amino-group, followed by a Sandmeyer-type diazotization-iodination to yield the final product.
Experimental Protocol 1: Synthesis of 3-Amino-6-methoxypyridazine (Intermediate)
This procedure details the nucleophilic aromatic substitution of the chloro-group with ammonia. This reaction requires elevated temperature and pressure due to the electron-deficient nature of the pyridazine ring, which deactivates it towards substitution.[2]
Materials:
-
3-Chloro-6-methoxypyridazine
-
Aqueous ammonia (e.g., 30%) or a solution of ammonia in a polar solvent like ethanol
-
Pressure-rated reaction vessel (autoclave or heavy-walled pressure tube)
-
Magnetic stir bar and stir plate with heating
Step-by-Step Methodology:
-
Vessel Charging: In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine (1.0 equivalent) and the ammonia solution. Ensure the vessel is not filled more than two-thirds of its total volume.
-
Sealing and Reaction: Securely seal the vessel. Critical Safety Note: Place the vessel behind a blast shield before heating. Heat the mixture to the target temperature (typically 120-160°C) with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after cooling completely) and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled and the internal pressure has subsided before opening.
-
Isolation: Transfer the reaction mixture to a round-bottom flask. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Protocol 2: Synthesis of this compound
This protocol describes the conversion of the amino-intermediate to the final iodo-product via a Sandmeyer-type reaction. The core of this process is the formation of a diazonium salt intermediate, which is then displaced by iodide.
Causality: The reaction must be conducted at low temperatures (0-5 °C) because diazonium salts derived from heteroaromatic amines are often unstable at higher temperatures and can decompose.
Materials:
-
3-Amino-6-methoxypyridazine (1.0 equivalent)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice bath, thermometer
Step-by-Step Methodology:
-
Amine Dissolution: Suspend 3-amino-6-methoxypyridazine in a dilute aqueous solution of sulfuric acid in a flask. Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (approx. 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The key is to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed in situ. Stir for an additional 30 minutes at this temperature.
-
Iodide Addition: Prepare a solution of potassium iodide (approx. 1.5 equivalents) in water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (release of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure full decomposition of the diazonium intermediate and formation of the iodo-product.
-
Work-up and Purification: Cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution). The product will often precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound requires a logical sequence of analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two coupled protons on the pyridazine ring. A singlet in the upfield region (approx. 4.0-4.2 ppm) corresponding to the three protons of the methoxy (-OCH₃) group. |
| ¹³C NMR | Five distinct signals are expected. Four in the aromatic region for the pyridazine ring carbons (with the carbon bearing the iodine being significantly shielded) and one signal for the methoxy carbon (approx. 55-60 ppm). |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 236. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=N and C=C ring stretching (~1600-1400 cm⁻¹), and C-O stretching of the methoxy group (~1250-1050 cm⁻¹). |
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of this compound stems from the reactivity of its carbon-iodine bond. This bond is significantly more reactive in palladium-catalyzed oxidative addition steps than the corresponding C-Br or C-Cl bonds, allowing cross-coupling reactions to proceed under milder conditions with a broader range of substrates.[3] This makes it an exceptional platform for generating molecular diversity.
-
Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids is a powerful method for creating bi-aryl structures, a common motif in kinase inhibitors and other targeted therapies.[4]
-
Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as linchpins for further click chemistry modifications or as structural elements in their own right.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted amino-pyridazines, which are crucial components of many bioactive molecules.
Safety and Handling
As a halogenated organic compound, this compound should be handled with care, assuming it is potentially toxic and an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to 3-Iodo-6-methoxypyridazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-6-methoxypyridazine is a halogenated heterocyclic compound that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. The presence of a methoxy group and a strategically positioned iodine atom imparts unique reactivity, making it a versatile building block for the synthesis of complex molecular architectures. The iodine atom, in particular, is an excellent leaving group for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of diverse chemical libraries for drug discovery programs.
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed synthetic protocol from a common precursor, and its potential applications in research and development.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | - |
| Molecular Weight | 236.01 g/mol | Calculated |
| CAS Number | 17321-35-6 | --INVALID-LINK--[1] |
| Appearance | (Expected) Off-white to yellow solid | - |
| Solubility | (Expected) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Synthesis of this compound
The most practical and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-amino-6-methoxypyridazine. The key transformation is the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.
Synthetic Workflow
The overall synthetic pathway can be visualized as a diazotization of the starting amine followed by the introduction of iodine.
Caption: Synthetic workflow for this compound.
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the substitution of an aromatic amino group. The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (3-amino-6-methoxypyridazine) is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, which is a highly reactive intermediate.
-
Iodination: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the diazo group (which is released as nitrogen gas) to form the desired aryl iodide. This step does not typically require a copper catalyst, which is often used for the introduction of other halogens or a cyano group in classical Sandmeyer reactions.[2][3]
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Sandmeyer iodination reactions and should be adapted and optimized for specific laboratory conditions.
Materials and Equipment:
-
3-Amino-6-methoxypyridazine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Diazotization: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in a suitable volume of dilute sulfuric acid. b. Cool the mixture to 0–5 °C in an ice bath with constant stirring. c. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture at 0–5 °C for 30–60 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.
-
Iodination: a. In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1–2 hours, or until the evolution of gas ceases.
-
Workup and Purification: a. Extract the reaction mixture with dichloromethane (3x volume). b. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. e. The crude this compound can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Applications in Research and Drug Development
The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the introduction of molecular complexity. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linkage in many bioactive molecules.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of substituted aminopyridazines.
Through these and other transformations, researchers can rapidly generate libraries of novel pyridazine derivatives for screening in various biological assays. The pyridazine moiety itself is a known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.
Safety Information
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed hazard information. The diazotization step involves the formation of a potentially unstable diazonium salt; therefore, it is crucial to maintain low temperatures throughout this stage of the synthesis.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Iodo-6-methoxypyridazine
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-iodo-6-methoxypyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established principles of NMR spectroscopy to offer a robust characterization of the target molecule.
Introduction: The Structural Significance of this compound
This compound belongs to the pyridazine class of nitrogen-containing aromatic heterocycles. The pyridazine core is a prevalent scaffold in numerous biologically active compounds. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The methoxy group at the 6-position influences the electronic properties and metabolic stability of derivatives. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this versatile building block and its downstream products.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be simple, exhibiting two doublets in the aromatic region and a singlet for the methoxy protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz | Assignment |
| ~7.55 | d | ~9.0 | H-4 |
| ~7.05 | d | ~9.0 | H-5 |
| ~4.10 | s | - | -OCH₃ |
Rationale for Predictions: The predicted chemical shifts are based on the data for 3-iodo-6-methylpyridazine, which shows aromatic protons at δ 7.65 and 7.45 ppm. The electron-donating nature of the methoxy group, compared to the methyl group, is expected to shield the pyridazine ring protons, causing an upfield shift. The ortho/para directing effect of the methoxy group will have a more pronounced shielding effect on H-5. The coupling constant of approximately 9.0 Hz is characteristic of ortho-coupling between adjacent protons on a pyridazine ring.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Chemical Shift (δ), ppm | Assignment |
| ~163.0 | C-6 |
| ~130.0 | C-4 |
| ~120.0 | C-5 |
| ~118.0 | C-3 |
| ~55.0 | -OCH₃ |
Rationale for Predictions: The chemical shifts are extrapolated from the predicted data for 3-iodo-6-methylpyridazine and experimental data for 3-chloro-6-methoxypyridazine. The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the electronegativity of the oxygen atom. The carbon attached to the iodine (C-3) is anticipated to be upfield relative to a carbon-bearing hydrogen due to the "heavy atom effect." The remaining aromatic carbons (C-4 and C-5) are assigned based on their electronic environment.
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: ~2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Logical Workflow for Structural Confirmation
The definitive structural confirmation of a newly synthesized batch of this compound should follow a logical progression of analytical techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Synthesis Outline
A plausible synthetic route to this compound involves a two-step sequence starting from the commercially available 3-amino-6-methoxypyridazine.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol (Conceptual)
-
Diazotization: Dissolve 3-amino-6-methoxypyridazine in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir the resulting diazonium salt solution for a short period.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water. Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the spectral data of closely related analogs and fundamental principles of NMR spectroscopy. The provided experimental protocols for data acquisition and synthesis offer a practical framework for researchers working with this important chemical intermediate. The logical workflow for characterization emphasizes the necessity of a multi-technique approach for unambiguous structural confirmation.
3-Iodo-6-methoxypyridazine solubility
An In-depth Technical Guide on the Solubility of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a crucial intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document establishes a predictive framework based on the solubility of structurally analogous pyridazine derivatives.[1][2] We present a detailed, field-proven experimental protocol for accurate solubility determination. Furthermore, this guide explains the underlying physicochemical principles that govern the solubility of this compound, offering researchers the necessary tools to effectively handle this compound in synthesis, purification, and formulation.
Introduction: The Significance of this compound in Modern Chemistry
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[2][3] Its pyridazine core is a privileged scaffold found in numerous biologically active molecules.[4] The presence of a methoxy group and a reactive iodine atom at positions 6 and 3, respectively, makes it a versatile building block for creating complex molecular architectures through various cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[4][5]
Understanding the solubility of this compound is paramount for several key processes in research and development:
-
Reaction Kinetics and Optimization: The rate and outcome of chemical reactions are often dependent on the concentration of reactants in solution.
-
Purification and Crystallization: Efficient purification, a critical step to ensure the purity of a compound, relies on selecting appropriate solvent systems for techniques like recrystallization and chromatography.
-
Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various aqueous and organic media is a critical determinant of bioavailability and deliverability.
Physicochemical Properties and Predicted Solubility Profile
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.[2]
| Property | Value/Prediction | Source |
| Molecular Formula | C₅H₅IN₂O | [6][7] |
| Molecular Weight | 236.01 g/mol | [6][7] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Polarity | Moderately polar | Inferred from structure |
| Hydrogen Bonding | The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. |
The parent pyridazine ring is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, while exhibiting lower solubility in non-polar solvents such as hexane.[2][8] The introduction of the iodo and methoxy substituents in this compound will modulate its solubility profile. The methoxy group may slightly increase polarity, while the large, non-polarizable iodine atom will increase the molecule's lipophilicity.[9]
Based on data from structurally similar pyridazinone derivatives, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol.[10][11][12] Its aqueous solubility is expected to be low.
Illustrative Solubility Data of a Structurally Related Compound
To provide a practical framework, the following table summarizes the mole fraction solubility (x) of a related compound, 6-chloropyridazin-3-amine, in several common organic solvents at various temperatures. This data demonstrates the general trend of increasing solubility with rising temperature.[13]
| Solvent | T = 298.15 K | T = 313.15 K | T = 328.15 K | T = 343.55 K |
| Methanol | 0.0152 | 0.0248 | 0.0395 | 0.0612 |
| Ethanol | 0.0089 | 0.0153 | 0.0254 | 0.0408 |
| n-Butanol | 0.0031 | 0.0058 | 0.0102 | 0.0173 |
| Acetone | 0.0125 | 0.0219 | 0.0368 | 0.0591 |
| Ethyl Acetate | 0.0045 | 0.0087 | 0.0158 | 0.0276 |
| Toluene | 0.0008 | 0.0017 | 0.0034 | 0.0065 |
Note: This data is for a structurally related compound and should be used as a reference for designing experiments for this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data.[2] The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]
Materials and Equipment
-
This compound (solute)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[1]
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the samples to shake for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check the concentration of the supernatant to confirm that it has reached a constant value.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 5000 rpm) for approximately 30 minutes to ensure complete separation of the solid and liquid phases.[1]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed or pre-cooled to the experimental temperature to prevent any temperature-induced precipitation. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.[1]
-
Analysis: Determine the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry). Determine the concentration of this compound in the diluted sample.[1]
-
Calculation of Mole Fraction Solubility: The mole fraction solubility (xₑ) is calculated using the following equation:[1]
xₑ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Factors influencing the solubility of this compound.
-
"Like Dissolves Like" : The principle of "like dissolves like" is fundamental. The moderately polar nature of this compound suggests higher solubility in polar solvents.
-
Temperature : The dissolution of a solid is often an endothermic process. Therefore, the solubility of this compound is expected to increase with a rise in temperature, as observed with related compounds.[10][13]
-
Solvent-Solute Interactions : Strong intermolecular interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, favor dissolution. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related halogenated pyridazines and other organic iodo-compounds suggest that appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data is sparse, by leveraging information from structurally similar compounds and employing rigorous experimental protocols, researchers can effectively manage this important chemical intermediate. A thorough understanding of its solubility is a critical enabling step in the journey of drug discovery and development, facilitating optimized reaction conditions, efficient purification, and rational formulation design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound; [abichem.com]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. stm.bookpi.org [stm.bookpi.org]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Core Utility of 3-Iodo-6-methoxypyridazine in Drug Discovery: From a Versatile Synthetic Intermediate to a Gateway for Novel Mechanisms of Action
This guide provides a comprehensive exploration of 3-Iodo-6-methoxypyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Rather than focusing on a singular, defined mechanism of action for this molecule—which primarily serves as a versatile synthetic intermediate—we will delve into the mechanistic possibilities it unlocks. We will examine its structural features, synthetic reactivity, and the diverse biological activities of its derivatives, thereby offering a forward-looking perspective for researchers, scientists, and drug development professionals.
The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make it an attractive scaffold in drug design.[1] The pyridazine core is often considered a bioisosteric replacement for a phenyl ring, offering a reduction in lipophilicity and improved metabolic stability.[1] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]
This compound: A Highly Versatile Synthetic Building Block
This compound is not typically an end-product with a defined biological mechanism of action. Instead, its value lies in its potential as a starting material for the synthesis of a wide array of more complex and biologically active molecules. The key to its versatility lies in the reactivity of its functional groups: the iodo group at the 3-position and the methoxy group at the 6-position.
The Reactivity of the Iodo Group
The iodine atom at the 3-position is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, significantly expanding the chemical space that can be explored. Common cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce amino groups.
The ability to perform these reactions makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening.
The Influence of the Methoxy Group
The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridazine ring. It can also be a site for modification, although it is less reactive than the iodo group. In some instances, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.
Potential Mechanisms of Action of this compound Derivatives
While this compound itself is not known to have a specific mechanism of action, its derivatives have been shown to exhibit a wide range of biological activities. By examining the mechanisms of these derivatives, we can infer the potential therapeutic targets for novel compounds synthesized from this intermediate.
Kinase Inhibition
Many pyridazine derivatives have been investigated as kinase inhibitors. For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been identified as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia.[2] The pyridazine scaffold can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. 6-Chloro-4-iodo-3-methoxypyridazine has been used in the preparation of low ATP competitive kinase inhibitors.[]
Hypothetical Signaling Pathway for a Pyridazine-based ITK Inhibitor:
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity Profile of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Pyridazine
In the landscape of modern medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, forming the core of numerous biologically active agents.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in drug design. The strategic functionalization of this ring system is paramount for modulating pharmacokinetic and pharmacodynamic properties. 3-Iodo-6-methoxypyridazine emerges as a particularly valuable and versatile building block in this context.
The presence of a methoxy group at the 6-position and a highly reactive iodine atom at the 3-position creates a molecule primed for selective, high-yield transformations. The carbon-iodine bond is the weakest among the carbon-halogen series, rendering the 3-position exceptionally susceptible to palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[1] This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights into its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, thereby empowering researchers to leverage its full synthetic potential.
Section 1: Synthesis and Core Characteristics
A robust and reliable supply of starting material is the foundation of any successful synthetic campaign. This compound is typically synthesized from its chloro-analogue, 3-chloro-6-methoxypyridazine, via a two-step sequence. The initial step involves a nucleophilic aromatic substitution to install an amino group, which is subsequently converted to the iodide through a Sandmeyer-type diazotization-iodination.[1]
While stable under standard laboratory conditions, aromatic iodides can exhibit sensitivity to light, which may initiate radical-mediated deiodination.[2] Therefore, it is best practice to store the compound in amber vials and protect reaction mixtures from direct light, particularly during long-duration, heated reactions.[2]
Section 2: The Workhorse of Drug Discovery: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridazine ring, combined with the lability of the C-I bond, facilitates the initial oxidative addition step, which is often the rate-limiting step in catalytic cycles involving more robust halides like chlorides.[3]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for creating biaryl and heteroaryl-aryl structures. For a substrate like this compound, the reaction is generally efficient and high-yielding.
Causality in Experimental Design:
-
Catalyst Choice: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for iodo-substrates, the use of more sophisticated catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reaction and improve yields, especially with sterically hindered or electronically challenging boronic acids.[3][4] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.
-
Base Selection: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid for the transmetalation step.[3] The choice of base can influence reaction rate and side-product formation. An aqueous solution of a mild base like Na₂CO₃ is often sufficient and cost-effective.[5][6]
-
Solvent System: A mixture of a non-polar organic solvent (like toluene or dioxane) and water is standard, facilitating the dissolution of both the organic-soluble pyridazine and the water-soluble inorganic base.[4][6]
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Suzuki-Miyaura Coupling Performance
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85[5] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92[5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90[5] |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | >90 (expected)[3] |
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv).[2]
-
Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and base (e.g., Na₂CO₃, 2.0 equiv) are added.[4]
-
Inert Atmosphere: The vessel is sealed and thoroughly evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This is a critical step, as oxygen can lead to catalyst degradation and boronic acid homocoupling.[2][3]
-
Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of Toluene/H₂O) are added via syringe.[4][6]
-
Reaction: The mixture is heated to the target temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Reaction progress is monitored by a suitable technique (TLC or LC-MS) until consumption of the limiting reagent is observed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 3-aryl-6-methoxypyridazine.[6]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the direct installation of terminal alkynes, creating linear scaffolds that are invaluable for further elaboration or as pharmacophoric elements themselves.
Causality in Experimental Design:
-
Dual Catalysis: The classic Sonogashira reaction relies on a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[4] The copper acetylide is formed in situ, which then undergoes transmetalation with the Pd(II) complex.
-
Base as Activator & Scavenger: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne to form the reactive acetylide and also scavenges the HI generated during the reaction.[4]
-
Minimizing Side Reactions: A major potential side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[2] This is minimized by maintaining strictly anaerobic conditions and can sometimes be mitigated by switching to copper-free Sonogashira conditions, although these may require higher temperatures or more specialized ligands.[2]
Data Summary: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High (expected) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | High (expected) |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good (expected) |
Self-Validating Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[4]
-
Solvent and Reagents: Add a suitable degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv).[4]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.
-
Work-up: Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine.[4]
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the 3-alkynyl-6-methoxypyridazine product.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][8] This reaction allows for the direct coupling of this compound with a vast array of primary and secondary amines.
Causality in Experimental Design:
-
Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand.[7][9] Bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos, RuPhos) are essential.[7][10] They facilitate both the oxidative addition and the challenging C-N reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[7]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine (or the N-H bond in the intermediate Pd-amido complex) without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[2]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the strong base. Therefore, using anhydrous solvents (e.g., toluene, dioxane) and maintaining a rigorously inert atmosphere are critical for success.[2]
Experimental workflow for a typical Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination Scope
| Entry | Amine Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | High[4] |
| 2 | Aniline | Pd(OAc)₂ / JohnPhos | NaOt-Bu | Dioxane | Good-High[4] |
| 3 | n-Hexylamine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | High[4] |
| 4 | Benzylamine | Pd(OAc)₂ / SPhos | NaOt-Bu | Dioxane | Good-High[4] |
Self-Validating Protocol: Buchwald-Hartwig Amination
-
Inert Setup: In a glovebox or under a strong counterflow of inert gas, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biaryl phosphine ligand (2-4 mol%), and the base (NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv) and a magnetic stir bar.[2]
-
Solvent/Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.3 equiv).[2]
-
Reaction: Seal the vessel tightly and heat to the required temperature (typically 80-110 °C) with stirring.[2]
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding it to a separatory funnel containing ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.[2]
Section 3: Applications in Drug Development
The functionalized pyridazines synthesized from this compound are key intermediates in the development of therapeutic agents. For example, the related compound 3-amino-6-methoxypyridazine is a crucial building block for synthesizing Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist used to treat prostate cancer and uterine fibroids.[11] The methodologies described herein provide a direct and efficient pathway to a wide range of structurally analogous compounds, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a high-value, versatile chemical intermediate whose reactivity is dominated by its aptitude for palladium-catalyzed cross-coupling reactions. A thorough understanding of the mechanistic principles and the causal relationships between reagents, catalysts, and reaction conditions is essential for leveraging this building block effectively. By providing detailed, self-validating protocols and insights into experimental design, this guide equips researchers with the necessary tools to confidently and efficiently incorporate the 3-methoxy-pyridazine scaffold into complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Iodo-6-methoxypyridazine
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 3-iodo-6-methoxypyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the unambiguous identification and purity assessment of this compound.
The strategic placement of the iodo and methoxy functionalities on the pyridazine ring imparts unique electronic and steric properties, making a thorough spectroscopic analysis paramount for quality control and for understanding its reactivity in subsequent synthetic transformations. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic output.
Predicted Spectroscopic Data Summary
Given the limited availability of published experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and analysis of structurally related compounds.[1] This table serves as a benchmark for the expected analytical results.
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.55 (d, J = 9.2 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 4.10 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 163.0 (C6), 132.0 (C4), 125.0 (C5), 105.0 (C3), 55.0 (OCH₃) |
| IR Spectroscopy (ATR) | Wavenumber (ν) | ~3080 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N stretch), ~1470 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1020 cm⁻¹ (C-I stretch) |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 249.96 ([M]⁺), 235 ([M-CH₃]⁺), 207 ([M-CH₃-CO]⁺), 123 ([M-I]⁺) |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1.5 seconds, relaxation delay of 3 seconds, and 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).
Interpretation of Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
δ 7.55 (d, J = 9.2 Hz, 1H): This downfield doublet is assigned to the proton at the C4 position. Its deshielding is attributed to the electron-withdrawing nature of the adjacent nitrogen atom and the iodine atom at C3. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling between protons on a pyridazine ring.
-
δ 7.05 (d, J = 9.2 Hz, 1H): This upfield doublet corresponds to the proton at the C5 position. It is shielded relative to the C4 proton due to the electron-donating effect of the adjacent methoxy group at C6. The identical coupling constant confirms its ortho-relationship with the C4 proton.
-
δ 4.10 (s, 3H): This singlet in the upfield region is characteristic of the three equivalent protons of the methoxy group. The absence of coupling indicates no adjacent protons.
Interpretation of Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five carbon atoms in the molecule:
-
δ 163.0 (C6): The most downfield signal is assigned to the C6 carbon, directly attached to the electronegative oxygen atom of the methoxy group and a nitrogen atom.
-
δ 132.0 (C4): This signal corresponds to the C4 carbon, which is deshielded by the adjacent nitrogen atom.
-
δ 125.0 (C5): The C5 carbon is expected to be more shielded than C4 due to the electron-donating resonance effect of the methoxy group.
-
δ 105.0 (C3): This significantly upfield signal is assigned to the C3 carbon, which is directly bonded to the heavy iodine atom. This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR.
-
δ 55.0 (OCH₃): This upfield signal is characteristic of the carbon atom of the methoxy group.
Caption: Correlation of atoms in this compound with their predicted NMR signals.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups in this compound.
Methodology:
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Interpretation of Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
~3080 cm⁻¹ (Aromatic C-H stretch): This weak to medium absorption is characteristic of the C-H stretching vibrations of the pyridazine ring.
-
~2950 cm⁻¹ (Aliphatic C-H stretch): This absorption corresponds to the C-H stretching vibrations of the methyl group in the methoxy functionality.
-
~1580 cm⁻¹ (C=N stretch): The stretching vibration of the carbon-nitrogen double bonds within the pyridazine ring is expected in this region.
-
~1470 cm⁻¹ (C=C stretch): This band arises from the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (Asymmetric C-O-C stretch): This strong absorption is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage of the methoxy group.
-
~1020 cm⁻¹ (Symmetric C-O-C stretch): The symmetric stretch of the ether group is also expected.
-
~1020 cm⁻¹ (C-I stretch): The carbon-iodine bond stretch typically appears in the far-infrared region, but can sometimes be observed as a weak band around 1000 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Interpretation of Predicted Mass Spectrum
The EI mass spectrum of this compound is predicted to show several key fragments:
-
m/z 249.96 ([M]⁺): The molecular ion peak, corresponding to the intact molecule with one electron removed. The presence of iodine would give a characteristic isotopic pattern.
-
m/z 235 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics.
-
m/z 207 ([M-CH₃-CO]⁺): Subsequent loss of a carbon monoxide molecule from the [M-CH₃]⁺ fragment.
-
m/z 123 ([M-I]⁺): Cleavage of the C-I bond to lose an iodine radical, resulting in the 6-methoxypyridazine cation.
Caption: A streamlined workflow for the complete spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and mass spectrometry, is essential for its unambiguous structural confirmation and purity verification. The predicted data and interpretations provided in this guide offer a robust framework for researchers to analyze and understand the experimental results for this important heterocyclic compound. The causality-driven approach to interpreting the spectra, linking specific structural features to their spectroscopic signatures, empowers scientists to confidently characterize this and similar molecules in their research and development endeavors.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Strategic Utility of 3-Iodo-6-methoxypyridazine
Abstract
This technical guide delineates the synthetic pathway and strategic importance of 3-iodo-6-methoxypyridazine, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. While a singular "discovery" paper for this compound is not prominent in the literature, its existence and utility are a logical extension of established synthetic transformations on the pyridazine core. This document provides a comprehensive overview of the most probable and efficient synthetic route, grounded in analogous, well-documented procedures. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the compound's role as a versatile intermediate for creating diverse molecular architectures, particularly in the context of drug development.
Introduction: The Pyridazine Core and the Strategic Value of Iodination
The pyridazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities that are conducive to molecular recognition processes.[2] The introduction of a methoxy group at the 6-position and an iodine atom at the 3-position of the pyridazine ring creates a highly versatile and strategically valuable synthetic intermediate.
The methoxy group is a common feature in many pharmaceutical agents, influencing solubility and metabolic stability. More critically, the iodine substituent at the 3-position serves as a highly effective "synthetic handle." Its presence allows for a wide array of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse chemical moieties.[1] This capability is paramount in the construction of complex molecular libraries for drug discovery programs. The precursor, 3-amino-6-methoxypyridazine, is a known key intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer and other conditions, highlighting the pharmaceutical relevance of this substitution pattern.[3][4]
This guide will focus on the most logical and established method for the synthesis of this compound: a Sandmeyer-type diazotization-iodination of the corresponding amine precursor.
The Synthetic Pathway: A Two-Step Approach to a Versatile Intermediate
The most efficient and well-precedented synthesis of this compound is achieved through a two-step process commencing from a readily available starting material, 3-amino-6-chloropyridazine.
-
Step 1: Nucleophilic Aromatic Substitution to generate the key intermediate, 3-amino-6-methoxypyridazine.
-
Step 2: Sandmeyer-Type Diazotization-Iodination to convert the amino group to the target iodo functionality.
This pathway is logical, reliable, and utilizes well-understood reaction mechanisms, ensuring a high degree of confidence in its successful implementation.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route to this compound.
Experimental Protocols
The following protocols are based on well-established procedures for analogous transformations on the pyridazine scaffold.[1][5]
Step 1: Synthesis of 3-Amino-6-methoxypyridazine
This procedure outlines the conversion of 3-amino-6-chloropyridazine to 3-amino-6-methoxypyridazine via nucleophilic aromatic substitution.
-
Reaction Scheme:
-
3-Amino-6-chloropyridazine + Sodium Methoxide → 3-Amino-6-methoxypyridazine
-
-
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Pressure-rated reaction vessel (e.g., Carius tube)
-
Petroleum ether
-
Chloroform
-
Activated charcoal
-
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully dissolving clean sodium metal (0.027 mol) in anhydrous methanol (50 mL) under an inert atmosphere.
-
Place 3-amino-6-chloropyridazine (0.026 mol) in a Carius tube.
-
Add the freshly prepared sodium methoxide solution to the Carius tube and seal the vessel.
-
Heat the sealed tube in a suitable furnace or oil bath at 160 °C for 20-24 hours.[5]
-
After the reaction period, allow the tube to cool completely to room temperature before carefully opening.
-
Filter the contents to remove any solid byproducts.
-
Evaporate the filtrate to dryness under a stream of air or using a rotary evaporator.
-
Dissolve the resulting crude solid in a 60:40 mixture of petroleum ether and chloroform.
-
Add activated charcoal, stir briefly, and filter to decolorize the solution.
-
Remove the solvent from the filtrate under reduced pressure to yield the product, 3-amino-6-methoxypyridazine, which can be further purified by recrystallization.[5]
-
Step 2: Synthesis of this compound
This protocol details the conversion of 3-amino-6-methoxypyridazine to this compound via a Sandmeyer-type reaction.[1][6]
-
Reaction Scheme:
-
3-Amino-6-methoxypyridazine → [Diazonium Salt Intermediate] → this compound
-
-
Materials and Reagents:
-
3-Amino-6-methoxypyridazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized water
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
In a flask, dissolve 3-amino-6-methoxypyridazine in dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water).
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. This step forms the unstable diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
Prepare a solution of potassium iodide in water. Add this solution portion-wise to the reaction mixture. Effervescence (release of N₂ gas) may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt and formation of the iodo-pyridazine.[1]
-
Cool the mixture to room temperature and quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.[1]
-
Causality and Scientific Integrity
The choice of the Sandmeyer reaction for the conversion of the amino group to an iodo group is a deliberate and strategic one, underpinned by decades of established chemical principles.
-
Expertise & Experience: Direct iodination of the pyridazine ring is often difficult to control and can lead to a mixture of products. The amino group, however, serves as an excellent directing group and a precursor for the highly reactive diazonium salt. The conversion of an amine to a diazonium salt and its subsequent displacement is a cornerstone of aromatic chemistry, providing a reliable and regioselective method for introducing a wide variety of functional groups that are otherwise inaccessible.[2][6] The use of potassium iodide as the iodine source is standard for this transformation and does not require a copper catalyst, which is often needed for the introduction of other halides like chlorides or bromides.[6]
-
Trustworthiness & Self-Validation: The protocol is inherently self-validating through the monitoring of each stage. The formation of the diazonium salt is indicated by a color change and is performed at low temperatures to prevent its premature decomposition. The subsequent addition of potassium iodide leads to the evolution of nitrogen gas, a clear and irreversible indicator that the displacement reaction is proceeding. The final product can be rigorously characterized by standard analytical techniques (NMR, MS, IR) to confirm its identity and purity, validating the success of the synthesis.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | Starting Material | 5469-69-2 |
| Sodium Methoxide | CH₃NaO | 54.02 | Reagent (Step 1) | 124-41-4 |
| 3-Amino-6-methoxypyridazine | C₅H₇N₃O | 125.13 | Intermediate | 7252-84-8 |
| Sodium Nitrite | NaNO₂ | 69.00 | Reagent (Step 2) | 7632-00-0 |
| Potassium Iodide | KI | 166.00 | Reagent (Step 2) | 7681-11-0 |
| This compound | C₅H₅IN₂O | 236.01 | Final Product | 108393-32-6 |
Conclusion
This compound represents a quintessential example of a modern synthetic building block, valuable not for a singular "discovery" event, but for the strategic combination of functionalities it presents to the medicinal chemist. Its synthesis, achievable through a robust and logical two-step sequence involving nucleophilic substitution and a Sandmeyer-type reaction, is both accessible and reliable. The presence of the methoxy group and the synthetically versatile iodine atom makes this compound a powerful platform for the development of novel molecular entities with potential therapeutic applications. This guide provides the necessary technical framework for researchers to confidently synthesize and utilize this important intermediate in their drug discovery and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Introduction: Navigating the Chemistry of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Safe Handling of 3-Iodo-6-methoxypyridazine
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridazine ring functionalized with both an iodo and a methoxy group, makes it a versatile and highly valuable building block for the synthesis of more complex, biologically active molecules. The presence of the iodine atom is particularly strategic, as it serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Heck cross-coupling reactions.[1] This reactivity is fundamental to its role in drug discovery, enabling the construction of novel compounds with potential therapeutic applications.
However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a halogenated organic compound, it must be handled with the assumption of toxicity and irritant properties.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounding every recommendation in established safety principles to ensure a secure laboratory environment.
Section 1: Hazard Identification and Classification
A foundational element of laboratory safety is a clear understanding of a chemical's intrinsic hazards. While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other halogenated pyridazines and aminopyridazines.[2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standard for communicating these hazards.
The primary concerns associated with compounds of this class are acute toxicity, skin and eye irritation, and respiratory tract irritation if inhaled as a dust or aerosol.[3][4][5]
GHS Hazard Classification Summary
The probable GHS classification for this compound is summarized below. This assessment is based on the hazard profiles of similar chemical structures and serves as a conservative guideline for safe handling.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Warning | H335: May cause respiratory irritation.[2][4] |
Causality Behind the Hazards:
-
H302 (Harmful if swallowed): Ingestion can lead to systemic toxic effects.
-
H315 (Causes skin irritation): Direct contact with the skin can cause local redness, inflammation, or dermatitis.[2][3]
-
H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.[2][3]
-
H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[2]
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling and in the event of a spill.
| Property | Value |
| CAS Number | 17321-35-6[6][7] |
| Molecular Formula | C₅H₅IN₂O[7] |
| Molecular Weight | 236.01 g/mol [7] |
| Appearance | Solid (Likely a white to off-white or crystalline powder)[8] |
| Melting Point | Data not consistently available; related compounds have melting points in the range of 90-155 °C.[8] |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
| Solubility | Data not widely available; likely soluble in organic solvents. |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of chemical safety lies in a multi-layered approach to minimizing exposure. This follows the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[9]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the worker and are the most effective way to manage exposure.
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of dust and vapors.[1]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of chemical vapors.[2]
-
Emergency Equipment: A safety shower and an eyewash station must be readily accessible and unobstructed in the immediate vicinity of where the chemical is handled.[5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory when handling this compound. The selection of appropriate PPE is critical for preventing skin, eye, and respiratory contact.[5][8]
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards are required at all times.[5][10]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction workup or transfer of solutions), a face shield should be worn in addition to safety goggles.[11]
-
-
Hand Protection:
-
Material: Chemically resistant gloves (e.g., nitrile) must be worn.[11] The thickness of the glove can influence protection levels, but dexterity is also a factor.[11]
-
Protocol: Gloves must be inspected for tears or holes before use.[12] Contaminated gloves should be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly afterward.[12] For extended operations, consider double-gloving.
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat with long sleeves is mandatory. Cloth lab coats or scrubs do not offer adequate protection.[9]
-
Additional Protection: For handling larger quantities or in situations with a high risk of spillage, impervious clothing or an apron may be necessary.[5] Closed-toe shoes are required in all laboratory settings.
-
-
Respiratory Protection:
-
Standard Operations: When handled exclusively within a fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: If ventilation is inadequate or if dust is generated outside of a fume hood (e.g., during a large spill cleanup), a full-face respirator with appropriate particulate filters should be used.[12]
-
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for minimizing risk. These procedures should be incorporated into all relevant Standard Operating Procedures (SOPs).
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the material. Avoid scooping actions that could generate airborne dust.
-
Weigh the compound onto a tared weigh boat or directly into the reaction vessel.
-
-
Reaction Setup:
-
When adding the solid to a solvent, do so slowly to prevent splashing.
-
Ensure the reaction vessel is securely clamped and that any stirring is initiated smoothly.
-
-
Hygiene:
Storage Requirements
Proper storage is critical for maintaining the chemical's integrity and preventing accidental exposure or reaction.
-
Container: Keep the container tightly closed when not in use.[2][12]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2][12]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.
Section 4: Emergency Procedures and First Aid
In the event of an emergency, a swift and informed response is critical. All personnel must be familiar with these procedures.
Emergency Response Workflow
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[2][15] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing.[14] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][15] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][15]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][13]
-
Specific Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[2][13] Containers may explode when heated.[13]
-
Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[2] Ensure adequate ventilation. Do not breathe dust.[2] Wear the appropriate level of PPE as described in Section 2.2.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]
-
Containment and Cleanup:
-
For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2]
-
Use cleanup procedures that minimize the generation of dust.[2][10]
-
Once the material is collected, decontaminate the spill area and all tools used in the cleanup.
-
Dispose of the waste in accordance with institutional and regulatory guidelines.
-
Section 5: Disposal Considerations
Chemical waste disposal is strictly regulated.
-
Regulatory Compliance: All waste material containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Procedure: Dispose of contaminated waste and materials through a licensed and approved waste disposal company.[2][3] Do not dispose of it down the drain or with general laboratory trash.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 17321-35-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. americanchemistry.com [americanchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Strategic Value of 3-Iodo-6-methoxypyridazine in Synthesis
An In-Depth Guide to the Application of 3-Iodo-6-methoxypyridazine in Suzuki-Miyaura Cross-Coupling Reactions
The pyridazine core is a privileged heterocyclic scaffold, frequently incorporated into molecules designed for medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, characterized by two adjacent nitrogen atoms, impart a distinct dipole moment and hydrogen bonding capability that are crucial for molecular recognition at biological targets.[3] Within this class of compounds, this compound stands out as a particularly valuable and versatile building block.
The strategic importance of this molecule lies in the combination of its electron-deficient pyridazine ring and the presence of a highly reactive carbon-iodine bond. The C-I bond is the most labile among the common halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions, making this compound an excellent electrophilic partner.[4] This high reactivity allows it to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, under relatively mild conditions, often leading to high yields and broad substrate scope. This guide provides a detailed exploration of its use, from the fundamental reaction mechanism to practical, field-tested experimental protocols for researchers and drug development professionals.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron species, typically catalyzed by a palladium complex.[5] The general mechanism, which is a self-validating and regenerative process, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts itself into the carbon-iodine bond of this compound. This is often the rate-determining step for less reactive halides like chlorides, but it is typically rapid for iodides.[6] This step forms a square-planar Palladium(II) intermediate.
-
Transmetalation : This is an organometallic reaction where the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[5] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species (R²-B(OH)₃⁻), facilitating the ligand exchange on the palladium center.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the desired product. This process regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Component Selection: A Scientist's Perspective
The success of a Suzuki-Miyaura coupling hinges on the rational selection of each component. The choices are not arbitrary; they are dictated by the electronic and steric properties of the substrates and the desired reaction kinetics.
| Component | Role & Rationale | Common Examples |
| Electrophile | The source of the pyridazine core. This compound is highly reactive due to the weak C-I bond, facilitating rapid oxidative addition. | This compound |
| Nucleophile | The source of the new carbon fragment. A vast array of aryl, heteroaryl, vinyl, and alkyl boronic acids and their ester derivatives are commercially available, allowing for extensive molecular diversification.[6] | Phenylboronic acid, 4-Tolylboronic acid, Thiophene-2-boronic acid |
| Palladium Source | The heart of the catalyst. Can be a pre-formed Pd(0) complex or a Pd(II) salt that is reduced in situ. The choice often depends on air stability and ease of handling. | Pd(0): Pd(PPh₃)₄Pd(II): Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center, prevents precipitation as palladium black, and critically modulates its electronic and steric properties to promote the catalytic cycle. For heteroaryl couplings, electron-rich and bulky phosphine ligands are often superior.[7][8] | Simple: PPh₃Advanced: XPhos, SPhos, RuPhos |
| Base | Essential for activating the boronic acid for transmetalation. The choice of base can influence reaction rate and prevent side reactions. Inorganic bases are most common.[5] | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and catalyst. Often a mixture of an organic solvent and water is used. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[5] | Toluene, 1,4-Dioxane, THF, DMF (often with H₂O) |
Experimental Protocols: From Theory to Practice
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific, challenging substrates.
Protocol 1: General Coupling with a Classic Catalyst System
This protocol utilizes a widely available and reliable Pd(0) catalyst, making it an excellent first choice for coupling with simple arylboronic acids.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, as a 2 M aqueous solution)
-
Toluene/Ethanol mixture (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Solvent Addition: Add the toluene/ethanol solvent mixture, followed by the 2 M aqueous Na₂CO₃ solution.
-
Inerting the System: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through the suspension for 20-30 minutes. This is critical to prevent oxidation of the Pd(0) catalyst and to minimize side reactions like boronic acid homocoupling.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6-methoxypyridazine.
Protocol 2: High-Efficiency Coupling with a Modern Catalyst System
For more challenging boronic acids (e.g., sterically hindered or electron-deficient) or to achieve higher turnover numbers, a modern catalyst system employing a bulky, electron-rich ligand is recommended.[8]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Nitrogen or Argon gas supply (glovebox recommended for setup)
-
Pressure-rated reaction vial with a screw cap
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): Inside a glovebox, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in the reaction vial.
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane and degassed water.
-
Reaction Execution: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C. Stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.
Caption: General experimental workflow for Suzuki coupling.
Data and Troubleshooting
While this compound is highly reactive, understanding potential pitfalls is key to successful synthesis. The following data, adapted from studies on the more challenging 3-chloro-6-methoxypyridazine, provides a reliable reference for expected outcomes.[10] Yields with the iodo-analogue are expected to be comparable or higher, potentially under milder conditions.
Table 1: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 90 | High (>85%) |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 90 | High (>90%) |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 90 | High (>90%) |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 90 | High (>80%) |
| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane, H₂O | 110 | Good-High |
Troubleshooting Common Issues:
-
Low or No Conversion?
-
Cause: Inactive catalyst, insufficient heat, or presence of oxygen.
-
Solution: Ensure the catalyst is active and handled under a strictly inert atmosphere.[8] Confirm the reaction temperature is appropriate. Use freshly degassed solvents.
-
-
Significant Dehalogenation (C-I bond replaced by C-H)?
-
Cause: Often caused by trace water or other protic impurities reacting with intermediates in the catalytic cycle.
-
Solution: Use anhydrous solvents (if the protocol does not call for water) and ensure reagents are dry. Optimizing the ligand and base can sometimes suppress this side reaction.[8]
-
-
Homocoupling of Boronic Acid?
-
Cause: This side reaction is primarily promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is essential. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess should be avoided.[8]
-
-
Protodeboronation (Cleavage of the C-B bond)?
-
Cause: The C-B bond of the boronic acid can be cleaved by acidic or even neutral water, especially at high temperatures.
-
Solution: Use a sufficiently strong base (e.g., K₃PO₄ or Cs₂CO₃) and minimize reaction time once the starting material is consumed.[8]
-
Conclusion
This compound is a superior substrate for Suzuki-Miyaura cross-coupling reactions, offering high reactivity that enables the efficient synthesis of a diverse array of 3-aryl-6-methoxypyridazine derivatives. By understanding the fundamental principles of the catalytic cycle and the causal relationships behind the selection of reagents, researchers can leverage the provided protocols to reliably construct complex molecules. This powerful transformation remains a critical tool in the arsenal of synthetic chemists, driving innovation in drug discovery and beyond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-6-methoxypyridazine
Introduction: The Strategic Importance of Alkynylpyridazines in Modern Drug Discovery
The pyridazine nucleus is a privileged heterocyclic scaffold, integral to the architecture of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an alkynyl moiety onto this core via the Sonogashira coupling reaction represents a powerful strategy in medicinal chemistry. This transformation not only allows for the extension of the molecular framework, creating rigid linkers to probe biological space, but also provides a versatile handle for further chemical modifications, such as "click" chemistry reactions.[2]
3-Iodo-6-methoxypyridazine is a particularly valuable building block in this context. The electron-deficient nature of the pyridazine ring, combined with the high reactivity of the carbon-iodine bond, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The resulting 3-alkynyl-6-methoxypyridazine derivatives are key intermediates in the synthesis of novel therapeutic agents and functional organic materials.
This comprehensive guide provides an in-depth analysis of the Sonogashira coupling of this compound, offering detailed experimental protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] The reaction proceeds through two interconnected, yet independent, catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound. This step forms a square planar Pd(II) complex. The high reactivity of the C-I bond facilitates this often rate-determining step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step results in a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 3-alkynyl-6-methoxypyridazine, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal alkyne proton.
-
Deprotonation: A base, typically an amine such as triethylamine or diisopropylethylamine, deprotonates the activated alkyne to form a copper(I) acetylide intermediate.
-
Transmetalation to Palladium: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Key Experimental Parameters and Their Rationale
The success of the Sonogashira coupling of this compound hinges on the careful selection and control of several key parameters:
-
Palladium Catalyst and Ligands: A variety of palladium sources can be employed, with PdCl₂(PPh₃)₂ being a common and effective choice due to its air stability and commercial availability.[4] The phosphine ligands stabilize the palladium center and influence its reactivity. For electron-deficient substrates like pyridazines, electron-rich and bulky phosphine ligands can sometimes enhance the rate of oxidative addition.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step at a lower temperature than in copper-free systems.[2] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). In such cases, a copper-free protocol may be considered, which often requires more specialized ligands and potentially higher reaction temperatures.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen iodide (HI) generated during the reaction and to deprotonate the terminal alkyne in the copper cycle.[4] The amine can often be used as the solvent or co-solvent.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively dissolve the reactants and catalysts.[4] It is crucial to use anhydrous and deaerated solvents to prevent catalyst deactivation and minimize side reactions.
-
Temperature: Due to the high reactivity of the C-I bond, the Sonogashira coupling of this compound can often be performed under mild conditions, typically ranging from room temperature to around 65 °C.[4]
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. It is recommended to optimize the conditions for each specific substrate combination.
Figure 2: General workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous and degassed DMF (to achieve a concentration of approximately 0.1 M with respect to the iodo-pyridazine) and triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Stir the mixture at room temperature until all solids have dissolved. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-6-methoxypyridazine.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters for the Sonogashira coupling of halo-pyridazines with various terminal alkynes, providing a baseline for expected outcomes.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / DMF | 65 | 4 | 92 | [4] |
| 2-Iodopyridine | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | TEA / DMF | 65 | 6 | 88 | [4] |
| 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 60 | 4-6 | ~85-95 | [5] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | Pd(PPh₃)₄ / CuI | DIPEA / THF | RT | 12 | 72 | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or low product yield | Inactive catalyst | Use a fresh batch of palladium catalyst and CuI. Ensure proper storage under an inert atmosphere. |
| Poor quality of reagents | Purify starting materials if necessary. Use anhydrous and degassed solvents and base. | |
| Low reaction temperature | For less reactive alkynes, consider increasing the temperature in 10-15 °C increments. | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | Ensure strict anaerobic conditions. Use high-purity reagents and solvents. |
| Significant formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High concentration of copper | Reduce the amount of CuI or consider a copper-free protocol. | |
| Difficulty in purification | Co-elution of product with triphenylphosphine oxide | Optimize the eluent system for column chromatography. Consider using a ligandless or alternative ligand system. |
Conclusion
The Sonogashira coupling of this compound is a robust and highly effective method for the synthesis of 3-alkynyl-6-methoxypyridazines. These compounds are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully employ this reaction to generate a diverse library of novel pyridazine derivatives. The protocol and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this powerful synthetic transformation.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Pyridazine Nucleus: Application Notes for 3-Iodo-6-methoxypyridazine in Medicinal Chemistry
Introduction: The Enduring Relevance of the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a "privileged scaffold" in drug discovery.[1] The incorporation of the pyridazine moiety into small molecules has led to a wide spectrum of biologically active compounds with therapeutic potential across numerous disease areas, including oncology, inflammation, and infectious diseases.[2][3]
This technical guide focuses on a particularly versatile building block: 3-iodo-6-methoxypyridazine . The presence of a methoxy group at the 6-position and a highly reactive iodine atom at the 3-position provides medicinal chemists with a powerful tool for molecular diversification. The carbon-iodine bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the strategic introduction of a wide array of substituents.[1] This guide will provide detailed protocols, mechanistic insights, and practical considerations for the use of this compound as a key intermediate in the synthesis of novel therapeutic agents.
Synthesis of this compound: A Reliable Two-Step Approach
A robust and efficient synthesis of this compound can be achieved in a two-step sequence starting from the readily available 3-chloro-6-methoxypyridazine. This pathway involves an initial nucleophilic aromatic substitution to introduce an amino group, followed by a Sandmeyer-type diazotization-iodination.[1]
Protocol 1: Synthesis of 3-Amino-6-methoxypyridazine
This procedure outlines the conversion of 3-chloro-6-methoxypyridazine to 3-amino-6-methoxypyridazine via nucleophilic aromatic substitution. This reaction requires elevated temperatures and pressures due to the electron-deficient nature of the pyridazine ring.[4]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Chloro-6-methoxypyridazine | 144.56 | 10.0 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 | - | Excess |
| Copper(II) Sulfate Pentahydrate | 249.69 | 0.5 | 0.05 |
| Methanol | 32.04 | - | Solvent |
Procedure:
-
In a high-pressure reaction vessel, combine 3-chloro-6-methoxypyridazine (1.45 g, 10.0 mmol) and copper(II) sulfate pentahydrate (125 mg, 0.5 mmol).
-
Add methanol (15 mL) followed by aqueous ammonia (15 mL).
-
Seal the vessel and heat the mixture to 160°C for 24 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with methanol (30 mL) and filter to remove insoluble copper salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:2) to yield 3-amino-6-methoxypyridazine.[5]
Protocol 2: Synthesis of this compound
This protocol details the Sandmeyer-type diazotization-iodination of 3-amino-6-methoxypyridazine.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Amino-6-methoxypyridazine | 125.13 | 8.0 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.8 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 12.0 | 1.5 |
| Water | 18.02 | - | Solvent |
Procedure:
-
In a flask, dissolve 3-amino-6-methoxypyridazine (1.0 g, 8.0 mmol) in a solution of sulfuric acid (2.5 mL) in water (10 mL) and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.61 g, 8.8 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve potassium iodide (2.0 g, 12.0 mmol) in water (10 mL).
-
Add the potassium iodide solution portion-wise to the diazonium salt solution. Effervescence may be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.[1]
Cross-Coupling Reactions: Unleashing the Potential of the C-I Bond
The carbon-iodine bond in this compound is the key to its utility as a building block. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities at the 3-position of the pyridazine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures.
Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.99 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | Solvent |
| Water | 18.02 | - | Solvent |
Procedure:
-
To a reaction vessel, add this compound (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add a mixture of DME (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under an inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.[6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] This reaction is invaluable for introducing linear alkynyl functionalities into drug scaffolds.
Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.99 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.025 | 0.025 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | - | Solvent/Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottom flask.
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add this compound (118 mg, 0.5 mmol) and phenylacetylene (61 mg, 0.6 mmol).
-
Heat the reaction mixture to 100°C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[9] This reaction is a powerful tool for synthesizing aryl amines, which are common motifs in pharmaceuticals.
Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.99 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| Xantphos | 578.68 | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |
| Toluene | 92.14 | - | Solvent |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (236 mg, 1.0 mmol) and toluene (5 mL).
-
Add morpholine (105 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
The 6-methoxypyridazine scaffold, readily accessible from this compound, is a key component of several classes of bioactive molecules.
p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are crucial mediators of the inflammatory response, and their inhibition is a therapeutic strategy for various inflammatory diseases. Several potent and selective p38 MAPK inhibitors are based on the pyridazine scaffold.[3][11] The synthesis of these inhibitors often involves the functionalization of a pyridazine core, a transformation that can be achieved using this compound as a starting material.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a validated anti-cancer strategy. A number of pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[12] The modular synthesis of these inhibitors, often relying on cross-coupling reactions, highlights the importance of versatile building blocks like this compound.
GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of major clinical drugs such as benzodiazepines. The pyridazine scaffold has been incorporated into novel GABA-A receptor modulators, demonstrating the versatility of this heterocycle in neuroscience drug discovery.[13][14]
Safety and Handling
As a halogenated organic compound, this compound should be handled with care, assuming it is toxic and an irritant.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. All reactions should be performed in a well-ventilated fume hood.[15][16] For detailed safety information, consult the Safety Data Sheet (SDS) for 3-iodopyridine and related pyridazine derivatives.[17]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the carbon-iodine bond in a range of robust and reliable cross-coupling reactions provide a powerful platform for the rapid generation of diverse molecular libraries. The demonstrated success of the pyridazine scaffold in targeting key biological pathways, such as those involving p38 MAPK and VEGFR-2, underscores the potential of this compound to contribute to the discovery and development of the next generation of therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 3-Iodo-6-methoxypyridazine in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's arsenal, certain molecular frameworks, known as "privileged scaffolds," consistently appear in successful kinase inhibitors due to their ability to form key interactions within the ATP-binding site.[1][2] The pyridazine core is one such scaffold, recognized for its hydrogen bonding capabilities and structural versatility.[3][4][5] This technical guide provides an in-depth exploration of 3-Iodo-6-methoxypyridazine , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will detail its properties, core synthetic applications through palladium-catalyzed cross-coupling reactions, and provide field-proven, step-by-step protocols for its use.
The Pyridazine Scaffold: A Privileged Motif in Kinase Inhibition
The ATP-binding pocket of most kinases shares a conserved hinge region, which typically forms one to three hydrogen bonds with the incoming inhibitor. The nitrogen atoms of a pyridazine ring are excellent hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. This inherent ability to engage the kinase hinge makes the pyridazine scaffold a highly effective starting point for inhibitor design.[6][7]
The 6-methoxy substituent on the pyridazine ring can serve multiple roles:
-
Modulation of Physicochemical Properties: It can influence solubility, lipophilicity, and metabolic stability.
-
Vector for Further Synthesis: The methoxy group can be demethylated to a hydroxyl group, providing a handle for introducing further diversity through ether or ester linkages.
-
Direct Interaction: In some cases, the methoxy group can form direct or water-mediated interactions with the kinase active site.
The true synthetic power of This compound , however, lies in the C3-iodo group. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular installation of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[8] This modularity is paramount in drug discovery for the rapid exploration of Structure-Activity Relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₅IN₂O | [9] |
| Molecular Weight | 236.01 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| CAS Number | 17321-35-6 | [9] |
| Appearance | Typically an off-white to yellow solid | |
| Melting Point | 115-119 °C |
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The C-I bond of this compound is the key to its utility. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for C-C and C-N bond formation, enabling the construction of complex molecular architectures required for potent and selective kinase inhibition.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in medicinal chemistry for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters. It is the primary method for introducing aryl and heteroaryl moieties at the C3 position of the pyridazine core.[11][12]
The electron-deficient nature of the pyridazine ring can make the initial oxidative addition step of the catalytic cycle challenging.[13][14] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands stabilize the palladium(0) species and facilitate its insertion into the C-I bond. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid to enable the transmetalation step without promoting unwanted side reactions like protodeboronation.[13]
Caption: General scheme for Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst system, for example, palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent. A common system is a mixture of 1,4-dioxane and water (e.g., 5:1 ratio, to a concentration of ~0.1 M).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90-110 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3-aryl-6-methoxypyridazine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The introduction of an amine is a cornerstone of kinase inhibitor design, as the N-H group often acts as a crucial hydrogen bond donor. The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[15][16] It allows for the coupling of this compound with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[15]
This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential.[17] They promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation and competing hydrolysis reactions.[16]
Caption: General scheme for Buchwald-Hartwig amination.
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.1 M).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography to isolate the desired 3-amino-6-methoxypyridazine derivative.
Integrated Synthesis Workflow & Troubleshooting
The true power of this compound is realized in multi-step syntheses where different cross-coupling reactions are used sequentially to build molecular complexity.
Conceptual Workflow: Multi-step Kinase Inhibitor Synthesis
This diagram illustrates a conceptual pathway, showcasing how a researcher can leverage the C-I bond and then potentially modify other parts of the molecule to rapidly generate diverse analogues for SAR studies.
Caption: Conceptual workflow for building complexity.
Troubleshooting Common Cross-Coupling Issues
Even with robust protocols, challenges can arise. This table outlines common problems and provides actionable solutions based on mechanistic principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Insufficiently strong base (for Suzuki/Buchwald).3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use degassed solvents. Try a different Pd source or precatalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Incrementally increase the reaction temperature by 10-20 °C. |
| Dehalogenation (C-I to C-H) | 1. Presence of water or protic sources.2. Ligand promotes β-hydride elimination side pathways. | 1. Use anhydrous solvents and reagents. Ensure base is dry.2. Screen alternative ligands. Ensure an inert atmosphere to minimize radical pathways. |
| Boronic Acid Homocoupling (Suzuki) | 1. Presence of oxygen.2. Catalyst system favors homocoupling over cross-coupling. | 1. Thoroughly degas the reaction mixture.2. Use a slight excess (1.1-1.2 equiv) of boronic acid, but avoid a large excess. Change the Pd/ligand ratio. |
| Protodeboronation (Suzuki) | 1. Base is too strong or reaction time is too long at high temp.2. Aqueous conditions promoting C-B bond cleavage. | 1. Use a milder base (e.g., K₂CO₃) or lower the temperature.2. Minimize water content or switch to a non-aqueous system if possible. |
Conclusion
This compound is a premier building block in the rational design and synthesis of kinase inhibitors. Its pyridazine core provides a privileged scaffold for engaging the kinase hinge region, while the strategically placed iodo functionality unlocks access to a vast chemical space through reliable and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their quest for novel and effective therapeutics. By understanding the causality behind the reaction conditions, chemists can troubleshoot effectively and accelerate the discovery of the next generation of kinase inhibitors.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 17321-35-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocol: Buchwald-Hartwig Amination of 3-Iodo-6-methoxypyridazine
Introduction: The Strategic Importance of N-Aryl Pyridazines
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine core is a privileged scaffold, frequently found in a multitude of biologically active compounds. The ability to forge carbon-nitrogen (C-N) bonds to this electron-deficient ring system with precision and control is a critical endeavor for drug development professionals. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for such transformations, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution.[1]
This document provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-6-methoxypyridazine, a common building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and provide insights gleaned from extensive experience to empower researchers to successfully implement this crucial transformation.
Mechanistic Rationale: A Symphony of Catalyst, Ligand, and Base
The success of the Buchwald-Hartwig amination hinges on the interplay of the palladium catalyst, a supporting ligand, and a base.[2] The catalytic cycle, illustrated below, initiates with the oxidative addition of the aryl halide to a Pd(0) species.[3][4][5] This is followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[1][2][4]
For an electron-deficient and potentially coordinating substrate like this compound, the choice of each component is critical to navigate potential pitfalls such as catalyst inhibition and slow reductive elimination.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Component Selection: A Guide for the Practitioner
1. Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[2] For enhanced reactivity and air stability, pre-formed palladium precatalysts, such as those from the G2, G3, or G4 generation, are highly recommended. These complexes often require lower catalyst loadings and milder reaction conditions.
2. Ligand Selection: The ligand is arguably the most critical component, as it modulates the steric and electronic properties of the palladium center. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps.[6]
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including heteroaryl chlorides. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically hindered couplings and reactions with weakly nucleophilic amines. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides superior results for challenging substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for coupling primary amines and amides.[7] |
N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and reactivity, especially for challenging couplings.[8][9]
3. Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed. The choice of base can significantly impact the reaction rate and outcome.
| Base | pKa of Conjugate Acid | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base. Can be sensitive to certain functional groups.[10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong base, useful for less nucleophilic amines. |
| Cesium carbonate (Cs₂CO₃) | ~10 | A weaker base, beneficial for substrates with base-sensitive functional groups.[10] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately weak base, often used in combination with specific ligands.[10] |
For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives.[10] Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to efficiently deprotonate the palladium-amine complex.[11][12][13]
4. Solvent Selection: The choice of solvent can influence catalyst stability, solubility of reagents, and reaction kinetics.[14][15] Aprotic, non-polar to moderately polar solvents are generally preferred.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | A common and effective solvent. |
| 1,4-Dioxane | 101 | Often provides excellent results but is a peroxide-forming solvent. |
| tert-Butanol (t-BuOH) | 82 | Can facilitate reactions with weaker bases. |
The solvent can significantly influence reaction rates and selectivity.[14][16][17] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be optimized for specific amine coupling partners.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the amination reaction.
Materials and Reagents:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., oven-dried Schlenk flask or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), the ligand (typically 1-5 mol%), and the base (typically 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and ligand.
-
Addition of Liquids: Through the septum, add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyridazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst and ligand; Ensure proper degassing of the solvent and purging of the reaction vessel; Screen different bases and solvents.[18] |
| Formation of Side Products (e.g., Dehalogenation) | Catalyst decomposition; Reaction temperature too high. | Lower the reaction temperature; Use a more stable precatalyst; Screen different ligands. |
| Incomplete Reaction | Sterically hindered amine or substrate; Insufficient reaction time or temperature. | Increase reaction time and/or temperature; Screen more sterically demanding ligands (e.g., RuPhos). |
| Difficulty in Purification | Formation of closely related byproducts. | Optimize reaction conditions to minimize byproduct formation; Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly adaptable reaction that provides access to a wide array of valuable N-aryl pyridazine derivatives.[19][20] A thorough understanding of the roles of the catalyst, ligand, base, and solvent, coupled with careful experimental technique, will enable researchers and drug development professionals to successfully employ this powerful synthetic tool. The protocol and insights provided herein serve as a comprehensive guide to facilitate the efficient and reproducible synthesis of these important molecular targets.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. entegris.com [entegris.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Iodo-6-methoxypyridazine as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the Pyridazine Core
In the dynamic field of molecular imaging and diagnostics, the design of novel fluorophores with tailored photophysical properties is of paramount importance. Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific analytes, enzymes, and cellular microenvironments.[1][2] The pyridazine heterocycle, an electron-deficient diazine, has emerged as a privileged scaffold in the construction of such probes. Its inherent electronic properties can be harnessed to create fluorophores with desirable characteristics, including large Stokes shifts, sensitivity to the local environment, and tunable emission profiles.[3][4]
This guide focuses on 3-iodo-6-methoxypyridazine , a highly versatile and reactive building block for the synthesis of a diverse array of pyridazine-based fluorescent probes. The presence of the iodo group at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[5][6] This allows for the strategic introduction of various π-conjugated systems, effectively creating novel donor-π-acceptor (D-π-A) or other complex fluorophores. The methoxy group at the 6-position, a moderate electron-donating group, further modulates the electronic landscape of the pyridazine ring, influencing the ultimate photophysical properties of the final probe.[4]
This document serves as a comprehensive technical guide for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for the use of this compound in fluorescent probe development.
Chemical Principles: Why this compound?
The utility of this compound as a precursor stems from several key chemical attributes:
-
Reactive Handle for Cross-Coupling: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst.[7] This high reactivity allows for cross-coupling reactions to proceed under milder conditions and with a broader range of coupling partners, often resulting in higher yields.[6][7] This is the cornerstone of its versatility.
-
Electron-Deficient Core: The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This property is crucial for creating probes based on intramolecular charge transfer (ICT).[1] When an electron-donating group (the "donor") is coupled to the pyridazine core (the "acceptor"), the resulting molecule can exhibit significant changes in its fluorescence properties based on the polarity of its environment, making it a sensitive reporter.[8]
-
Modulation via the Methoxy Group: The 6-methoxy group serves as a permanent electronic fixture on the pyridazine ring. As an electron-donating group, it subtly influences the overall electron density of the heterocycle, which in turn affects the absorption and emission maxima of the final fluorophore.[4] This allows for a degree of fine-tuning of the probe's spectral properties.
The most common and powerful synthetic transformations involving this compound are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, which form the conjugated systems of the fluorescent probes.[5][6][9]
Figure 1: General synthetic routes from this compound.
Experimental Protocols: Synthesis of Pyridazine-Based Fluorophores
The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions with halo-heterocycles.[6][10][11] Researchers should consider these as robust starting points, with the understanding that optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for 3-Aryl-6-methoxypyridazine Derivatives
This protocol describes the coupling of this compound with an arylboronic acid. This is a foundational reaction for creating D-π-A probes where the arylboronic acid partner can be a simple phenyl group or a more complex electron-donating moiety like a dimethylaminophenyl group.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[7]
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent catalyst degradation and side reactions like boronic acid homocoupling.[7]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 ratio, e.g., 5 mL dioxane and 1 mL water per 1.0 mmol of the iodo-precursor). The aqueous phase is crucial for the transmetalation step.[10]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-methoxypyridazine derivative.[6]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Cross-Coupling for 3-Alkynyl-6-methoxypyridazine Derivatives
This protocol is ideal for extending the π-conjugation of the pyridazine core by introducing an alkynyl substituent. The resulting alkynylpyridazines can serve as key intermediates for more complex fluorophores or exhibit interesting fluorescent properties themselves.[9][12]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 ratio). Triethylamine acts as both the base and a solvent.[11]
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and CuI (2-4 mol%) to the solution. The copper co-catalyst is essential for the formation of the copper acetylide intermediate.[5][13]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-6-methoxypyridazine.[14][15]
Data Presentation: Expected Photophysical Properties
The true value of these synthetic methods lies in the photophysical properties of the resulting probes. By coupling different aryl or alkynyl moieties, a range of spectral characteristics can be achieved. The following table summarizes representative data for hypothetical pyridazine derivatives synthesized from this compound, based on properties of similar structures found in the literature.[8][16][17][18]
| Entry | Coupled Moiety (at 3-position) | Expected λabs (nm) | Expected λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Notes |
| 1 | Phenyl | ~330 | ~400 | ~70 | Low-Moderate | Basic scaffold, moderate fluorescence. |
| 2 | 4-(N,N-Dimethylamino)phenyl | ~380 | ~510 | ~130 | High (in nonpolar solvents) | Strong ICT character, solvatochromic.[8] |
| 3 | 2-Naphthyl | ~350 | ~430 | ~80 | Moderate | Extended π-system, blue-shifted emission. |
| 4 | Phenylethynyl | ~360 | ~450 | ~90 | Moderate-High | Rigid structure, increased quantum yield.[9] |
| 5 | (4-Nitrophenyl)ethynyl | ~400 | ~550 | ~150 | Low (Quenched) | Strong acceptor, potential for "turn-on" sensing. |
Note: λabs (absorption maximum), λem (emission maximum), and Φf (fluorescence quantum yield) are highly dependent on the solvent environment, particularly for probes with ICT character.
Applications in Bioimaging
Pyridazine-based fluorescent probes synthesized from this compound have significant potential in cellular and in vivo imaging.[1][19][20]
-
Imaging Cellular Polarity and Viscosity: Probes with strong ICT character (e.g., Entry 2 in the table) often exhibit fluorescence that is highly sensitive to the local environment. Their emission wavelength and intensity can change in response to solvent polarity or viscosity, making them suitable for mapping these properties within different cellular organelles.[21]
-
Targeted Imaging: The pyridazine scaffold can be further functionalized with targeting moieties (e.g., triphenylphosphine for mitochondria or specific ligands for receptors) to direct the probe to a specific subcellular location or protein.[19]
-
Sensing Applications: By incorporating a reactive group, these probes can be designed to respond to specific analytes (e.g., reactive oxygen species, metal ions, or enzymes) with a "turn-on" or ratiometric fluorescent signal.[22] For example, a probe designed with a quenched fluorophore (like Entry 5) could be engineered to become fluorescent upon reaction with a biological target.
-
Aβ Plaque Detection: Certain pyridazine-based structures have shown potential for binding to and imaging amyloid-beta (Aβ) plaques, which are hallmarks of Alzheimer's disease, highlighting their diagnostic potential.[3]
Conclusion
This compound is a powerful and strategic precursor for the development of novel fluorescent probes. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the inherent electronic properties of the pyridazine core, provides a flexible platform for synthesizing a wide range of fluorophores. The ability to systematically tune the photophysical properties by introducing diverse aryl and alkynyl substituents enables the creation of probes tailored for specific bioimaging and sensing applications. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the rich chemical space of pyridazine-based fluorophores and unlock new possibilities in molecular imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]
- 13. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging [jcps.bjmu.edu.cn]
- 20. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 21. US10808128B2 - Compounds as fluorescent probes, synthesis and applications thereof - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Cross-Coupling with 3-Iodo-6-methoxypyridazine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-Iodo-6-methoxypyridazine in palladium-catalyzed cross-coupling reactions. We delve into the substrate's unique electronic properties and offer detailed, field-proven protocols for two of the most impactful transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The protocols are designed to be self-validating, incorporating causality-driven experimental choices, troubleshooting, and characterization. This guide emphasizes scientific integrity, with all key claims supported by authoritative references.
The Substrate: Understanding this compound
This compound is a versatile heterocyclic building block. Its utility is defined by the interplay of its structural and electronic features.
-
Electronic Nature : The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms.[1][2] This deficiency makes the C-I bond highly polarized and susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling cycles.[3][4] The C-I bond is the most reactive of the carbon-halogen bonds for this step, making this substrate highly active.[3][4]
-
Potential Challenges - Catalyst Inhibition : The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center. This coordination can sometimes act as an inhibitory pathway, sequestering the active catalyst and reducing reaction efficiency.[5] This phenomenon, often termed the "2-pyridyl problem" in related systems, necessitates careful selection of ligands that can balance catalyst activity with stability.[5] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst inhibition.[6][7]
-
Stability : Aromatic iodides can be sensitive to light and may undergo deiodination, a common side reaction where the iodine is replaced by a hydrogen atom.[8] Therefore, protecting the reaction from light is a prudent, though not always critical, precaution.[8]
Core Principles & General Workflow
All palladium-catalyzed cross-coupling reactions discussed herein follow a similar catalytic cycle. Understanding this workflow is key to effective troubleshooting and optimization.
General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Universal Experimental Workflow
A successful experiment relies on a systematic and rigorous workflow, from preparation to analysis.
Caption: Standard laboratory workflow for cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the operational simplicity and the commercial availability of a vast array of boronic acid coupling partners.[2][9]
Principle & Rationale
This protocol couples this compound with an arylboronic acid. The C-I bond's high reactivity makes it an excellent electrophile.[3][4]
-
Catalyst System : We employ a Pd(PPh₃)₄ catalyst. While modern, specialized ligands exist, this classic catalyst is robust, commercially available, and highly effective for reactive iodides.
-
Base : A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4][9][10] Aqueous sodium carbonate (Na₂CO₃) is a mild, effective, and economical choice.[2][11]
-
Solvent System : A biphasic toluene/ethanol/water system is used. Toluene solubilizes the organic components, while ethanol and water help dissolve the inorganic base and the boronate intermediate.[2][11]
Detailed Step-by-Step Protocol
Reaction Scheme: (Illustrative scheme: this compound reacts with a generic Arylboronic acid)
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |
| This compound | 236.02 | 1.0 | 1.0 | 236 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Sodium Carbonate (2M aq.) | 105.99 | 3.0 | 3.0 | 1.5 mL |
| Toluene | - | - | - | 5 mL |
| Ethanol | - | - | - | 2 mL |
Procedure:
-
Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Through the septum, add degassed toluene (5 mL) and degassed ethanol (2 mL) via syringe.
-
Base Addition : Add the 2M aqueous sodium carbonate solution (1.5 mL) via syringe.
-
Heating : Place the flask in a preheated oil bath at 85 °C.
-
Monitoring : Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying & Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-6-methoxypyridazine product.[8][11]
Troubleshooting Suzuki Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid. | Use a fresh bottle of catalyst. Ensure thorough degassing. Check the purity of the boronic acid; consider using pinacol esters which are more stable. |
| Deiodination | Presence of protic impurities or water; Reductive process. | Ensure anhydrous solvents (if using a non-aqueous system). Minimize reaction time once starting material is consumed.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure a robust inert atmosphere.[8] A slight excess of boronic acid (1.1-1.2 eq) is optimal, but a large excess can favor this side reaction.[7] |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction has broad applications in pharmaceuticals due to the prevalence of the aryl amine motif.[12][14]
Principle & Rationale
This protocol describes the coupling of this compound with a primary or secondary amine.
-
Catalyst System : For this more challenging transformation, a more sophisticated catalyst system is often required.[15][16] We use a combination of a palladium source, Pd₂(dba)₃, and a specialized bulky, electron-rich phosphine ligand, Xantphos. This ligand promotes the reductive elimination step and helps prevent catalyst decomposition.[16]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for deprotonating the amine and facilitating the catalytic cycle.[16]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching the strong base.
Detailed Step-by-Step Protocol
Reaction Scheme: (Illustrative scheme: this compound reacts with a generic amine R¹R²NH)
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |
| This compound | 236.02 | 1.0 | 1.0 | 236 mg |
| Amine | Varies | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23.1 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (Anhydrous) | - | - | - | 5 mL |
Procedure:
-
Preparation (Glovebox) : Inside an inert atmosphere glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Catalyst Loading : In the same vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).
-
Reactant Addition : Add this compound (236 mg, 1.0 mmol).
-
Solvent & Amine : Add anhydrous, degassed toluene (5 mL) and the amine (1.2 mmol).
-
Reaction Setup : Seal the vial with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C.
-
Monitoring : Stir the reaction vigorously. Monitor for completion by LC-MS (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying & Concentration : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography. It is often beneficial to use deactivated (neutral) silica or alumina, as the basic nitrogen atoms can interact strongly with standard acidic silica gel.[8]
Safety & Handling
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.[17][18]
-
This compound : While specific toxicity data is limited, similar halogenated heterocycles should be handled with care. Avoid inhalation, ingestion, and skin contact.[18]
-
Palladium Catalysts : Palladium compounds can be toxic and are sensitizers. Avoid creating dust.
-
Solvents : Toluene is flammable and has associated health risks. Handle with care.
-
Bases : Sodium tert-butoxide is corrosive and reacts violently with water. Handle only in an inert, dry atmosphere. Sodium carbonate is an irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19]
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. empbiotech.com [empbiotech.com]
- 18. echemi.com [echemi.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: 3-Iodo-6-methoxypyridazine as a Versatile Precursor in Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this class, 3-iodo-6-methoxypyridazine emerges as a particularly strategic building block. Its utility stems from the presence of two distinct reactive sites: the methoxy group, a key modulator of electronic properties, and the iodine atom, an excellent leaving group for a variety of transformations.
The carbon-iodine bond in this compound is significantly more reactive than the corresponding carbon-chlorine bond, facilitating reactions under milder conditions and with a broader range of catalysts. This heightened reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the efficient construction of complex molecular architectures. This guide provides detailed protocols and technical insights for leveraging this compound in the synthesis of diverse heterocyclic systems, aimed at researchers and professionals in drug discovery and development.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[3][4] The electron-deficient nature of the pyridazine ring, combined with the reactivity of the C-I bond, makes this compound an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and vinyl-aryl structures by coupling an organoboron compound with an organohalide.[5][6] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step, and the high reactivity of the C-I bond makes it more facile compared to C-Cl or C-Br bonds.[7]
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This robust protocol is adapted from established methods for halo-pyridazines and is suitable for coupling various arylboronic acids with this compound.[5][9]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene and Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound, the arylboronic acid, and a magnetic stir bar.
-
Add toluene, a small amount of ethanol to aid solubility, and the 2 M aqueous Na₂CO₃ solution.[9]
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to create an inert atmosphere.[5]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.[9]
-
Data Presentation: Expected Yields for Suzuki Coupling
The following table summarizes expected yields for Suzuki-Miyaura coupling reactions, adapted from studies on the analogous 3-chloro-6-methoxypyridazine.[9] Yields with the more reactive 3-iodo substrate are expected to be comparable or higher, potentially under milder conditions.
| Entry | Arylboronic Acid | Product | Expected Yield (%)[9] |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(4-methylphenyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-Methoxy-6-(4-fluorophenyl)pyridazine | 88 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[3][4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8] The use of this compound allows for the synthesis of various 3-amino-6-methoxypyridazine derivatives, which are key intermediates for therapeutic agents like Relugolix.[10]
Causality and Mechanistic Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency.[8] The base serves to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a modern, highly active catalyst system suitable for coupling a range of primary and secondary amines.[7][11]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere (glovebox recommended)
-
-
Step-by-Step Methodology:
-
Inside a glovebox, combine this compound, the base (Cs₂CO₃ or NaOtBu), Pd₂(dba)₃, and XPhos in a Schlenk tube or sealable vial.[7]
-
Add the amine, followed by the anhydrous, degassed solvent (Toluene or Dioxane).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the C-I bond of this compound is susceptible to nucleophilic aromatic substitution (SNAr).[12][13] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the C3 position towards nucleophilic attack, allowing the iodide ion to be displaced.
Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] A nucleophile attacks the carbon bearing the iodine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group (iodide) is expelled, restoring aromaticity and yielding the substituted product. This pathway is favored for electron-deficient aromatic systems.[14]
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This general method can be adapted for various nucleophiles, such as alkoxides, thiolates, and amines.[12]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or a secondary amine) (1.2-1.5 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Base (if using a neutral nucleophile like an amine, e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve this compound in a suitable polar aprotic solvent (DMF or DMSO) in a round-bottom flask.
-
Add the nucleophile. If the nucleophile is neutral (e.g., an amine), add a base such as K₂CO₃.[12]
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 2-24 hours, monitoring progress by TLC.[12]
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product or prepare for extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Summary
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of functionalized pyridazine derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in nucleophilic aromatic substitutions, provides reliable and high-yielding pathways to a diverse range of heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore new chemical space and accelerate the development of novel therapeutic agents and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: The Use of 3-Iodo-6-methoxypypyridazine in Materials Science
PART 1: CORE DIRECTIVE - A Strategic Overview
3-Iodo-6-methoxypyridazine is a versatile heterocyclic building block that has gained significant traction in the field of materials science.[] Its unique electronic and structural characteristics make it an invaluable synthon for the development of advanced organic materials with tailored optoelectronic properties. The electron-deficient pyridazine core, functionalized with an electron-donating methoxy group and a reactive iodo-substituent, provides a powerful platform for designing molecules for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the applications of this compound and providing robust protocols for its utilization in the synthesis of functional materials.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Applications and Methodologies
Expertise & Experience: The Rationale Behind the Application
The utility of this compound in materials science is rooted in its distinct molecular features:
-
Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create an electron-deficient aromatic system.[2] This inherent electronic nature makes it an excellent component for constructing n-type and electron-transporting materials, which are crucial for the performance of various organic electronic devices.
-
Modulating Methoxy Group: The presence of the methoxy group at the 6-position introduces an electron-donating character, which can be used to fine-tune the electronic energy levels (HOMO/LUMO) of the final material. This modulation is critical for optimizing charge injection, transport, and emission properties in devices.
-
Reactive Iodo-Substituent: The iodine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.[3][4] This allows for the facile introduction of a wide array of functional groups and the construction of complex, conjugated molecular architectures.
Trustworthiness: Self-Validating Protocols
The following protocols are designed to be robust and reproducible, incorporating best practices for synthesis and purification to ensure the integrity of the final materials.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bipyridyl Derivative
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a pyridylboronic acid, a common step in the synthesis of ligands for metal complexes or building blocks for more extended conjugated systems.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 5:1 ratio.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired bipyridyl derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the electron-deficient pyridazine ring, a key step in the catalytic cycle.[5][6]
-
Base and Solvent: Potassium phosphate is an effective base for this transformation. The dioxane/water solvent system is commonly used to ensure the solubility of both the organic and inorganic reagents.[5]
Protocol 2: Stille Polycondensation for the Synthesis of a Conjugated Polymer
This protocol outlines the synthesis of a conjugated polymer incorporating the this compound moiety, suitable for applications in organic electronics.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), 2,5-bis(trimethylstannyl)thiophene (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%) in a Schlenk flask.
-
Polymerization: Add anhydrous toluene and degas the solution. Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Work-up and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol. Filter the solid and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction using methanol, acetone, and hexane. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Final Product: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol. Filter and dry the polymer under vacuum.
Causality Behind Experimental Choices:
-
Monomer Stoichiometry: Equimolar amounts of the two monomers are used to achieve a high molecular weight polymer.
-
Catalyst System: The Pd₂(dba)₃/P(o-tol)₃ system is a well-established catalyst for Stille polycondensation.
-
Rigorous Purification: The extensive purification process is critical to remove impurities that can act as charge traps and degrade the performance of the resulting organic semiconductor.
Authoritative Grounding & Comprehensive References
The protocols and methodologies described herein are based on established principles of organic synthesis and polymer chemistry, widely reported in peer-reviewed literature. For further details on cross-coupling reactions and the synthesis of organic electronic materials, researchers are encouraged to consult the references provided at the end of this document.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Experimental Protocols
The detailed step-by-step methodologies for the Suzuki-Miyaura cross-coupling and Stille polycondensation are provided in the preceding section.
Mandatory Visualization
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Logical Relationship in Functional Material Synthesis
Caption: The role of this compound in synthesizing different classes of materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 3-Iodo-6-methoxypyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-iodo-6-methoxypyridazine. The electron-deficient nature of the pyridazine ring and the reactivity of the iodo leaving group present unique challenges and opportunities for this transformation.[1][2] This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate common experimental hurdles and maximize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of this compound
Observing significant amounts of unreacted starting material is a frequent issue. A systematic diagnosis is key to identifying the root cause.
Potential Cause 1: Catalyst Inactivity or Decomposition
-
Why it happens: The palladium(0) species is the active catalyst in the Suzuki-Miyaura cycle.[3][4] It is highly susceptible to oxidation by atmospheric oxygen, which converts it to inactive palladium(II).[3][5] The formation of palladium black is a visual indicator of catalyst decomposition and often correlates with failed reactions.[6]
-
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly purged of oxygen. This is typically achieved by several cycles of evacuating the flask and backfilling with an inert gas like argon or nitrogen.[5][7]
-
Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas for 15-30 minutes, or by using the freeze-pump-thaw method.[8][9]
-
Fresh Catalyst: Use a fresh, high-quality palladium source. Older bottles of palladium acetate or other precatalysts may have degraded over time.[1] For air-sensitive catalysts, proper handling under an inert atmosphere is critical.
-
Potential Cause 2: Inefficient Oxidative Addition
-
Why it happens: The first step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond.[3][4] While the C-I bond is the most reactive among halides (I > Br > OTf >> Cl), issues can still arise, especially if the catalyst system is not optimal.[5][10]
-
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands promote oxidative addition, especially for challenging substrates.[3][10] For pyridazine systems, ligands like SPhos, XPhos, or other Buchwald-type ligands are often more effective than traditional ligands like triphenylphosphine (PPh₃).[6][11]
-
Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation. A good starting point for many systems is a 2:1 to 4:1 ligand-to-palladium ratio.[11]
-
Potential Cause 3: Poor Reagent Quality or Stability
-
Why it happens: The stability of both the aryl halide and the boronic acid is paramount. Iodinated pyridazines can be sensitive to light and may decompose on acidic silica gel during purification.[1] Boronic acids are susceptible to degradation, particularly protodeboronation.[5][12]
-
Solutions:
Issue 2: Significant Formation of Side Products
The appearance of undesired products in your reaction mixture can drastically reduce the yield of your target molecule.
Side Product 1: Dehalogenated Starting Material (6-methoxypyridazine)
-
What it is: The iodine atom on the pyridazine ring is replaced by a hydrogen atom.
-
Why it happens: This common side reaction, known as hydrodehalogenation, is often mediated by a palladium-hydride (Pd-H) species.[8] This species can form from reactions with the base, solvent (e.g., alcohols), or trace water.[8] The electron-deficient nature of the pyridazine ring makes it more susceptible to such reductive processes.[1]
-
How to Minimize It:
-
Choice of Base: Use a milder, non-coordinating base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than strong alkoxide bases.[5][14]
-
Solvent Selection: Employ aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols.[8]
-
Water Content: While some water is often beneficial or even necessary for Suzuki reactions, excess water can be a proton source.[15][16] If dehalogenation is severe, consider using anhydrous conditions, though this may require re-optimization of other parameters.[14]
-
Side Product 2: Homocoupling of Boronic Acid (Biaryl Product)
-
What it is: Two molecules of your boronic acid couple to form a symmetrical biaryl.
-
Why it happens: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid, often mediated by Pd(II) species.[3][11]
-
How to Minimize It:
-
Strictly Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques.[6][11][14]
-
Controlled Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.[11]
-
Side Product 3: Protodeboronation of the Boronic Acid
-
What it is: The boronic acid is converted back to its corresponding arene (the C-B bond is replaced by a C-H bond).
-
Why it happens: This is a major pathway for boronic acid decomposition and is often catalyzed by the base or trace metals.[5][13] Electron-deficient boronic acids are particularly prone to this side reaction.[5][12]
-
How to Minimize It:
-
Base Selection: The choice of base is a delicate balance. It must be strong enough to activate the boronic acid for transmetalation but not so harsh that it promotes rapid protodeboronation. Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often preferred.[5]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for the Suzuki coupling of this compound?
A1: For an electron-deficient iodo-pyridazine, a highly active catalyst system is recommended. While Pd(PPh₃)₄ can work, modern systems often provide higher yields and reliability. A robust starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[11] These ligands are known to facilitate the oxidative addition step, which is crucial for activating the C-I bond.[6]
Q2: What is the optimal base and solvent combination for this reaction?
A2: The base is critical for activating the boronic acid to facilitate the transmetalation step.[14] For pyridazine substrates, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their sufficient basicity and good solubility in common solvent mixtures.[11][14]
A common and effective solvent system is a mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[11][17] The water plays a crucial role in solubilizing the inorganic base and facilitating the formation of the active boronate species.[15][18][19]
Q3: My reaction turns black immediately upon heating. What does this mean?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble, inactive palladium metal.[6] This is a strong indicator that your reaction will likely fail or give a very low yield. The most common causes are the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[6][14] Revisit your degassing procedures and ensure the purity of all components.
Q4: Can I run this reaction under anhydrous conditions to avoid dehalogenation?
A4: While it seems logical to remove water to prevent water-mediated side reactions like dehalogenation, Suzuki couplings often require a certain amount of water to proceed efficiently.[16] Water can assist in dissolving the base and is believed to play a key role in the transmetalation step.[15][19] Running the reaction under completely anhydrous conditions might shut down the desired coupling reaction as well as the dehalogenation.[16] If dehalogenation is a problem, it's often better to minimize the amount of water (e.g., using a 10:1 or higher organic solvent to water ratio) rather than eliminating it entirely.[16]
Q5: How does the methoxy group on the pyridazine ring affect the reaction?
A5: The 6-methoxy group is an electron-donating group. Its presence makes the pyridazine ring less electron-deficient compared to an unsubstituted pyridazine. This can slightly decrease the rate of oxidative addition, as electron-deficient aryl halides are generally more reactive in this step.[10] However, since the leaving group is iodide, which is highly reactive, this effect is usually not prohibitive. The primary challenge with pyridazines in Suzuki couplings often stems from the nitrogen atoms, which can coordinate to the palladium center, potentially inhibiting the catalyst.[6] The use of bulky ligands helps to mitigate this issue.
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling of this compound. These parameters are based on established protocols for similar electron-deficient heteroaryl halides.[11][20]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ is a stable Pd(II) precatalyst. Pd₂(dba)₃ is a common Pd(0) source. Use fresh, high-quality catalyst. |
| Ligand | SPhos (4-10 mol%) or XPhos (2-5 mol%) | Bulky, electron-rich ligands are crucial for activating the C-I bond and preventing catalyst inhibition by the pyridazine nitrogen.[6][11] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Strong enough to promote transmetalation but generally minimizes protodeboronation and dehalogenation side reactions.[5][14] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl iodide. A large excess can promote homocoupling.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | The aqueous mixture helps dissolve the base and facilitates the catalytic cycle.[15] Ensure solvents are thoroughly degassed.[14] |
| Temperature | 80 - 110 °C | Higher temperatures are often required, but monitor for decomposition. Temperature screening is recommended.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and homocoupling of the boronic acid.[5][14] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Problems can arise at any stage of this cycle.[14]
Caption: The Suzuki-Miyaura catalytic cycle with key steps.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and resolving low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Standard Conditions using Pd(OAc)₂/SPhos
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[11]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free atmosphere.[5][7]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[11]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired coupled product. Note: If the product is unstable on silica, consider using deactivated (neutral) silica or alumina.[1]
Protocol 2: Alternative Conditions for Challenging Substrates using Pd₂(dba)₃/XPhos
This protocol uses a more active catalyst system that can be beneficial for less reactive boronic acids or when Protocol 1 gives low yields.[20]
-
Reagent Preparation: In an inert atmosphere glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[11]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-10 from Protocol 1 for reaction monitoring, work-up, and purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. quora.com [quora.com]
- 19. scribd.com [scribd.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 3-Iodo-6-methoxypyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges associated with the use of 3-iodo-6-methoxypyridazine in palladium-catalyzed cross-coupling reactions. As a highly reactive and versatile building block, its successful application hinges on a nuanced understanding of its reactivity and potential side reactions. This document will serve as a key resource to navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Product Formation
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low product formation in the Suzuki coupling of this compound is a common issue that can often be traced back to several key factors. Given the high reactivity of the C-I bond, oxidative addition is rarely the rate-limiting step. Instead, issues with transmetalation, reductive elimination, or catalyst deactivation are more probable.
Potential Causes & Recommended Solutions:
-
Suboptimal Base: The choice and strength of the base are critical for the activation of the boronic acid to form the boronate complex, which is necessary for transmetalation.
-
Solution: Switch to a stronger, non-nucleophilic base. While sodium carbonate is often used, potassium or cesium carbonate can be more effective. For particularly challenging couplings, consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF). The enhanced basicity and the nature of the cation can significantly accelerate the transmetalation step.
-
-
Ineffective Ligand: The ligand plays a crucial role in stabilizing the palladium center, promoting reductive elimination, and preventing catalyst decomposition.
-
Solution: For this electron-deficient heteroaryl iodide, bulky, electron-rich phosphine ligands are generally preferred. Consider switching from standard ligands like PPh₃ to more specialized Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate reductive elimination and stabilize the active catalytic species.
-
-
Solvent Mismatch: The solvent system must be appropriate for both the organic substrates and the inorganic base.
-
Solution: A mixture of an aprotic organic solvent and water is often optimal. Dioxane/water or toluene/water mixtures are common. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Catalyst Deactivation: The pyridazinyl nitrogen can coordinate to the palladium center, leading to catalyst inhibition.
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help prevent the substrate from blocking the catalyst's coordination sites.
-
Issue 2: Significant Hydrodeiodination (Dehalogenation)
Question: My main byproduct in a Sonogashira coupling of this compound is 6-methoxypyridazine. How can I minimize this hydrodeiodination side reaction?
Answer:
Hydrodeiodination, the replacement of the iodine atom with hydrogen, is a prevalent side reaction, especially with reactive heteroaryl iodides like this compound. This process typically involves the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the heteroaryl group.
Primary Sources of Palladium-Hydride Species:
-
Base-mediated decomposition of solvent or reagents: Amine bases or residual water can react with the palladium complex to generate Pd-H.
-
β-hydride elimination: If the coupling partner has a β-hydrogen, this can be a pathway to Pd-H formation.
Strategies to Mitigate Hydrodeiodination:
-
Choice of Base: Avoid using amine bases like triethylamine if hydrodeiodination is a significant issue. Instead, opt for inorganic bases such as K₂CO₃ or Cs₂CO₃.
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can be a proton source leading to the formation of Pd-H species.
-
Ligand Selection: Employing bulky ligands can sterically hinder the approach of hydride sources to the palladium center and can also accelerate the desired cross-coupling pathway, thereby outcompeting the dehalogenation process.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodeiodination pathway relative to the desired coupling.
Issue 3: Formation of Homocoupling Byproducts
Question: In my Buchwald-Hartwig amination of this compound, I am observing the formation of a significant amount of the homocoupled biaryl product derived from my amine. How can this be prevented?
Answer:
Homocoupling of the amine partner is a known side reaction in Buchwald-Hartwig aminations. This is often more pronounced with electron-rich amines.
Mechanistic Insight: The homocoupling can occur through the oxidative dimerization of the amine, often facilitated by the palladium catalyst.
Preventative Measures:
-
Control of Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) is often beneficial, but a large excess should be avoided as it can promote side reactions.
-
Ligand Effects: The use of bulky, electron-rich biarylphosphine ligands is crucial. These ligands promote the desired C-N reductive elimination, which is typically the turnover-limiting step, thus minimizing the lifetime of palladium intermediates that could participate in amine homocoupling pathways.[1]
-
Base Selection: Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are standard. Ensure the base is of high purity and handled under inert conditions.
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical, as oxidative processes can contribute to homocoupling. Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: this compound is generally stable when stored in a cool, dark place under an inert atmosphere. However, like many iodo-heterocycles, it can be sensitive to light and air over prolonged periods, potentially leading to discoloration and the formation of impurities that can interfere with catalytic reactions. It is recommended to store it in an amber vial and to re-purify if any visible degradation is observed.
Q2: Can I use copper-free conditions for the Sonogashira coupling of this compound?
A2: Yes, and it is often recommended. The classic Sonogashira protocol utilizes a copper(I) co-catalyst, which can lead to the formation of alkyne homocoupling products (Glaser-Hay coupling).[2] Given the high reactivity of this compound, copper-free conditions are often successful and lead to a cleaner reaction profile. This typically involves the use of a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like THF or DMF.
Q3: Which palladium source is best for these cross-coupling reactions?
A3: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. When using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. The choice of precatalyst is often less critical than the choice of ligand, which has a more profound impact on the reaction outcome. For convenience and air-stability, pre-formed palladium-ligand complexes (precatalysts) are also excellent choices.
Q4: How does the methoxy group on the pyridazine ring influence the reaction?
A4: The 6-methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridazine ring compared to an unsubstituted pyridazine. However, the overall electronic nature of the pyridazine ring is electron-deficient due to the two nitrogen atoms. The primary influence on reactivity in palladium-catalyzed cross-couplings is the carbon-iodine bond, which is readily susceptible to oxidative addition.
Experimental Protocols & Data
Optimized Conditions for Suzuki Coupling
The following table provides a starting point for the optimization of the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Readily available and effective Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to promote reductive elimination. |
| Base | K₃PO₄ (2 equivalents) | Strong, non-nucleophilic base to facilitate transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | Aprotic/aqueous mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent catalyst oxidation and side reactions. |
Step-by-Step Protocol for a Typical Sonogashira Coupling (Copper-Free)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
Introduction: The Critical Role of Purity for 3-Iodo-6-methoxypyridazine
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 3-Iodo-6-methoxypyridazine reaction products.
This compound is a versatile heterocyclic intermediate, prized in medicinal chemistry and materials science. Its utility stems from the strategically placed iodine atom, which serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, enabling the construction of more complex molecular architectures[1]. The success of these subsequent high-value reactions is critically dependent on the purity of the starting iodopyridazine. Impurities can poison catalysts, introduce competing side reactions, and complicate the purification of the final product, leading to reduced yields and ambiguous analytical data.
This technical support guide, designed for professionals in the field, provides a structured approach to troubleshooting the common challenges encountered during the purification of this compound. It combines theoretical principles with practical, field-tested solutions to empower researchers to achieve the highest possible purity for their intermediate.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification workflow.
Initial Work-up & Impurity Assessment
Question: My crude reaction mixture is a dark brown or purple color after the reaction. What is the cause and how do I fix it?
Answer: A persistent dark color is almost always due to the presence of residual elemental iodine (I₂), a common excess reagent or byproduct in iodination reactions. It is crucial to remove this before proceeding with extraction and purification, as it can interfere with chromatographic separation and potentially degrade the desired product.
-
Causality: The Sandmeyer-type reaction used to synthesize this compound involves the use of potassium iodide (KI), which can be oxidized to iodine[1].
-
Solution: Before extraction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are water-soluble and will be removed in the aqueous phase. The reaction is complete when the dark color of the organic layer dissipates.[1][2]
Question: I've performed a work-up, but my crude product analysis (TLC/LC-MS) shows multiple spots/peaks. What are the likely impurities?
Answer: The impurity profile depends heavily on the synthetic route, but for the common Sandmeyer-type reaction starting from 3-amino-6-methoxypyridazine, you should anticipate the following:
-
Unreacted Starting Material (3-amino-6-methoxypyridazine): This occurs if the initial diazotization step is incomplete[1]. The amino group makes this impurity significantly more polar than the iodo-product.
-
De-iodinated Product (6-methoxypyridazine): This is a common side product in subsequent reactions like Suzuki couplings (where it's formed via dehalogenation) but can also form under certain conditions during synthesis or work-up if the C-I bond is cleaved[3]. It is much less polar than the desired product.
-
Phenolic Byproducts: If the diazonium salt intermediate reacts with water instead of the iodide ion, it can form a hydroxy-pyridazine species. This is a highly polar impurity.
| Impurity Name | Structure | Polarity Relative to Product | Identification Tip |
| This compound | COC1=NN=C(I)C=C1 | Reference | Target molecule. |
| 3-Amino-6-methoxypyridazine | COC1=NN=C(N)C=C1 | More Polar | Stains with ninhydrin on TLC; distinct mass spec signal [M+H]⁺ ≈ 126.13[4][5]. |
| 6-Methoxypyridazine | COC1=NN=CC=C1 | Less Polar | Lower mass signal; will elute much faster on normal phase chromatography. |
| 3-Hydroxy-6-methoxypyridazine | COC1=NN=C(O)C=C1 | Much More Polar | Will likely remain at the baseline on TLC in typical ethyl acetate/hexane systems. |
Purification Strategy & Troubleshooting
The choice of purification method is dictated by the nature of the impurities identified in your initial analysis.
Caption: Decision workflow for selecting the appropriate purification method.
Question: My product is streaking badly on the silica TLC plate. What does this mean and how do I fix my column chromatography?
Answer: Streaking on a TLC plate is a strong indicator that the compound is either too polar for the chosen eluent, interacting too strongly with the silica gel (which is acidic), or the sample is overloaded. This compound contains basic nitrogen atoms in the pyridazine ring, which can lead to strong, non-ideal interactions with silica.
-
Causality: The lone pairs on the pyridazine nitrogens can protonate on the acidic silica surface, causing the compound to "stick" and streak down the plate rather than eluting as a clean spot.
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Use Neutralized Silica: For very sensitive compounds, you can use commercially available neutralized silica gel or prepare it by washing standard silica with a base.
-
Change the Stationary Phase: In difficult cases, switching to a less acidic stationary phase like alumina (neutral or basic) can resolve the issue.
-
Question: I'm trying to recrystallize my product, but it keeps "oiling out" or crashing out as a fine powder. How can I get good crystals?
Answer: "Oiling out" occurs when the solubility of the compound in the solvent is too high, and it separates as a liquid phase upon cooling rather than forming a crystal lattice. A fine powder indicates that crystallization happened too rapidly. The key to successful recrystallization is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
Causality: The goal is to achieve a supersaturated solution that cools slowly, allowing molecules to orient themselves into a low-energy crystal lattice, excluding impurities.[6]
-
Solutions:
-
Solvent Selection: A binary solvent system is often ideal. For this compound, consider systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[7] Start by dissolving the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at boiling. Then, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Control the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for purifying this compound by column chromatography?
A gradient elution of ethyl acetate in hexanes is a very effective starting point. A typical gradient might run from 5% to 40% ethyl acetate. Monitor the fractions by TLC to identify the pure product.[1][7]
Q2: How can I be sure my final product is pure?
A combination of analytical techniques is required to confirm purity and structure.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton- or carbon-containing impurities.[1][8]
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.[1][9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[6]
-
HPLC Analysis: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >98%).[10][11]
Q3: Is this compound stable? What are the best storage conditions?
Aryl iodides can be sensitive to light and air over long periods, potentially leading to gradual decomposition and discoloration. For long-term storage, it is recommended to keep the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (-20°C is ideal).[5]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes the crude product contains both more polar and less polar impurities.
-
Prepare the Slurry: In a beaker, add silica gel to a starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine). The consistency should be a pourable slurry.
-
Pack the Column: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column, gently tapping the side to ensure even packing without air bubbles.[12]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent mixture, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate).
-
Monitor Fractions: Spot fractions onto a TLC plate to track the elution of the product and identify which fractions contain the pure compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for a solid crude product where the main impurities have different solubility profiles.
-
Select a Solvent System: Use a small test portion of your crude product to determine a suitable binary solvent system (e.g., Ethanol/Water).
-
Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (Ethanol) required to dissolve the solid at a rolling boil.
-
Induce Cloudiness: While still hot, add the "poor" solvent (Water) dropwise until a persistent cloudiness appears. Add 1-2 more drops of the "good" solvent to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the same ratio as the crystallization mixture). Dry the crystals under a vacuum to remove residual solvent.
Diagram of Common Synthetic Impurities
Caption: Common impurities arising from the Sandmeyer-type synthesis route.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Overcoming low reactivity of 3-Iodo-6-methoxypyridazine
Welcome to the technical support resource for 3-Iodo-6-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet sometimes challenging building block. Here, we address common issues encountered during its functionalization through a series of frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Understanding the Substrate: Why the "Low Reactivity"?
Before diving into troubleshooting, it's crucial to understand the electronic nature of the this compound scaffold. The pyridazine ring is a π-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms.[1][2] This electron deficiency has two primary, opposing consequences for reactivity:
-
Activation for Nucleophilic Attack: The ring is highly susceptible to nucleophilic aromatic substitution (SNAr), as the electron-withdrawing nitrogens can stabilize the negative charge in the intermediate Meisenheimer complex.[3][4]
-
Activation for Oxidative Addition: The electron-poor nature of the ring facilitates the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1]
The perception of "low reactivity" often arises not from an inert C-I bond, but from challenges within the catalytic cycle that occur after oxidative addition, or from catalyst inhibition by the basic nitrogen lone pairs. This guide will help you navigate these subtleties.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common method for functionalizing this compound. Success hinges on maintaining a stable and active catalyst throughout the reaction.
Question 1: My Suzuki-Miyaura coupling is failing or giving low yields. What are the most common failure points and how do I fix them?
This is a frequent issue. While the C(sp²)-I bond is ripe for oxidative addition, the subsequent steps of transmetalation and reductive elimination can be sluggish for electron-deficient heteroaromatic systems.
Answer:
The primary causes for low Suzuki coupling yields with this substrate are typically (A) inefficient transmetalation, (B) slow reductive elimination, or (C) catalyst deactivation. Let's break down the troubleshooting process.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Step-by-Step Optimization:
-
Ligand Selection is Critical: Standard ligands like PPh₃ may be insufficient. The pyridazine nitrogen atoms can coordinate to the palladium center, inhibiting the reaction. Bulky, electron-rich phosphine ligands are essential to shield the metal center and accelerate the rate-limiting reductive elimination step. The choice of ligand can profoundly impact selectivity and efficiency.[5]
-
Initial Recommendation: Switch to a Buchwald-type biaryl phosphine ligand. SPhos or XPhos are excellent starting points.
-
Alternative: For some systems, electron-rich bidentate ligands like DPPF can also be effective.[5]
-
-
Re-evaluate Your Base: The choice of base is not trivial. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or boronic acid.
-
Aqueous Inorganic Bases: K₂CO₃ or K₃PO₄ are robust choices, especially with biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). K₃PO₄ is a stronger base and often more effective for challenging couplings.
-
Anhydrous Conditions: If your boronic acid or product is water-sensitive, consider using CsF in an anhydrous solvent like Dioxane or DME.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous 1,4-Dioxane, DME, or Toluene are standard. For aqueous base systems, a co-solvent like ethanol or water is necessary to solubilize the base.[6]
-
Temperature: Start at 80-90 °C. If the reaction is clean but slow, you can increase the temperature to 100-110 °C. Monitor for decomposition by TLC or LC-MS.
-
Optimized Starting Protocol (Suzuki-Miyaura)
| Component | Loading (equiv.) | Reagent/Parameter | Rationale |
|---|---|---|---|
| Substrate | 1.0 | This compound | - |
| Coupling Partner | 1.2 - 1.5 | Aryl/Heteroaryl Boronic Acid or Ester | A slight excess drives the reaction to completion. |
| Pd Source | 0.02 - 0.05 | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) pre-catalysts. |
| Ligand | 0.04 - 0.10 | XPhos or SPhos | Bulky, electron-rich ligands to accelerate reductive elimination.[7] |
| Base | 2.0 - 3.0 | K₃PO₄ | A strong inorganic base effective for many challenging couplings. |
| Solvent | 0.1 M concentration | 1,4-Dioxane or Toluene | Anhydrous, high-boiling point aprotic solvents. |
| Temperature | 90 - 110 °C | - | Provides sufficient thermal energy for catalytic turnover. |
| Atmosphere | - | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Question 2: I want to perform a Buchwald-Hartwig amination. What are the key considerations for this C-N bond formation?
Answer:
The Buchwald-Hartwig amination is an excellent choice for synthesizing 3-amino-6-methoxypyridazine derivatives. Similar to the Suzuki coupling, success is highly dependent on the ligand. The reaction is often more sensitive to the choice of base and the nature of the amine nucleophile.[8][9]
Key Considerations:
-
Catalyst System: This reaction class has been revolutionized by the development of specialized ligands.[7]
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are standard.
-
Ligand: Use a bulky, electron-rich biaryl phosphine ligand. For heteroaryl halides, Josiphos-type ligands (like CyPF-t-Bu) have shown exceptional activity, sometimes allowing for catalyst loadings in the ppm range.[10] Alternatively, Buchwald ligands like XPhos or RuPhos are highly effective.[11]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex).
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.
-
Milder Alternatives: If your substrate is sensitive to NaOtBu, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.
-
-
Amine Scope:
-
Primary Amines: Can sometimes undergo double arylation. Using a slight excess of the amine can mitigate this. Hindered ligands help prevent this side reaction.[10]
-
Secondary Amines: Generally well-behaved coupling partners.
-
Ammonia Equivalents: For the synthesis of primary arylamines, direct coupling with ammonia is challenging. Using an ammonia surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) is a common strategy.[9]
-
Recommended Starting Protocol (Buchwald-Hartwig Amination)
| Component | Loading (equiv.) | Reagent/Parameter | Rationale |
|---|---|---|---|
| Substrate | 1.0 | This compound | - |
| Amine | 1.2 | Primary or Secondary Amine | Slight excess ensures complete consumption of the aryl iodide. |
| Pd Source | 0.01 - 0.02 | Pd₂(dba)₃ | A robust Pd(0) pre-catalyst. |
| Ligand | 0.02 - 0.04 | CyPF-t-Bu or XPhos | Highly active ligands for challenging heteroaryl halide aminations.[10] |
| Base | 1.4 | NaOtBu | Strong, non-nucleophilic base to facilitate deprotonation. |
| Solvent | 0.1 M concentration | Toluene or Dioxane | Anhydrous aprotic solvents are crucial. |
| Temperature | 80 - 110 °C | - | Reaction temperature is substrate-dependent. |
| Atmosphere | - | Inert (Nitrogen or Argon) | Critical for catalyst stability. |
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: Can I avoid transition metals altogether? Is Nucleophilic Aromatic Substitution (SNAr) a viable option?
Answer:
Yes, absolutely. SNAr is an excellent and often overlooked strategy for functionalizing this scaffold. The inherent electron-deficient nature of the pyridazine ring makes it highly activated for SNAr, often proceeding under milder conditions than transition metal-catalyzed reactions.[2][3]
Mechanism Overview: SNAr
Caption: The two-step Addition-Elimination mechanism of SNAr.
When to Choose SNAr:
-
Strong Nucleophiles: SNAr works best with strong nucleophiles like alkoxides, thiolates, and amines (primary/secondary).
-
Cost and Purity: It avoids expensive and potentially toxic transition metal catalysts and ligands, simplifying purification by eliminating metal contaminants.
-
Scalability: The protocols are often simpler and more scalable than cross-coupling reactions.
Experimental Considerations:
-
Leaving Group: While iodide is a good leaving group, the rate-determining step in SNAr is the initial nucleophilic attack, not the loss of the leaving group.[12] Therefore, the corresponding 3-chloro-6-methoxypyridazine might react even faster due to the higher electronegativity of chlorine enhancing the electrophilicity of the C3 position.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but not the nucleophile itself, increasing its reactivity.
-
Base: For nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often needed to either deprotonate the nucleophile or act as an acid scavenger.[13]
General Protocol for SNAr with an Amine
-
To a solution of this compound (1.0 equiv.) in DMF or DMSO, add the amine nucleophile (1.2-2.0 equiv.).
-
Add a base such as K₂CO₃ or DIPEA (2.0-3.0 equiv.).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform a standard aqueous workup and purify by column chromatography or recrystallization.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
3-Iodo-6-methoxypyridazine stability and degradation issues
Welcome to the technical support guide for 3-iodo-6-methoxypyridazine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability, handling, and potential degradation issues associated with this versatile building block. As a halogenated pyridazine, this compound is highly valuable for its ability to participate in various cross-coupling reactions, but its utility is predicated on its integrity.[1] This guide offers practical, cause-and-effect-driven advice to ensure the success of your experiments.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during the use of this compound in your research.
Q1: I opened a new bottle of this compound and the solid, which should be off-white, has a distinct yellow or brownish tint. Is it still usable?
Answer:
Discoloration is the most common indicator of degradation. The yellow or brown color is often due to the formation of molecular iodine (I₂) resulting from the cleavage of the carbon-iodine bond.
-
Root Cause Analysis: The C-I bond in aryl iodides is susceptible to cleavage under certain conditions. This process, known as deiodination, can be initiated by:
-
Photodecomposition: Exposure to UV or even ambient light provides the energy to break the relatively weak C-I bond. Iodinated organic compounds are known to be light-sensitive.[2] The heavy-atom effect of iodine can promote the formation of reactive species upon light absorption, accelerating degradation.[2]
-
Thermal Stress: While many heterocyclic iodine compounds have moderate thermal stability, prolonged exposure to elevated temperatures can induce decomposition.[3][4]
-
Oxidation: The presence of trace atmospheric oxygen can contribute to slow oxidative degradation over time.
-
-
Recommended Action:
-
Assess Purity: Before use, analyze a small sample by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS. Compare the results to the certificate of analysis or a reference spectrum of pure material. In a TLC, you may see a faint, colored streak or a new, less polar spot corresponding to the deiodinated product, 6-methoxypyridazine.
-
Purification: If the impurity level is minor (typically <5%), the material may be usable for some applications, but for sensitive catalytic reactions like Suzuki or Sonogashira couplings, purification is highly recommended. Recrystallization or flash column chromatography can be effective.
-
Preventive Measures: Always store the compound in an amber vial to protect it from light. For long-term storage, flush the vial with an inert gas (argon or nitrogen) and store it in a freezer (-20°C is recommended).[5]
-
Q2: My reaction is complete, but my TLC plate shows two new spots in addition to my starting material. What are they likely to be?
Answer:
The appearance of unexpected spots indicates either side reactions or degradation of your starting material under the reaction conditions. The two most probable degradation products are formed via deiodination or demethylation.
-
Potential Degradation Pathways:
-
Deiodination: The loss of the iodine atom results in the formation of 6-methoxypyridazine . This product is less polar than the starting material and will have a higher Rf value on a normal-phase silica TLC plate. This can be triggered by heat, light, or certain transition metal catalysts in the absence of a suitable coupling partner.[6]
-
Demethylation/Hydrolysis: The 6-methoxy group can be cleaved under acidic or certain nucleophilic conditions to form 3-iodo-6-hydroxypyridazine . This product is significantly more polar due to the hydroxyl group and will have a much lower Rf value. The pyridazine nitrogens can be protonated in acidic media, which can influence the stability of substituents.[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction products.
Q3: I am running a Suzuki coupling reaction, but the yield is consistently low and I recover a lot of my starting material. What could be the issue?
Answer:
Low yields in cross-coupling reactions with recovered starting material often point to issues with catalyst activity or the integrity of the starting material itself, even if it looks pure.
-
Causality Analysis:
-
Catalyst Deactivation: Trace impurities in your this compound, even at levels not easily visible on a TLC, can act as catalyst poisons.
-
Hydrolysis of Boronic Acid: The stability of your boronic acid partner is critical. Under non-optimal pH and temperature, boronic acids can degrade.
-
Incorrect pH: The pH of the reaction mixture can significantly affect the stability of both the starting material and the catalyst. Highly alkaline conditions can promote degradation of some heterocyclic compounds.[8][9]
-
Inert Atmosphere: The Palladium(0) species in the catalytic cycle is sensitive to oxygen. An inefficiently degassed reaction setup can lead to catalyst oxidation and termination of the reaction.
-
-
Protocol Validation Steps:
-
Confirm Starting Material Purity: Before every reaction, run a quick ¹H NMR. A fresh, pure sample should show clean signals. Degradation might appear as small, broad peaks or the appearance of signals for 6-methoxypyridazine.
-
Use Fresh Reagents: Use a freshly opened bottle of boronic acid and ensure your base (e.g., K₂CO₃, Cs₂CO₃) is dry.
-
Optimize Degassing: Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" technique (at least three cycles) or by bubbling with argon for an extended period (30+ minutes).
-
Monitor pH: While not always measured directly, be mindful of the base used. If you suspect pH-related degradation, consider using a milder base or a buffered system if compatible with the reaction.
-
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To maximize shelf-life and prevent degradation, adhere to the following storage protocol. This is based on best practices for halogenated heterocyclic compounds.[10][11][12]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Reduces the rate of thermal decomposition and slows down kinetic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and degradation from atmospheric moisture. |
| Light | Amber vial, stored in the dark | Prevents photolytic cleavage of the carbon-iodine bond.[2] |
| Container | Tightly sealed container | Prevents ingress of moisture and oxygen.[10][11] |
Is this compound sensitive to pH? In what conditions is it most stable?
Yes, like many nitrogen-containing heterocycles, its stability can be pH-dependent.
-
Acidic Conditions (pH < 4): Avoid strong acidic conditions. The pyridazine nitrogen atoms can be protonated, which may increase the molecule's susceptibility to hydrolysis, particularly cleavage of the methoxy ether bond.[7]
-
Neutral Conditions (pH 6-8): The compound is generally most stable in this range, making it suitable for many standard organic reactions.
-
Alkaline Conditions (pH > 9): Strong bases and high pH can promote nucleophilic attack and potential degradation. While many cross-coupling reactions use bases, it is crucial to control the temperature and reaction time to minimize base-induced decomposition.[8]
What are the primary degradation pathways I should be aware of?
Understanding the likely degradation pathways is key to diagnosing issues. For this compound, the two primary pathways are deiodination and demethylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Failed 3-Iodo-6-methoxypyridazine Sonogashira Coupling
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 3-iodo-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Pyridazine cores are crucial building blocks in medicinal chemistry, and mastering their functionalization via cross-coupling is a key synthetic asset. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues, ensuring the successful synthesis of your target compounds.
Understanding the System: The this compound Substrate
The Sonogashira coupling of this compound presents a unique set of challenges. The pyridazine ring is an electron-deficient heterocycle, which can influence the reactivity of the palladium catalyst and the stability of reaction intermediates.[1][2] The nitrogen atoms can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis. Understanding these electronic properties is the first step in effective troubleshooting.
Common Failure Modes & FAQs
Here, we address the most frequently encountered problems during the Sonogashira coupling of this compound.
Q1: My reaction shows no product formation. The starting material is recovered unchanged. What are the primary causes?
A1: Complete lack of reactivity typically points to a fundamental issue with the catalytic cycle. Here’s a systematic approach to diagnosing the problem:
-
Inactive Catalyst: The most common culprit is an inactive palladium catalyst. The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[3] This reduction can fail if the reaction conditions are not suitable.
-
Troubleshooting:
-
Oxygen Exclusion: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas all solvents and reagents thoroughly.
-
Precatalyst Reduction: The amine base or phosphine ligands in the reaction mixture are typically responsible for reducing the Pd(II) precatalyst.[3][4] If you suspect this is failing, consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Ligand Choice: For electron-deficient heterocycles like pyridazine, standard ligands like PPh₃ may not be optimal. Consider more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, which can facilitate the oxidative addition step and stabilize the catalytic species.[5][6]
-
-
-
Problematic Reagents:
-
Wet Solvents/Reagents: Water can interfere with the reaction. Ensure all solvents and the amine base are anhydrous.
-
Base Incompatibility: The choice of base is crucial. While triethylamine (TEA) is common, its basicity might be insufficient.[3] Consider a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, especially in a polar aprotic solvent like DMF.[3][7]
-
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling), leading to a low yield of the desired product. How can I suppress this side reaction?
A2: The formation of a symmetrical 1,3-diyne, known as the Glaser coupling product, is a classic side reaction in Sonogashira couplings.[8][9][10][11][12][13] It is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).[9][11]
-
Core Cause: This side reaction becomes dominant when the rate of the palladium-catalyzed cross-coupling is slow relative to the copper-catalyzed homocoupling.
-
Mitigation Strategies:
-
Strict Oxygen Exclusion: This is the most critical factor. Rigorous degassing of your solvent and purging the reaction vessel with an inert gas can dramatically reduce Glaser coupling.[14]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[3][15] In this variant, the reaction relies solely on the palladium catalyst. While often requiring slightly higher temperatures or different ligand systems, it completely eliminates the Glaser pathway.
-
Control Reactant Stoichiometry: Using a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents) can help favor the cross-coupling reaction.
-
Q3: My reaction is sluggish, and even after extended reaction times, I have a mixture of starting material and product. How can I increase the reaction rate?
A3: A slow reaction rate with an electron-deficient substrate like this compound often points to a suboptimal catalyst system or reaction conditions.
-
Optimizing the Catalytic System:
-
Catalyst Loading: While typically low (1-5 mol%), increasing the palladium catalyst and copper iodide loading (e.g., to 5 mol% Pd and 10 mol% CuI) can accelerate the reaction.
-
Ligand Effects: As mentioned in Q1, the ligand plays a crucial role. Electron-rich, bulky ligands can increase the rate of oxidative addition, which is often the rate-limiting step.[5][15][16]
-
Temperature: While many Sonogashira reactions proceed at room temperature, heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate.[17][18] However, be mindful that higher temperatures can also promote side reactions.[19]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[20] For pyridazine substrates, polar aprotic solvents like DMF or THF are often good choices.[17]
Q4: I'm observing the formation of a byproduct that appears to be the result of hydrodehalogenation (the iodo group is replaced by a hydrogen). What causes this and how can I prevent it?
A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[21] It involves the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond, leading to the formation of 6-methoxypyridazine.
-
Potential Causes:
-
Presence of a Hydrogen Source: The amine base or solvent can sometimes act as a hydrogen source.
-
Catalyst Decomposition: The formation of palladium hydrides, which can arise from various pathways in the catalytic cycle, can lead to hydrodehalogenation.
-
-
Preventative Measures:
-
Choice of Base: Using a non-coordinating, sterically hindered base like proton sponge can sometimes minimize this side reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can be a proton source.
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed, as this can lead to product degradation and side reactions.
-
Visualizing the Process
To better understand the reaction and potential pitfalls, refer to the following diagrams:
The Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling.
Troubleshooting Workflow
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. books.lucp.net [books.lucp.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Removal of impurities from 3-Iodo-6-methoxypyridazine
An In-Depth Technical Guide to the Purification of 3-Iodo-6-methoxypyridazine
Welcome to the Technical Support Center for this compound. As a key building block in medicinal chemistry and drug development, the purity of this reagent is paramount for the success of subsequent reactions, such as cross-coupling chemistries. This guide, designed for researchers and scientists, provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and purification of this compound.
Q1: My synthesized this compound is a yellow or brown solid/oil, but literature suggests it should be a white or off-white solid. What is the cause of this discoloration?
A: Discoloration is a common issue and typically points to the presence of chromophoric (color-causing) impurities. The most frequent causes are:
-
Residual Iodine: If the iodination reaction is quenched improperly, trace amounts of elemental iodine (I₂) can remain, imparting a brown or purplish color.[1]
-
Degradation Products: Halogenated pyridazines can be sensitive to light, heat, and air over time. Degradation can lead to the formation of colored, often polymeric, byproducts.
-
Byproducts from Synthesis: Certain side reactions during synthesis, particularly if starting from precursors like 3,6-dichloropyridazine, can generate colored impurities.[2]
Q2: My ¹H NMR spectrum shows unexpected peaks besides the expected signals for this compound. What are these impurities likely to be?
A: The identity of impurities is highly dependent on the synthetic route. However, some common species to look for are:
-
Unreacted Starting Materials: Depending on your synthesis, you may see signals corresponding to 3-chloro-6-methoxypyridazine or 3-amino-6-methoxypyridazine.[3][4]
-
De-iodinated Product: Loss of the iodine atom results in 6-methoxypyridazine. This is a common degradation pathway.
-
Precursor Impurities: If your synthesis started from 3,6-dichloropyridazine, you might see traces of it or its methoxylated intermediate.[5][6]
-
Residual Solvents: Look for characteristic peaks of solvents used in the reaction or workup, such as ethyl acetate, dichloromethane, or hexanes.
Q3: My yield dropped significantly after performing column chromatography. Is this normal?
A: While some product loss is inevitable, a significant drop in yield during silica gel chromatography may indicate product degradation on the stationary phase. Iodo-pyridazines can be sensitive to the acidic nature of standard silica gel.[7] This can be mitigated by:
-
Using a less acidic, deactivated silica gel (e.g., treated with triethylamine).
-
Minimizing the time the compound spends on the column by running the chromatography as quickly as possible.
-
Choosing a different purification method, such as recrystallization, if the impurity profile allows.
Q4: What is the most effective way to quickly assess the purity of my crude product?
A: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method.[8] By spotting your crude material alongside the starting material on a silica gel plate and eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), you can visualize the number of components. A single spot for your product indicates good purity, while multiple spots signify the presence of impurities. ¹H NMR spectroscopy provides a more quantitative assessment.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Guide 1: Removing Colored Impurities and Baseline Contaminants
Issue: The product is obtained as an off-white, yellow, or brown solid, and TLC analysis shows a highly polar, colored spot that remains at the baseline.
Causality: This issue is typically caused by high-molecular-weight polymeric byproducts or highly polar, charged species. These impurities are often non-elutable under standard chromatographic conditions and can cause streaking. Residual iodine from the workup can also contribute to the color.[1]
Workflow Diagram: Decolorization Strategy
Caption: Workflow for the removal of colored impurities.
Detailed Protocol: Recrystallization with Activated Charcoal
This protocol is highly effective for removing colored impurities that are strongly adsorbed onto carbon.[9]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. A common and effective choice is an ethanol/water mixture.[3][10]
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[11] It is crucial to use the minimum volume to ensure efficient recovery upon cooling.
-
Charcoal Treatment: Once dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (approx. 1-2% of the solid's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Gently swirl the hot solution with the charcoal for 2-5 minutes. To remove the charcoal, perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel, collecting the filtrate in a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[13] Dry the crystals under vacuum.
Guide 2: High-Purity Isolation via Flash Column Chromatography
Issue: The product contains impurities of similar polarity, making recrystallization ineffective. TLC analysis shows spots with close Rf values.
Causality: Synthetic side reactions often produce isomers or structurally related byproducts whose polarity is very close to that of the desired product. Column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the most powerful technique for this scenario.[14][15]
Workflow Diagram: Column Chromatography
Caption: Standard workflow for purification by column chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60-120 mesh) is typically used.[14] If you suspect product instability, use silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A higher Rf means the compound will elute too quickly, resulting in poor separation. A lower Rf means the run will take a long time, leading to band broadening.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation than loading a liquid solution.
-
Elution and Collection: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the separation by TLC.[14] Fractions containing only the pure product should be combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Table: Recommended Eluent Systems
| Impurity Type | Polarity vs. Product | Recommended Eluent System (Hexanes:Ethyl Acetate) | Expected Elution Order |
| 3,6-dichloropyridazine | Less Polar | 9:1 to 7:1 | 1. Impurity, 2. Product |
| 6-methoxypyridazine | Less Polar | 8:1 to 6:1 | 1. Impurity, 2. Product |
| 3-chloro-6-methoxypyridazine | Slightly Less Polar | 4:1 to 2:1 | 1. Impurity, 2. Product |
| 3-amino-6-methoxypyridazine | More Polar | 1:1 to 1:2 | 1. Product, 2. Impurity |
Note: These ratios are starting points and should be optimized using TLC for each specific batch.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsdr.org [ijsdr.org]
Technical Support Center: Optimization of 3-Iodo-6-methoxypyridazine Reactions
Welcome to the technical support center for 3-iodo-6-methoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.
Introduction to this compound in Synthesis
This compound is a key heterocyclic intermediate, prized for its utility in forming carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The presence of the electron-rich methoxy group and the highly reactive C-I bond makes it an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. However, the unique electronic nature of the pyridazine ring and the reactivity of the iodide can present specific challenges. This guide aims to provide you with the expertise to overcome these hurdles.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the more readily available 3-chloro-6-methoxypyridazine. The process first involves the synthesis of 3-amino-6-methoxypyridazine, followed by a Sandmeyer-type diazotization-iodination reaction.
Step 1: Synthesis of 3-Amino-6-methoxypyridazine
This initial step involves a nucleophilic aromatic substitution of the chloro group with an amine.
Protocol:
-
In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine (1.0 equiv), a suitable solvent such as ethanol, and a magnetic stir bar.[1]
-
Add aqueous ammonia (a significant excess) to the vessel.
-
Seal the vessel securely and heat the reaction mixture to a temperature of 120-160°C. Caution: This reaction generates high pressure. Use appropriate safety equipment, including a blast shield.
-
Maintain vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vessel to room temperature. Ensure the vessel is fully cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield 3-amino-6-methoxypyridazine.[1]
Step 2: Sandmeyer-Type Iodination
This classic transformation converts the amino group to the desired iodo functionality.
Protocol:
-
Dissolve 3-amino-6-methoxypyridazine in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C to form the diazonium salt.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Add the potassium iodide solution portion-wise to the diazonium salt solution. Effervescence may be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for one hour to ensure complete decomposition of the diazonium intermediate.
-
Cool the mixture and quench with a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Troubleshooting and FAQs for Cross-Coupling Reactions
The high reactivity of the C-I bond in this compound makes it an excellent substrate for cross-coupling reactions. However, this reactivity can also lead to side reactions if not properly controlled. Below are common issues and their solutions.
General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is giving a low yield. What are the common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. While the C-I bond is more reactive than a C-Cl bond, issues can still arise:
-
Suboptimal Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ can be effective, more demanding couplings may benefit from bulky, electron-rich phosphine ligands such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solvent system (e.g., dioxane/water, toluene, or DMF) must be compatible with both the reagents and the chosen base.
-
Side Reactions: Deiodination, boronic acid homocoupling, and protodeboronation are common side reactions that consume starting materials and reduce the yield of the desired product.[2]
Q2: I'm observing a significant amount of 6-methoxypyridazine as a byproduct. What is happening and how can I prevent it?
A2: The formation of 6-methoxypyridazine is due to a deiodination side reaction. This is more common with highly reactive aryl iodides.
Causes and Solutions:
-
Reaction Temperature: Excessively high temperatures can promote deiodination. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Base and Solvent: Some solvent/base combinations can facilitate this side reaction. For instance, the presence of trace water or protic solvents can be a source of protons. Ensure anhydrous conditions if possible.
-
Ligand Choice: Certain ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over deiodination. Experimenting with different phosphine ligands can be beneficial.
Optimized Conditions for Suzuki Coupling (Based on Analogs)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 90-110 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 |
Sonogashira Coupling
Q3: My Sonogashira reaction is sluggish and incomplete. How can I improve the conversion?
A3: Incomplete conversion in Sonogashira couplings of heteroaromatic iodides can often be traced to catalyst deactivation or suboptimal reaction parameters.
Solutions:
-
Catalyst System: The classic Sonogashira catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3] Ensure both are fresh and of high quality.
-
Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. The base neutralizes the HI formed during the reaction and helps in the formation of the copper acetylide intermediate.[4]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[5] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating (40-60°C) may be required to drive the reaction to completion.
Q4: I am getting a lot of di-alkyne homocoupling product. What is the cause?
A4: The formation of a homocoupled alkyne byproduct is a classic issue in Sonogashira reactions, known as Glaser coupling.
Causes and Solutions:
-
Oxygen Contamination: This is the most common cause. Thoroughly degas your solvents and ensure a robust inert atmosphere throughout the reaction.
-
Excess Copper: High concentrations of the copper co-catalyst can promote this side reaction.[5] Use the minimum effective amount of CuI (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be advantageous.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is not working well with a sterically hindered amine. What can I do?
A5: Coupling sterically hindered amines can be challenging due to the difficulty of the reductive elimination step.
Solutions:
-
Ligand Choice: This is the most critical parameter. For sterically demanding amines, bulky, electron-rich biarylphosphine ligands are essential. Ligands like tBuXPhos, RuPhos, or BippyPhos are often effective.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.
Q6: Can I use aqueous ammonia for the amination?
A6: While challenging, recent advances in ligand development have enabled the use of aqueous ammonia or ammonium salts in Buchwald-Hartwig aminations. This often requires specialized ligands and conditions to be effective. For simpler setups, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be a more reliable approach.
General Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety and Handling
-
This compound: This compound should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Many of the reagents used in these reactions (e.g., palladium catalysts, phosphine ligands, strong bases) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[10][11]
-
Inert Atmosphere: For many of these reactions, the use of an inert atmosphere is critical for success and safety. Ensure you are familiar with the techniques for handling air-sensitive reagents.
This guide provides a foundation for optimizing your reactions with this compound. Remember that each specific substrate combination may require fine-tuning of the reaction conditions. Systematic evaluation of catalysts, ligands, bases, solvents, and temperature is key to achieving high yields and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 3-Iodo-6-methoxypyridazine
Welcome to the technical support resource for chemists and drug development professionals working with 3-iodo-6-methoxypyridazine. This guide is designed to provide in-depth, actionable insights into a common and frustrating side reaction: dehalogenation. As an electron-deficient heteroaryl iodide, this compound is particularly susceptible to this undesired pathway, leading to reduced yields of your target compound and complicating purification. This document will explore the underlying mechanisms of dehalogenation and provide a series of troubleshooting strategies and detailed protocols to help you maintain the integrity of the C-I bond during critical cross-coupling reactions.
Understanding the Challenge: Why Does this compound Undergo Dehalogenation?
Dehalogenation, specifically hydrodehalogenation in the context of cross-coupling reactions, is the replacement of the iodine atom with a hydrogen atom.[1] This side reaction is a significant issue with electron-deficient aryl halides, and N-heterocyclic halides like this compound are especially prone to it.[2]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2][3] Once formed, the Pd-H species can participate in a reductive elimination with the pyridazine ring coordinated to the palladium, leading to the dehalogenated product.
Several factors can exacerbate this issue:
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway has more opportunity to occur.[1]
-
Catalyst Activity: Highly active catalysts, while beneficial for the main reaction, can sometimes also accelerate dehalogenation.[1]
-
Hydride Sources: The presence of alcohols, certain amine bases, or water can serve as a source for the problematic hydride species.[1]
-
Temperature: Elevated temperatures can increase the rate of dehalogenation.[1]
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation side reaction.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered when working with this compound and provides targeted solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of 6-methoxypyridazine in my reaction mixture. What is the most likely cause?
A1: The formation of 6-methoxypyridazine is a classic sign of hydrodehalogenation. As discussed, this is likely due to the formation of a palladium-hydride species that reductively eliminates the pyridazine without the coupling partner. The key is to identify the source of the hydride and adjust the reaction conditions to disfavor this pathway.
Q2: My Suzuki-Miyaura coupling is sluggish and gives a high percentage of the dehalogenated byproduct. How can I improve this?
A2: This is a common problem, especially with electron-deficient heteroaryl halides. The slow rate of the desired coupling allows the dehalogenation side reaction to become more prominent.[1] Here’s a systematic approach to troubleshoot this issue:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting dehalogenation.[1] Consider screening ligands like SPhos or XPhos.[2]
-
Base Optimization: The base plays a crucial role. While a strong base is needed to activate the boronic acid, some bases can also act as hydride sources.[1] Try switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[2]
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[2]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate dehalogenation.[1] Try running the reaction at a lower temperature for a longer duration.
Q3: I'm performing a Sonogashira coupling and observing significant alkyne homocoupling (Glaser coupling) alongside dehalogenation. What can I do?
A3: This indicates that multiple side reactions are occurring. Glaser coupling is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4] To address both issues:
-
Ensure Rigorously Anaerobic Conditions: Oxygen promotes Glaser coupling and can also lead to the decomposition of the palladium catalyst, which can indirectly favor dehalogenation.[5] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[4]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help suppress homocoupling.[5]
-
Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[4]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]
Q4: In my Buchwald-Hartwig amination, the desired C-N bond formation is competing with dehalogenation. What are the key parameters to adjust?
A4: Hydrodehalogenation can compete with the desired amination, particularly when the amine is a poor nucleophile.[1]
-
Ligand Choice is Paramount: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway.[1][6] Ligands such as Xantphos, DavePhos, or XPhos can accelerate the rate of reductive elimination to form the C-N bond, outcompeting hydrodehalogenation.[1]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, if dehalogenation is an issue, a weaker base might be beneficial.
-
Temperature Management: Carefully controlling the temperature can help to find a balance where the rate of amination is sufficient while minimizing dehalogenation.
Experimental Protocols and Data
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, designed to minimize dehalogenation.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote reductive elimination.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder inorganic bases that are less likely to act as hydride sources.[2] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that do not act as hydride donors.[2] |
| Temperature | 80-100 °C | Start at the lower end and increase if the reaction is too slow. |
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard catalysts for Sonogashira reactions. |
| Co-catalyst | CuI (minimized loading) | Essential for the catalytic cycle, but excess can promote side reactions.[5] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Amine bases are standard, but ensure they are dry and high purity.[7] |
| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents are generally effective. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling and catalyst decomposition.[4][5] |
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | Xantphos or DavePhos | Bulky, electron-rich ligands that favor C-N bond formation.[1] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base is often required, but a weaker base can be screened. |
| Solvent | Toluene or Dioxane | Aprotic solvents are preferred. |
| Temperature | 80-110 °C | Adjust as needed to balance reaction rate and side reactions. |
General Experimental Workflow
The following diagram outlines a generalized workflow for setting up a cross-coupling reaction to minimize dehalogenation.
Caption: Generalized experimental workflow for cross-coupling reactions.
Concluding Remarks
Preventing the dehalogenation of this compound requires a systematic and logical approach to reaction optimization. By understanding the underlying mechanisms that lead to this undesired side reaction, researchers can make informed decisions about the selection of ligands, bases, solvents, and reaction temperatures. The key is to choose conditions that accelerate the desired cross-coupling pathway while simultaneously suppressing the formation and reactivity of palladium-hydride species. This guide provides a robust framework for troubleshooting and optimizing your reactions, ultimately leading to higher yields and cleaner product profiles.
References
Technical Support Center: Method Refinement for 3-Iodo-6-methoxypyridazine Functionalization
Welcome to the technical support resource for the functionalization of 3-Iodo-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered during the chemical modification of this versatile scaffold. The pyridazine core is a significant feature in many biologically active molecules, and the iodo-substituent at the 3-position offers a prime handle for a variety of synthetic transformations.[1][2] This resource provides a structured approach to problem-solving, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the properties and handling of this compound.
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-deficient heterocyclic compound. The iodine atom at the 3-position is highly susceptible to oxidative addition with transition metal catalysts, particularly palladium, making it an excellent substrate for a range of cross-coupling reactions.[3] The pyridazine nitrogen atoms can coordinate to metals, which can influence the catalytic cycle. The methoxy group at the 6-position is a moderate electron-donating group, which can subtly modulate the reactivity of the ring system.
Q2: What are the primary stability concerns and proper handling procedures for this compound?
A2: Iodinated pyridazines can be sensitive to light and heat, which may lead to gradual decomposition.[4] It is recommended to store the compound in a cool, dark place under an inert atmosphere if possible. As with many halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.[2]
Q3: My purification of a this compound derivative by silica gel chromatography is resulting in significant tailing and poor separation. What is the cause and how can I improve this?
A3: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to the observed tailing and potential on-column decomposition.[5] To mitigate this, you can try one of the following approaches:
-
Use deactivated (neutral) silica or alumina: These stationary phases have a less acidic surface, reducing the strong interactions with the basic nitrogens.[5]
-
Add a small amount of a basic modifier to the eluent: Typically, adding 0.5-1% triethylamine or ammonia in methanol to your solvent system can neutralize the acidic sites on the silica gel, improving the peak shape and recovery of your compound.
-
Consider alternative purification methods: If chromatography remains challenging, recrystallization or distillation (if the compound is thermally stable) can be effective purification techniques.[5]
Q4: What is deiodination and why is it a common side reaction with this substrate?
A4: Deiodination is the undesired replacement of the iodine atom with a hydrogen atom.[5] This is a frequent side reaction in palladium-catalyzed cross-couplings. It can be caused by several factors, including the presence of proton sources (like water or alcohol) in the reaction mixture or reductive processes mediated by the palladium catalyst.[5] The electron-deficient nature of the pyridazine ring can make the C-I bond more susceptible to such reactions.[5]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides solutions to common problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Purity: Ensure your this compound and coupling partner (e.g., boronic acid, alkyne, amine) are pure. Impurities can inhibit the catalyst.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze organometallic reagents. Use freshly distilled or commercially available anhydrous solvents.[6]
-
-
Catalyst System:
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate Pd(0) catalysts.[5] It is critical to thoroughly degas the solvent and reaction mixture and maintain the reaction under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction.[9] The choice of base depends on the specific reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[10]
-
Temperature: While this compound is generally reactive, some coupling partners may require higher temperatures to facilitate oxidative addition or reductive elimination. A typical temperature range is 80-110 °C.[5]
-
Issue 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant amounts of side products. How can I identify and minimize them?
A: The formation of side products is common in cross-coupling reactions. Identifying the major byproducts can provide clues for optimizing the reaction conditions.
| Side Product | Reaction Type | Potential Cause(s) | Suggested Solution(s) |
| Deiodinated Starting Material | All | Presence of proton sources (water, alcohol). Reductive dehalogenation by the catalyst. | Ensure strictly anhydrous conditions. Use a well-defined catalyst/ligand system to minimize side reactions. |
| Homocoupling of Boronic Acid (Biaryl) | Suzuki-Miyaura | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas the reaction mixture.[5] Ensure the base is sufficiently strong and soluble. |
| Glaser-Hay Homocoupling of Alkyne | Sonogashira | High concentration of copper co-catalyst. Elevated temperatures. | Switch to copper-free Sonogashira conditions.[5] Use a minimal amount of the copper(I) co-catalyst.[5] |
| Beta-Hydride Elimination Product | Buchwald-Hartwig | Use of amines with β-hydrogens. Sterically unhindered ligands. | Use bulky phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination over β-hydride elimination.[8] |
Experimental Protocols
The following are generalized starting protocols for common functionalization reactions of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), a palladium source like Pd(OAc)₂ (2 mol%), and a suitable ligand like SPhos (4 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 5:1).
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like triethylamine (Et₃N, 2.0 equiv).
-
Add a degassed solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the amine base under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of NH₄Cl to remove amine salts.
-
Dry the organic layer and concentrate.
-
Purify the crude product by chromatography or recrystallization.[5]
Protocol 3: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., 2 mol%), a suitable Buchwald ligand (e.g., 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
After completion, cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Iodo-6-methoxypyridazine Analogs
Welcome to the technical support resource for researchers, chemists, and drug development professionals working on the synthesis of 3-iodo-6-methoxypyridazine and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis, purification, and handling of these versatile chemical intermediates. Pyridazine-containing compounds are significant pharmacophores in medicinal chemistry, and the iodo-substituent serves as a crucial handle for further functionalization via cross-coupling reactions.[1] However, the unique electronic nature of the pyridazine ring and the properties of the carbon-iodine bond present specific synthetic hurdles. This document consolidates field-proven insights and established protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis and handling of this compound analogs.
Q1: Why does my this compound analog seem unstable or decompose upon storage or during purification?
A1: The instability of iodinated pyridazines is a frequently observed issue stemming from several factors:
-
Electronic Nature: The pyridazine ring is electron-deficient, which can weaken the C-I bond and make it susceptible to nucleophilic attack or reductive processes.[2]
-
Photostability: Aromatic iodides, in general, can be sensitive to light. Exposure, particularly to UV wavelengths, can initiate radical reactions leading to the cleavage of the C-I bond and the formation of decomposition products.[2] It is highly recommended to protect reactions and purified compounds from direct light.
-
pH Sensitivity: Extreme pH conditions during aqueous workups or purification can negatively impact the stability of the pyridazine nucleus.
-
Interaction with Silica Gel: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on standard silica gel.[2] This can lead to significant tailing during column chromatography, poor separation, and in some cases, on-column decomposition.[2]
Q2: What is "deiodination" and why is it a common side reaction?
A2: Deiodination is the loss of the iodine substituent, which is replaced by a hydrogen atom. This is one of the most common and frustrating side reactions.[2] It can occur through several mechanisms:
-
Protonolysis: Reaction with a proton source (e.g., residual acid or water) can lead to the replacement of the iodine.
-
Reductive Dehalogenation: This is particularly prevalent in subsequent steps, such as palladium-catalyzed cross-coupling reactions, where the Pd(0) catalyst can mediate the reductive cleavage of the C-I bond.[2]
-
Radical Mechanisms: As mentioned, light can induce homolytic cleavage of the C-I bond, and the resulting aryl radical can abstract a hydrogen atom from the solvent or other reagents.
Q3: What are the most reliable methods for synthesizing this compound analogs?
A3: Two primary strategies have proven effective:
-
Sandmeyer-Type Reaction: This is a classic and widely used method for converting an amino group on an aromatic ring into a halide.[3][4] For this application, you would start with a 3-amino-6-methoxypyridazine analog. The amine is first converted to a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions, which is then displaced by iodide (from KI or I₂).[5][6][7] This method is generally robust but requires careful temperature control.
-
Halogen Exchange (Aromatic Finkelstein Reaction): While the classic Finkelstein reaction is for alkyl halides, analogous reactions for aryl halides exist.[8] This would involve converting a more readily available 3-chloro- or 3-bromo-6-methoxypyridazine analog to the desired iodide. These reactions typically require a catalyst, such as copper(I) iodide, often in combination with specific ligands, and are driven by the precipitation of the resulting metal chloride or bromide in a suitable solvent.[8][9]
Q4: I'm struggling with purifying my final product. What are the best practices?
A4: Given the potential for on-column decomposition with standard silica gel, consider the following purification strategies:[2]
-
Use Deactivated Stationary Phases: Employ neutral silica gel or alumina for column chromatography to minimize interactions with the basic pyridazine nitrogens.[2]
-
Optimize Solvent Systems: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product a retention factor (Rf) between 0.2 and 0.4 for optimal separation.[10] A gradient elution, gradually increasing solvent polarity, can be effective for separating closely related impurities.[10]
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often preferred method.[10] It avoids potential degradation on stationary phases. Common solvent systems include mixtures like hexane/ethyl acetate or ethanol/water.[5]
-
Avoid Harsh Conditions: During workup and purification, avoid strong acids or bases and excessive heat, as these can promote decomposition or deiodination.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section provides a detailed breakdown of specific experimental issues, their probable causes, and recommended solutions.
Problem 1: Low or No Yield in Sandmeyer-Type Iodination
| Potential Cause | Explanation (Causality) | Suggested Solution(s) |
| Incomplete Diazotization | The formation of the aryl diazonium salt from the starting 3-amino-6-methoxypyridazine is the critical first step. This reaction is highly sensitive to temperature and acid concentration. If the temperature is too high (>5 °C), the diazonium salt can prematurely decompose. If the acid is not sufficiently concentrated, diazotization may be incomplete. | • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.[5] • Reagent Purity: Use freshly prepared or high-purity sodium nitrite solution. • Proper Acidic Medium: Ensure the amine is fully dissolved in a suitable acid (e.g., H₂SO₄, HCl) before cooling and adding the nitrite source. |
| Premature Decomposition of Diazonium Salt | Aryl diazonium salts are notoriously unstable at elevated temperatures.[6] The loss of N₂ gas is thermodynamically favorable. The presence of trace metals can also catalyze decomposition. | • Use Immediately: Prepare the diazonium salt and use it immediately in the subsequent iodination step without isolation. • Maintain Low Temperature: Keep the diazonium salt solution cold until the iodide reagent is added. |
| Inefficient Iodide Displacement | The displacement of the diazonium group by iodide is a radical-nucleophilic aromatic substitution (SRNAr).[3] The reaction requires an appropriate source of iodide (typically KI). The decomposition of the diazonium salt must generate the aryl radical in the presence of the iodide to be effective. | • Sufficient Iodide: Use a stoichiometric excess of potassium iodide (KI). • Gentle Warming: After adding the KI solution, allow the reaction to warm slowly to room temperature and then gently heat (e.g., 50-60 °C) to ensure the complete decomposition of the diazonium intermediate and formation of the C-I bond.[6] |
Problem 2: Significant Formation of 6-Methoxypyridazine (Deiodination Byproduct)
| Potential Cause | Explanation (Causality) | Suggested Solution(s) |
| Light-Induced Radical Reaction | The C-I bond can undergo homolytic cleavage when exposed to UV light, forming an aryl radical.[2] This radical can then abstract a hydrogen atom from the solvent or other components in the mixture, leading to the deiodinated byproduct. | • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. Protect the crude and purified product from light during storage. |
| Reductive Workup/Purification Conditions | Certain reagents used during workup (e.g., excess sodium thiosulfate under certain conditions) or reductive impurities can promote deiodination. As noted, the palladium catalyst in subsequent cross-coupling reactions is a major cause of this side reaction.[2] | • Careful Quenching: Use a 10% aqueous solution of sodium thiosulfate to quench excess iodine after the reaction, but avoid prolonged exposure or excessive heating during this step.[5] • Degas Solvents: For subsequent reactions, ensure all solvents are properly degassed to remove oxygen, which can influence catalyst activity and side reactions.[2] |
| Decomposition on Silica Gel | The acidic nature of silica gel can facilitate the decomposition of the iodinated pyridazine, which may manifest as the deiodinated product among other impurities.[2] | • Use Neutral Alumina or Deactivated Silica: For column chromatography, switch to a less acidic stationary phase.[2] • Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography to reduce the time the compound spends on the column. |
Problem 3: Aromatic Halogen Exchange (Finkelstein-Type) Reaction is Ineffective
| Potential Cause | Explanation (Causality) | Suggested Solution(s) |
| Lack of Catalysis | Unlike the classic SN2 Finkelstein reaction for alkyl halides, aryl halides are unreactive towards direct nucleophilic substitution due to the high energy of the transition state.[8] An "aromatic Finkelstein reaction" requires a catalyst, typically a copper(I) salt, to facilitate the process.[8] | • Add a Catalyst: Use a catalytic amount of copper(I) iodide (CuI). The addition of a diamine ligand can sometimes accelerate the reaction.[8] |
| Incorrect Solvent Choice | The reaction is driven to completion by Le Châtelier's principle, where the newly formed metal halide (e.g., NaCl, KBr) precipitates out of solution.[8][11] The solvent must be able to dissolve the starting materials (NaI or KI) but have poor solubility for the byproduct salt. | • Use Appropriate Solvents: For classic Finkelstein reactions, acetone is the solvent of choice.[11] For aromatic versions, polar aprotic solvents like DMF, DMSO, or NMP are often employed.[8] |
| Insufficient Reactivity of Starting Halide | The reactivity order for halogen exchange is typically Br > Cl. Starting from a 3-chloro-6-methoxypyridazine may require more forcing conditions (higher temperature, longer reaction time) than the corresponding bromo-pyridazine. | • Increase Temperature: If starting with a chloro-analog, you may need to heat the reaction to a higher temperature (e.g., 120-150 °C). • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly accelerate sluggish halogen exchange reactions.[9] |
Experimental Workflows & Diagrams
To provide a clearer picture of the process, the following sections detail a standard synthetic protocol and visual workflows.
Experimental Protocol: Synthesis of this compound from 3-Chloro-6-methoxypyridazine
This two-step protocol is a common route, first involving amination and then a Sandmeyer-type iodination. It is adapted from procedures for analogous pyridazine systems.[6]
Step 1: Synthesis of 3-Amino-6-methoxypyridazine
-
To a sealed pressure vessel, add 3-chloro-6-methoxypyridazine (1.0 eq), aqueous ammonia (28-30%, ~10-15 eq), and a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).
-
Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the vessel. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-amino-6-methoxypyridazine can be purified by column chromatography (using neutral alumina or deactivated silica) or recrystallization.
Step 2: Synthesis of this compound (Sandmeyer-Type Reaction)
-
Dissolve 3-amino-6-methoxypyridazine (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) (1.5-2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.[6]
-
Cool the mixture and quench with a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears.[5]
-
Make the solution basic (pH 8-9) with a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH).
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (neutral alumina, Hexane/EtOAc gradient) or recrystallization.
Diagrams
Caption: General synthetic workflow from a chloro- to an iodo-pyridazine analog.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
Validation & Comparative
3-Iodo-6-methoxypyridazine vs 3-bromo-6-methoxypyridazine reactivity
An In-Depth Guide to the Comparative Reactivity of 3-Iodo-6-methoxypyridazine and 3-Bromo-6-methoxypyridazine
In the landscape of modern medicinal chemistry and materials science, pyridazine derivatives stand out as privileged heterocyclic scaffolds. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have cemented their importance in drug discovery.[1][2] Among the most versatile synthons for elaborating this core are the 3-halo-6-methoxypyridazines. These building blocks serve as key anchor points for introducing molecular complexity through a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides a detailed, evidence-based comparison of the reactivity of two common analogs: This compound and 3-bromo-6-methoxypyridazine . Understanding the nuanced differences in their performance is critical for researchers aiming to optimize reaction conditions, maximize yields, and select the most appropriate substrate for their specific synthetic goals. We will delve into the mechanistic underpinnings of their reactivity and provide practical, field-proven protocols to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between the iodo- and bromo-pyridazines in many transformations lies in the strength of the carbon-halogen (C-X) bond. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond.[3][4][5]
| Bond | Bond Dissociation Energy (Typical Aryl, kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Note: Values are approximate and can vary slightly based on the specific molecular environment.[5][6] |
This disparity has profound implications for reactions where the cleavage of the C-X bond is the rate-determining step, a hallmark of the oxidative addition phase in palladium-catalyzed cross-coupling cycles. The lower bond energy of the C-I bond means that this compound will typically undergo oxidative addition to a Pd(0) catalyst more readily and under milder conditions than its bromo counterpart.[7][8]
Caption: The weaker C-I bond facilitates the rate-limiting oxidative addition step.
Head-to-Head in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[1][9] It is in this arena that the reactivity differences between our two substrates are most pronounced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[10] The enhanced reactivity of this compound allows for the use of less active catalysts, lower temperatures, and shorter reaction times compared to 3-bromo-6-methoxypyridazine.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | RT - 50 | 2 - 6 | >90 |
| 3-Bromo-6-methoxypyridazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 - 100 | 12 - 24 | 70 - 85 |
| 3-Bromo-6-methoxypyridazine | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 4 - 8 | ~85 |
Data is representative and compiled from analogous reactions in the literature.[7][9][11]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Protocol A: this compound (High Reactivity)
-
In a reaction vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and water (1 mL).
-
Stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to yield the product.
Protocol B: 3-Bromo-6-methoxypyridazine (Standard Reactivity)
-
To a round-bottom flask, add 3-bromo-6-methoxypyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[9]
-
Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to yield the product.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, typically using a dual catalyst system of palladium and copper(I).[12][13][14] The reactivity trend I > Br >> Cl is very prominent here. This compound can often be coupled at room temperature, whereas the bromo analog usually requires heat to achieve reasonable reaction rates and yields.
Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 2 - 4 | >90 |
| 3-Bromo-6-methoxypyridazine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 - 6 | 75 - 90 |
Data is representative and compiled from analogous reactions in the literature.[12][15][16]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Protocol A: this compound (High Reactivity)
-
To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in THF under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (Et₃N, 2.0 equiv).[9]
-
Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-4 hours), as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired coupled product.
Protocol B: 3-Bromo-6-methoxypyridazine (Standard Reactivity)
-
In a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[15]
-
Add DMF (approx. 0.2 M concentration) and stir for 30 minutes.
-
Add 3-bromo-6-methoxypyridazine (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (Et₃N, 2.0 equiv).[15]
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring progress by TLC.
-
After cooling, perform an aqueous work-up and extraction as described in Protocol A.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[17][18][19] The success of this transformation is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[20] Again, the iodo-pyridazine is the more reactive partner, allowing for a broader scope of amine coupling partners (including less nucleophilic ones) and milder conditions. The bromo-pyridazine often requires more sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases to facilitate the catalytic cycle.[17]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 80 |
| 3-Bromo-6-methoxypyridazine | Morpholine | Pd₂(dba)₃, XPhos | NaOt-Bu | Toluene | 100 - 110 |
Conditions are generalized based on standard protocols for aryl halides.[17][21]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., BINAP for iodo, XPhos for bromo, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[9][17]
-
Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Add the respective halopyridazine (1.0 equiv) and morpholine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (80 °C for iodo, 110 °C for bromo) and stir until complete consumption of the starting material is observed by GC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are dominated by the C-X bond strength, the trend can be different in Nucleophilic Aromatic Substitution (SNAr). The pyridazine ring is inherently electron-deficient, making it susceptible to attack by strong nucleophiles.[22]
The classical SNAr mechanism involves two steps:
-
Addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). This is typically the rate-determining step.[23]
-
Elimination of the halide leaving group to restore aromaticity.
Caption: The two-step addition-elimination mechanism of SNAr.
Because the C-X bond is not broken in the rate-determining step, bond strength is less important than the halogen's ability to stabilize the intermediate through its inductive electron-withdrawing effect. This often leads to a reactivity order of F > Cl > Br > I . However, the leaving group's ability to depart in the second step also plays a role. For pyridazines, direct amination of a chloro-derivative often requires high temperatures and pressure, indicating that SNAr can be challenging.[24][25] While direct comparative studies between the iodo- and bromo-6-methoxypyridazines are sparse, it is plausible that the bromo- derivative could be more reactive than the iodo- in an SNAr context if the reaction is governed by the initial nucleophilic attack. Researchers should evaluate this on a case-by-case basis.
Summary and Recommendations
The choice between this compound and 3-bromo-6-methoxypyridazine is a strategic decision based on the desired transformation, available resources, and the complexity of the target molecule.
| Feature | This compound | 3-Bromo-6-methoxypyridazine |
| Reactivity in Cross-Coupling | High. Ideal for Suzuki, Sonogashira, Buchwald-Hartwig. | Moderate. Often requires more forcing conditions or advanced catalysts. |
| Reaction Conditions | Milder (often room temp), shorter reaction times. | Harsher (elevated temperatures), longer reaction times. |
| Catalyst Loading | Generally lower catalyst loading possible. | May require higher catalyst loading or specialized ligands. |
| Functional Group Tolerance | Excellent, due to milder conditions. | Good, but harsher conditions may affect sensitive groups. |
| SNAr Reactivity | Potentially lower than bromo-analog. | Potentially higher than iodo-analog. |
| Cost & Availability | Generally higher cost, may require synthesis. | More cost-effective and widely available. |
Recommendations for Researchers:
-
Choose this compound for:
-
Syntheses where preserving sensitive functional groups is paramount.
-
Reactions where high efficiency and rapid execution are desired.
-
Couplings with challenging or less reactive partners.
-
Late-stage functionalization of complex molecules.
-
-
Choose 3-Bromo-6-methoxypyridazine for:
-
Large-scale syntheses where cost is a primary driver.
-
Initial exploratory studies where a robust, albeit less reactive, substrate is sufficient.
-
Reactions where modern, highly active palladium catalyst systems can be employed to overcome the lower intrinsic reactivity.
-
Potential SNAr reactions where its higher electronegativity may be advantageous.
-
By understanding these fundamental differences, scientists can make informed decisions, streamlining their synthetic routes and accelerating progress in their research and development endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. scirp.org [scirp.org]
- 16. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Iodo-6-methoxypyridazine
In the landscape of modern medicinal chemistry, pyridazine scaffolds are of paramount importance, serving as the core of numerous biologically active compounds. The strategic functionalization of these heterocycles is a key step in drug discovery, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. Among the various methods for C-C bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Stille couplings, have emerged as powerful and versatile tools. This guide provides an in-depth comparison of these two indispensable reactions for the derivatization of 3-iodo-6-methoxypyridazine, a crucial building block in the synthesis of novel therapeutics.
The Central Role of this compound
This compound is a highly valuable starting material due to the presence of two distinct reactive sites. The electron-deficient nature of the pyridazine ring, further influenced by the methoxy group, makes it a prime candidate for nucleophilic aromatic substitution. However, it is the carbon-iodine bond at the 3-position that offers a reliable handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of substituents. The choice between the Suzuki and Stille coupling for this transformation is not merely a matter of preference but a strategic decision based on the specific synthetic goals, available resources, and desired outcomes.
The Suzuki Coupling: A Boron-Based Powerhouse
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes organoboron compounds, typically boronic acids or esters, as the organometallic partner. Its popularity stems from the commercial availability of a vast library of boronic acids, their relatively low toxicity, and the generally mild reaction conditions.
Mechanistic Insights
The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is critically dependent on the presence of a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
The Stille Coupling: Tin's Strategic Advantage
The Stille coupling employs organostannanes as the organometallic reagent. While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers unique advantages in certain synthetic contexts, particularly when dealing with sensitive functional groups or when a more "neutral" coupling partner is required.
Mechanistic Insights
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
A Senior Application Scientist's Guide to the NMR Validation of 3-Iodo-6-methoxypyridazine Reaction Products
For researchers, scientists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. The pyridazine core, a key pharmacophore in many developmental drugs, demands rigorous analytical validation.[1][2] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Iodo-6-methoxypyridazine and its derivatives, offering a self-validating framework for confirming successful carbon-carbon bond formation in common cross-coupling reactions.
The inherent reactivity of the carbon-iodine bond in this compound makes it a versatile building block for introducing molecular diversity through palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings.[3] However, the definitive confirmation of these transformations hinges on a meticulous interpretation of NMR data. This guide will walk you through the expected spectral shifts and coupling patterns, enabling unambiguous product validation.
The Spectroscopic Fingerprint: Interpreting the NMR of this compound
Before delving into reaction products, a clear understanding of the starting material's NMR spectrum is essential. The pyridazine ring protons exhibit characteristic chemical shifts and coupling constants.[4][5][6]
¹H NMR Spectrum of this compound:
The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The methoxy group will present as a singlet further upfield.
¹³C NMR Spectrum of this compound:
The carbon spectrum will display signals for the four unique carbons of the pyridazine ring and one for the methoxy group. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect.
Comparative Analysis: Validation of Cross-Coupling Products
The true power of NMR in reaction validation lies in the comparative analysis of starting material and product spectra. The substitution of the iodine atom with a new carbon-linked moiety in Suzuki and Sonogashira reactions leads to predictable and discernible changes in the NMR data.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds between an organohalide and an organoboron compound.[3][7][8][9] When this compound is coupled with an arylboronic acid, the resulting 3-aryl-6-methoxypyridazine will exhibit distinct NMR spectral changes.
Expected ¹H NMR Spectral Changes:
-
Disappearance of the Starting Material Signals: The characteristic doublets of the this compound will diminish and eventually disappear as the reaction proceeds.
-
Appearance of New Aromatic Signals: New signals corresponding to the protons of the newly introduced aryl group will appear in the aromatic region.
-
Shift in Pyridazine Proton Signals: The chemical shifts of the remaining pyridazine protons will be altered due to the change in the electronic environment upon substitution of the iodine atom.
Expected ¹³C NMR Spectral Changes:
-
Upfield Shift of C3: The most significant change will be the dramatic downfield shift of the C3 carbon signal. The removal of the electron-donating iodine and the introduction of the aryl group will cause this carbon to resonate at a much lower field.
-
Appearance of New Aryl Carbon Signals: Signals corresponding to the carbons of the new aryl substituent will be observed.
Table 1: Comparative ¹H and ¹³C NMR Data for a Model Suzuki Coupling Reaction
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-4 | d, ~7.5 | C-3 |
| H-5 | d, ~7.0 | C-4 | |
| -OCH₃ | s, ~4.0 | C-5 | |
| C-6 | |||
| -OCH₃ | |||
| 3-Phenyl-6-methoxypyridazine | H-4 | d, ~7.8 | C-3 |
| H-5 | d, ~7.2 | C-4 | |
| Phenyl-H | m, ~7.4-7.6 | C-5 | |
| -OCH₃ | s, ~4.1 | C-6 | |
| Phenyl-C | |||
| -OCH₃ |
Note: The exact chemical shifts are dependent on the solvent and the specific arylboronic acid used. The table illustrates the general trends.
Case Study 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13][14][15][16] Coupling this compound with a terminal alkyne will yield a 3-alkynyl-6-methoxypyridazine, which will have a unique NMR signature.
Expected ¹H NMR Spectral Changes:
-
Disappearance of Starting Material Signals: Similar to the Suzuki coupling, the signals for the starting iodide will disappear.
-
Appearance of Alkyne Proton Signal (if applicable): If the coupled alkyne is terminal, a characteristic singlet for the acetylenic proton will appear, typically in the range of 3-4 ppm.
-
Shift in Pyridazine Proton Signals: The electronic effect of the alkynyl group will cause a shift in the chemical shifts of the pyridazine protons.
Expected ¹³C NMR Spectral Changes:
-
Appearance of Alkynyl Carbon Signals: Two new signals corresponding to the sp-hybridized carbons of the alkyne will appear in the range of 80-100 ppm.
-
Downfield Shift of C3: The C3 carbon will experience a significant downfield shift upon replacement of the iodine with the alkynyl group.
Table 2: Comparative ¹H and ¹³C NMR Data for a Model Sonogashira Coupling Reaction
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-4 | d, ~7.5 | C-3 |
| H-5 | d, ~7.0 | C-4 | |
| -OCH₃ | s, ~4.0 | C-5 | |
| C-6 | |||
| -OCH₃ | |||
| 3-(Phenylethynyl)-6-methoxypyridazine | H-4 | d, ~7.7 | C-3 |
| H-5 | d, ~7.1 | C-4 | |
| Phenyl-H | m, ~7.3-7.5 | C-5 | |
| -OCH₃ | s, ~4.1 | C-6 | |
| Alkyne-C | |||
| Phenyl-C | |||
| -OCH₃ |
Note: The exact chemical shifts are dependent on the solvent and the specific alkyne used. The table illustrates the general trends.
Experimental Protocols
A self-validating system requires robust and reproducible experimental protocols. The following are generalized procedures for the Suzuki and Sonogashira couplings of this compound.
General Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.[7]
-
Seal the vessel and purge with an inert gas.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture with stirring for the required time, monitoring by an appropriate chromatographic technique.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]
-
Obtain ¹H and ¹³C NMR spectra of the purified product for structural validation.
General Protocol for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.[10]
Detailed Steps:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.[12]
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the amine base.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the appropriate temperature, monitoring for completion.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.[10]
-
Perform an aqueous workup on the filtrate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Acquire ¹H and ¹³C NMR spectra for structural verification.
Trustworthiness Through Self-Validation
The protocols and comparative data presented here form a self-validating system. By following these experimental guidelines and comparing the acquired NMR data against the expected spectral shifts, researchers can have high confidence in the structural identity of their synthesized 3-substituted-6-methoxypyridazine derivatives. Any significant deviation from the expected NMR patterns should prompt further investigation into potential side reactions or incomplete conversions. For complex spectra with overlapping signals, 2D NMR techniques such as COSY and HMBC can provide further structural confirmation.[6][17][18]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. rsc.org [rsc.org]
- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in the discovery and development of novel therapeutics. Among pyridazine building blocks, 3-iodo-6-methoxypyridazine stands out as a versatile precursor for carbon-carbon and carbon-nitrogen bond formation, owing to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. By examining the performance of different catalysts and ligands, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Crucial Role of the Catalyst in Pyridazine Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The choice of the palladium source and, more critically, the ancillary ligand, dictates the efficiency, substrate scope, and functional group tolerance of the transformation. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. For an electron-rich and sterically hindered substrate like this compound, the selection of an appropriate ligand is essential to achieve high yields and avoid side reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1] The choice of catalyst for the coupling of this compound with arylboronic acids can significantly impact the reaction outcome.
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 16 | 85-92 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 12 | ~90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | ~90 |
Data is a composite from literature sources for 3-chloro-6-methoxypyridazine and is expected to be similar or better for the more reactive this compound.[2][3]
Discussion of Results:
For routine Suzuki couplings of this compound, the classical Pd(PPh₃)₄ catalyst provides good to excellent yields, although it may require longer reaction times and higher temperatures.[2] PdCl₂(dppf) offers a reliable alternative, often with slightly shorter reaction times.
For more challenging substrates or when higher efficiency is desired, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are superior.[4] The use of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source in combination with these ligands often leads to higher turnover numbers and allows for lower catalyst loadings. The choice of base is also critical, with inorganic bases like Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃ being commonly employed to activate the boronic acid for transmetalation.[4]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.15 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.1 equiv)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound and the arylboronic acid.
-
Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 110 °C and stir vigorously for at least 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Comparative Performance of Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | Good to Excellent |
| Pd(PPh₃)₄ | CuI | Piperidine | THF | RT-50 | High |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | High |
Data is a composite from literature sources for iodo-pyridines and other aryl iodides.[6][7]
Discussion of Results:
The classic PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of iodo-pyridazines, providing good to excellent yields under relatively mild conditions.[6] Pd(PPh₃)₄ is also a reliable catalyst for this transformation.[8]
In recent years, copper-free Sonogashira couplings have gained popularity to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). Catalyst systems based on a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ have proven to be very efficient for copper-free Sonogashira reactions, even at room temperature.[7] The choice of an appropriate amine base, such as triethylamine or piperidine, is crucial for the deprotonation of the terminal alkyne.
General Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI
This protocol is a general and effective method for the Sonogashira coupling of this compound with terminal alkynes.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (excess)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 65 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-6-methoxypyridazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[9] The success of this reaction is highly dependent on the choice of a suitable ligand, which must facilitate both the oxidative addition of the aryl halide and the reductive elimination of the aminated product.
Comparative Performance of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | Moderate to Good |
| Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | Good to Excellent |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | t-AmylOH | 110 | High |
| Pd-G3-XPhos | K₂CO₃ | t-BuOH | 80 | High |
Data is a composite from literature sources for the amination of various aryl halides.[10][11][12]
Discussion of Results:
Early catalyst systems for the Buchwald-Hartwig amination often utilized ligands like BINAP . While effective, these first-generation systems may require higher catalyst loadings and are sometimes limited in substrate scope.
The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has dramatically expanded the utility of this reaction. Ligands such as RuPhos and the catalyst systems derived from them are highly active for the amination of a wide range of aryl halides with primary and secondary amines.[9][12] More recently, specialized ligands like BippyPhos have been shown to be particularly effective for the coupling of heteroaryl chlorides and a broad range of N-H containing partners.[13] Pre-catalysts such as Pd-G3-XPhos offer the advantage of being air- and moisture-stable, simplifying the experimental setup. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a milder inorganic base like K₃PO₄ or K₂CO₃ is critical for the deprotonation of the amine and for facilitating the catalytic cycle.[9]
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with a Modern Catalyst System
This protocol is a general procedure for the amination of this compound using a modern, highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry reaction vessel.
-
Add this compound and a stir bar.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-methoxypyridazine derivative.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly efficient and versatile strategy for the synthesis of a diverse range of substituted pyridazines. For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing bulky phosphine ligands such as SPhos or XPhos offer superior performance. In Sonogashira reactions , both the classic Pd/Cu co-catalyzed systems and modern copper-free protocols provide excellent results, with the latter offering advantages in terms of product purity. For Buchwald-Hartwig aminations , the use of specialized biarylphosphine ligands like RuPhos or pre-catalysts such as Pd-G3-XPhos is crucial for achieving high yields and broad substrate scope. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this compound, thereby accelerating the discovery of new chemical entities with potential applications in medicine and materials science.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridazine scaffolds are of paramount importance, serving as core components in a vast array of pharmaceuticals and functional materials. The strategic functionalization of this heterocycle often dictates the biological activity and material properties of the final compound. Among the various substituted pyridazines, 3-iodo-6-methoxypyridazine stands out as a versatile and highly reactive building block. This guide provides an in-depth analysis of its reaction kinetics in key synthetic transformations, offering a comparative perspective against its bromo and chloro analogs. By understanding the underlying kinetics, researchers can make more informed decisions in reaction design, optimization, and scale-up.
Introduction: The Significance of Halogen Choice in Pyridazine Chemistry
The nature of the halogen atom at the 3-position of the 6-methoxypyridazine ring profoundly influences its reactivity profile. The choice between iodine, bromine, or chlorine is not merely a matter of synthetic convenience but a critical decision that impacts reaction rates, catalyst selection, and even the feasibility of certain transformations. This guide will dissect the kinetic nuances of this compound in three cornerstone reactions of modern organic synthesis: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
The enhanced reactivity of this compound in cross-coupling reactions is primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Conversely, in nucleophilic aromatic substitution, the reactivity order is often inverted, with fluorine and chlorine being superior leaving groups.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Perspective
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the aryl halide is a crucial factor governing the efficiency of these transformations. The generally accepted trend for the reactivity of halogens in these reactions is I > Br > Cl, which is a direct consequence of the bond dissociation energies of the carbon-halogen bond.[1]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The key to its success lies in the careful selection of catalyst, ligand, base, and solvent. For electron-deficient heteroaryl halides like 3-halo-6-methoxypyridazines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the palladium catalyst to the carbon-halogen bond.[2]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reaction Rate | Typical Catalyst System | Key Observations |
| This compound | Highest | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Reactions often proceed at lower temperatures and with lower catalyst loadings. The oxidative addition is facile. |
| 3-Bromo-6-methoxypyridazine | Intermediate | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | Requires slightly more forcing conditions than the iodo analog. Good balance between reactivity and stability. |
| 3-Chloro-6-methoxypyridazine | Lowest | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos | Activation of the C-Cl bond is challenging and often requires more sophisticated and bulky ligands and higher temperatures.[3] |
The higher reactivity of the iodo-substituted pyridazine can be a double-edged sword. While it allows for milder reaction conditions, it can also lead to a higher propensity for side reactions, such as dehalogenation, if the reaction is not carefully controlled.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles. This reaction is typically co-catalyzed by palladium and copper(I) complexes.[4] The reactivity of the aryl halide follows the same trend as in the Suzuki-Miyaura coupling, with iodides being the most reactive.[5]
Comparative Performance in Sonogashira Coupling
| Substrate | Relative Reaction Rate | Typical Catalyst System | Key Observations |
| This compound | Highest | PdCl₂(PPh₃)₂/CuI | Often proceeds at room temperature or with mild heating. High yields are typically achieved in short reaction times. |
| 3-Bromo-6-methoxypyridazine | Intermediate | PdCl₂(PPh₃)₂/CuI, Pd(OAc)₂/PPh₃/CuI | Requires higher temperatures (50-80 °C) and potentially longer reaction times compared to the iodo analog. |
| 3-Chloro-6-methoxypyridazine | Lowest | Pd₂(dba)₃/XPhos/CuI | C-Cl bond activation is difficult, necessitating more advanced catalyst systems and higher temperatures (≥100 °C). Yields can be variable. |
The high reactivity of this compound in Sonogashira couplings makes it the substrate of choice when mild reaction conditions are required, for instance, in the presence of sensitive functional groups.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[6][7] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[8] Similar to other cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl halide is a key step, and thus the reactivity follows the I > Br > Cl trend.[9]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Relative Reaction Rate | Typical Catalyst System | Key Observations |
| This compound | Highest | Pd₂(dba)₃/BINAP, Pd(OAc)₂/RuPhos | Allows for the coupling of a wide range of amines, including less nucleophilic ones, under relatively mild conditions. |
| 3-Bromo-6-methoxypyridazine | Intermediate | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/Johnphos | A versatile substrate that provides a good balance of reactivity and stability. Often requires slightly higher temperatures than the iodo analog. |
| 3-Chloro-6-methoxypyridazine | Lowest | Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/cataCXium A | C-Cl bond activation is the major challenge, requiring highly active and specialized catalyst systems. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
II. Nucleophilic Aromatic Substitution (SNAr): A Contrasting Reactivity Profile
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[10] Unlike palladium-catalyzed cross-coupling reactions, the rate of SNAr is not primarily dependent on the carbon-halogen bond strength. Instead, it is governed by the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate and its facility as a leaving group.[11]
The established reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I.[12] This is because the more electronegative halogens are better able to stabilize the developing negative charge in the rate-determining addition step.
Comparative Performance in SNAr Reactions
| Substrate | Relative Reaction Rate | Key Observations |
| 3-Fluoro-6-methoxypyridazine | Highest | The most reactive substrate due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. |
| 3-Chloro-6-methoxypyridazine | High | A commonly used and reactive substrate for SNAr reactions. |
| 3-Bromo-6-methoxypyridazine | Intermediate | Less reactive than the chloro analog due to the lower electronegativity of bromine. |
| This compound | Lowest | The least reactive among the halo-pyridazines in SNAr due to the lower electronegativity and poorer ability of iodine to stabilize the Meisenheimer complex. |
This inverted reactivity trend makes chloro- and fluoro-substituted pyridazines the preferred substrates for SNAr reactions, while the iodo-substituted analog is often less suitable.
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion: A Strategic Choice for Synthetic Success
The kinetic analysis of this compound reveals its exceptional utility in palladium-catalyzed cross-coupling reactions, where its high reactivity allows for mild reaction conditions and broad substrate scope. This makes it the substrate of choice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, particularly when dealing with sensitive functional groups or when aiming for high efficiency.
Conversely, for nucleophilic aromatic substitution reactions, the iodo-substituent renders the pyridazine ring less reactive compared to its chloro and fluoro counterparts. In these cases, 3-chloro- or 3-fluoro-6-methoxypyridazine would be the more strategic choice to achieve higher reaction rates and yields.
Ultimately, the selection of the halogen on the 6-methoxypyridazine core is a critical parameter that must be carefully considered based on the desired transformation. A thorough understanding of the underlying reaction kinetics empowers chemists to design more efficient and robust synthetic routes, accelerating the discovery and development of novel molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3-Iodo-6-methoxypyridazine vs. Bromo and Chloro Analogs in Cross-Coupling Reactions
Introduction: The Strategic Value of Halogenated Pyridazines
The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its two adjacent nitrogen atoms offer unique hydrogen bonding capabilities and influence the electronic properties of the entire heterocyclic system. For drug development professionals, the ability to functionalize this core with precision is paramount. Halogenated pyridazines, particularly the 3-halo-6-methoxy-pyridazine series, serve as exceptionally versatile building blocks for achieving this molecular diversity.[2][3]
The halogen atom at the 3-position is not merely a placeholder; it is a reactive handle for introducing a vast array of substituents via transition-metal-catalyzed cross-coupling reactions.[4] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the cornerstones of modern synthetic chemistry, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[5][6][7]
This guide provides an in-depth, objective comparison of 3-Iodo-6-methoxypyridazine against its bromo and chloro counterparts. The choice of halogen profoundly impacts reactivity, dictating the required reaction conditions—catalyst, ligand, temperature, and time. Understanding these differences is critical for researchers aiming to optimize synthetic routes, maximize yields, and streamline the drug discovery process. We will delve into the mechanistic underpinnings of this reactivity differential and provide supporting experimental data and protocols to guide your synthetic strategy.
Core Principles: Understanding Halide Reactivity in Cross-Coupling
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a key mechanistic step: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the pyridazine. The energy barrier for this step is directly related to the C-X bond dissociation energy. The trend for carbon-halogen bond strength is:
C-Cl > C-Br > C-I
Consequently, the reactivity of the halide in oxidative addition follows the reverse trend:
I > Br > Cl [5]
This fundamental principle dictates that this compound is the most reactive of the series, readily undergoing oxidative addition under mild conditions. Conversely, the robust C-Cl bond in 3-chloro-6-methoxypyridazine requires more forcing conditions, often necessitating specialized, highly active catalysts and ligands to achieve efficient coupling.[8]
Caption: Relationship between halide identity, reactivity, and required reaction conditions.
Comparative Analysis: Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 3-iodo-, 3-bromo-, and 3-chloro-6-methoxypyridazine in three seminal cross-coupling reactions. The provided data is synthesized from established literature on these and structurally similar heteroaryl halides to offer a reliable predictive framework for experimental design.[9][10][11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples a halide with a boronic acid, is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis.[10][12] The reactivity difference between the pyridazine halides is particularly evident here.
Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halide (X) | Catalyst System | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
| Iodo | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | 80 | 2-6 | >90 |
| Bromo | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 100 | 8-12 | 85-90 |
| Chloro | Pd₂(dba)₃ / XPhos (2-4 mol%) | K₃PO₄ | 110 | 12-24 | 85[10] |
Analysis and Causality:
-
This compound: The C-I bond is sufficiently weak to allow for oxidative addition with standard, first-generation palladium catalysts like Pd(PPh₃)₄ at moderate temperatures, resulting in short reaction times and excellent yields.
-
3-Bromo-6-methoxypyridazine: The stronger C-Br bond requires slightly more energy input, manifesting as higher reaction temperatures and longer times to achieve comparable yields with the same catalyst system.
-
3-Chloro-6-methoxypyridazine: The inertness of the C-Cl bond necessitates a more sophisticated approach.[8] The use of a catalyst system comprising a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is mandatory.[13] These ligands promote the challenging oxidative addition step and prevent catalyst decomposition at the required high temperatures.[8]
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing access to important arylalkyne structures.[7][14] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15][16]
Data Summary: Sonogashira Coupling with Phenylacetylene
| Halide (X) | Catalyst System | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI (2-3 mol%) | Et₃N | 25-40 | 1-4 | >95 |
| Bromo | Pd(PPh₃)₂Cl₂ / CuI (3-5 mol%) | Et₃N | 60-80 | 6-12 | 80-90 |
| Chloro | Pd(OAc)₂ / Ligand / CuI | Cs₂CO₃ | 100-120 | 18-24 | ~60-70 |
Analysis and Causality:
-
This compound: Demonstrates exceptional reactivity, often proceeding to completion at or near room temperature in a very short timeframe.[14] The high efficiency makes it the ideal substrate for sensitive or complex alkynes.
-
3-Bromo-6-methoxypyridazine: Provides a good balance of reactivity and stability. While it requires heating, it reliably delivers high yields with standard Sonogashira conditions.
-
3-Chloro-6-methoxypyridazine: Coupling is significantly more challenging. Standard Pd/CuI systems are often sluggish. Success requires higher temperatures, stronger bases, and often specialized palladium catalysts with enabling ligands to facilitate the difficult C-Cl bond activation.[15] Yields can be variable and lower than with the more reactive halides.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds by coupling aryl halides with amines.[17][18] Similar to Suzuki coupling, the choice of ligand is critical, especially for less reactive halides.[13]
Data Summary: Buchwald-Hartwig Amination with Morpholine
| Halide (X) | Catalyst System | Base | Temp. (°C) | Time (h) | Representative Yield (%) |
| Iodo | Pd₂(dba)₃ / BINAP (2 mol%) | NaOtBu | 80 | 4-8 | >90 |
| Bromo | Pd₂(dba)₃ / XPhos (2 mol%) | NaOtBu | 100 | 10-16 | ~90 |
| Chloro | Pd₂(dba)₃ / BrettPhos (2-4 mol%) | K₂CO₃ | 110 | 18-24 | 80-85 |
Analysis and Causality:
-
This compound: Couples efficiently with a range of amines using second-generation ligands like BINAP. The high reactivity allows for lower reaction temperatures.
-
3-Bromo-6-methoxypyridazine: Requires more electron-rich and bulky ligands (e.g., XPhos) to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.
-
3-Chloro-6-methoxypyridazine: This transformation is often the most demanding. It almost exclusively requires state-of-the-art, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) that form highly active, monoligated palladium complexes capable of cleaving the strong C-Cl bond.[13]
Experimental Protocols
The following protocols are provided as robust starting points for researchers. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Add a solvent mixture of Toluene and Ethanol (e.g., 4:1 ratio).
-
Add a 2 M aqueous solution of Sodium Carbonate (Na₂CO₃) (2.0 equiv).
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Heat the reaction to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.[10][12]
Protocol 2: Sonogashira Coupling of this compound
Methodology:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and Copper(I) Iodide (CuI) (0.03 equiv).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1 equiv) followed by an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv).
-
Stir the reaction at room temperature (25 °C) and monitor by TLC. Gentle warming to 40 °C may be required for some substrates.
-
Upon completion (typically 1-4 hours), dilute the reaction with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts.
-
Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 3-Chloro-6-methoxypyridazine
Methodology:
-
Inside a glovebox, add 3-Chloro-6-methoxypyridazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable ligand (e.g., XPhos or BrettPhos, 0.04 equiv), and a base (e.g., NaOtBu or K₂CO₃, 2.0 equiv) to a reaction vial.
-
Add the amine (1.2 equiv) to the vial.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vial, remove it from the glovebox, and heat to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 18-24 hours).
-
After cooling, pass the reaction mixture through a pad of Celite to filter off the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[6][19]
Conclusion and Strategic Recommendations
The choice between 3-iodo-, 3-bromo-, and 3-chloro-6-methoxypyridazine is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.
-
This compound is the undisputed champion of reactivity. It is the ideal choice for rapid synthesis, reactions with sensitive or precious coupling partners, and for proof-of-concept studies where achieving the desired product quickly and in high yield is the primary goal. Its mild reaction conditions are highly advantageous for preserving complex functional groups elsewhere in the molecule.
-
3-Bromo-6-methoxypyridazine offers a practical compromise. It is significantly more reactive than its chloro analog, allowing for more conventional reaction conditions, while often being more cost-effective and stable than the iodo- compound for large-scale synthesis.
-
3-Chloro-6-methoxypyridazine is the most challenging substrate but is often the most readily available and least expensive precursor, making it attractive for process chemistry and large-scale manufacturing.[3] Successful utilization requires a deep understanding of modern cross-coupling catalysis and access to specialized, often proprietary, ligand systems.
For researchers in drug discovery and early-stage development, the superior reactivity of This compound provides a clear advantage, enabling the rapid and efficient generation of diverse analog libraries for structure-activity relationship (SAR) studies. Its reliability and broad compatibility make it the benchmark against which other pyridazine halides should be measured.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Definitive Structural Confirmation of 3-Iodo-6-methoxypyridazine: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 3-iodo-6-methoxypyridazine, a versatile heterocyclic building block. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial preliminary data, this guide will establish, through a detailed procedural outline, why single-crystal X-ray crystallography remains the gold standard for absolute structural confirmation.
The Subject of Investigation: this compound
This compound is a key intermediate in the synthesis of a variety of potentially bioactive molecules. The pyridazine core is a well-known scaffold in drug discovery, and the presence of an iodine atom at the 3-position allows for a range of subsequent cross-coupling reactions, making it a valuable synthon. However, the regiochemistry of its synthesis necessitates a robust and unambiguous method of structural verification.
Part 1: Synthesis and Preparation for Analysis
The journey to structural confirmation begins with the synthesis of the target compound. A plausible and efficient route to this compound involves a two-step process starting from the commercially available 3-chloro-6-methoxypyridazine.
Experimental Protocol: Synthesis of this compound
Step 1: Amination of 3-chloro-6-methoxypyridazine
-
To a pressure-rated reaction vessel, add 3-chloro-6-methoxypyridazine (1.0 eq), aqueous ammonia (30%, ~10 eq), and copper(II) sulfate pentahydrate (0.05 eq). [Source: Adapted from similar amination protocols for chloropyridazines][1][2].
-
Seal the vessel and heat the mixture to 120-140 °C for 24-48 hours with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the vessel to room temperature before carefully opening it.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting residue is then subjected to an aqueous work-up, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The crude 3-amino-6-methoxypyridazine is purified by column chromatography on silica gel.
Step 2: Sandmeyer-type Iodination of 3-amino-6-methoxypyridazine
-
Dissolve the purified 3-amino-6-methoxypyridazine (1.0 eq) in a solution of dilute sulfuric acid and cool to 0-5 °C in an ice bath.[3]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.[4][5][6]
-
After stirring for 30 minutes, a solution of potassium iodide (1.5 eq) in water is added portion-wise.[7][8]
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour.
-
The crude this compound is then isolated by extraction and purified by recrystallization or column chromatography.
Part 2: The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods, which will be discussed later, can suggest the correct structure, only X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[9][10]
The Causality Behind Crystallization
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[11][12] The process of crystallization is a self-purifying one, where molecules slowly arrange themselves into a highly ordered lattice. This slow, deliberate process is crucial for minimizing defects and obtaining crystals suitable for diffraction.[13]
Experimental Protocol: Crystal Growth and X-ray Diffraction
Crystal Growth:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexanes) to create a saturated solution.
-
Slow Evaporation: The solution is loosely covered (e.g., with parafilm pierced with a few small holes) and left undisturbed in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the compound will exceed its solubility, promoting the growth of single crystals.[13][14]
-
Vapor Diffusion: Alternatively, a vial containing the saturated solution of the compound is placed inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[14]
Data Collection and Structure Refinement:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[9][13]
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[12][15]
-
The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson synthesis and then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[15]
Anticipated Crystallographic Data for this compound
While the actual crystal structure has not been published, we can predict the likely crystallographic parameters based on related pyridazine structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or one non-90° angle | Angles of the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Part 3: A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, NMR and MS are indispensable for initial characterization and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), allowing for the deduction of the molecular skeleton.[16]
Experimental Protocol: NMR Data Acquisition
-
Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[17]
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5 - 7.7 | Doublet | ~9.0 | H-4 or H-5 |
| ¹H | ~7.0 - 7.2 | Doublet | ~9.0 | H-5 or H-4 |
| ¹H | ~4.0 | Singlet | - | -OCH₃ |
| ¹³C | ~160 | - | - | C-6 |
| ¹³C | ~130-140 | - | - | C-4 & C-5 |
| ¹³C | ~110-120 | - | - | C-3 |
| ¹³C | ~55 | - | - | -OCH₃ |
Note: These are predicted values based on the analysis of similar pyridazine derivatives. Actual values may vary.[18][19][20]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.[21]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum, ensuring high resolution to determine the exact mass.
Expected Mass Spectrum Data for this compound
-
Molecular Formula: C₅H₅IN₂O
-
Exact Mass: 235.9447 g/mol
-
Key Features:
-
A prominent molecular ion peak [M]⁺ at m/z ≈ 236.
-
Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed, unlike with chlorine or bromine.[22][23][24]
-
Characteristic fragmentation patterns would include the loss of the iodine atom (a peak at [M-127]⁺, m/z ≈ 109) and potentially the methoxy group.[24]
-
Integrated Characterization Workflow
Caption: Integrated workflow for structural elucidation.
Part 4: The Final Verdict: A Data-Driven Comparison
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive; the "gold standard" for structural proof.[9][10] | Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[11][12] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed structural information in solution; non-destructive.[16] | Does not provide absolute stereochemistry or information on bond lengths/angles; can be complex to interpret for novel structures. |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Highly sensitive, requires very small sample amounts. | Provides no information on connectivity or stereochemistry; isomeric compounds cannot be distinguished. |
Conclusion
The structural elucidation of a novel or key chemical entity like this compound demands a multi-faceted analytical approach. While NMR and mass spectrometry are essential first-line techniques that provide strong evidence for the hypothesized structure, they are ultimately inferential. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and irrefutable proof of the three-dimensional atomic arrangement. For researchers in drug development and materials science, where the precise molecular architecture is not just a matter of academic interest but a determinant of function and safety, the investment in obtaining a crystal structure is a necessary step to ensure the integrity and validity of their scientific findings.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. wiley.com [wiley.com]
- 17. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Comparative Guide to the Biological Activity of 3-Iodo-6-methoxypyridazine Derivatives
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point for drug discovery. Within this class, 3-iodo-6-methoxypyridazine stands out as a particularly versatile synthetic intermediate. The carbon-iodine bond at the 3-position provides a reactive handle for introducing a wide array of functional groups via cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity.
This guide offers a comparative analysis of the biological activities of various derivatives synthesized from the this compound core. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, presenting key experimental data to facilitate an objective comparison. The discussion is grounded in established experimental protocols and structure-activity relationships (SAR) to provide researchers and drug development professionals with actionable insights.
General Synthetic Pathway
The primary strategy for derivatizing this compound involves the substitution of the iodo group. This is typically achieved through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This approach provides a modular and efficient way to generate a library of analogues with diverse substituents at the 3-position for biological screening.
References
A Spectroscopic Journey: Differentiating 3-Iodo-6-methoxypyridazine from its Synthetic Precursors
In the landscape of modern medicinal chemistry and materials science, pyridazine derivatives are foundational scaffolds for developing novel molecules with diverse biological activities.[1] Among these, 3-Iodo-6-methoxypyridazine stands out as a highly versatile synthetic intermediate. The presence of a reactive iodine atom facilitates a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the methoxy group modulates the electronic properties of the heterocyclic ring.
The successful synthesis of this key building block is not merely a matter of following a reaction scheme; it is a process validated at each stage by rigorous analytical characterization. Spectroscopic analysis is the cornerstone of this validation, providing an unambiguous fingerprint of molecular identity and purity. This guide offers an in-depth comparison of the key spectroscopic features of this compound and its common precursors, providing researchers with the data-driven insights needed to confidently navigate its synthesis.
The Synthetic Pathway: A Stepwise Transformation
The most common and efficient route to this compound begins with the commercially available 3,6-dichloropyridazine. The synthesis involves a sequence of nucleophilic aromatic substitution and Sandmeyer-type reactions, each step yielding a distinct intermediate with a unique spectroscopic profile. Understanding this transformation is key to interpreting the resulting analytical data.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Iodo-6-methoxypyridazine
Introduction: The Critical Role of Purity in Pyridazine-Based Drug Discovery
3-Iodo-6-methoxypyridazine is a versatile heterocyclic building block, pivotal in the synthesis of novel pharmaceutical agents. The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1] The iodo-substituent at the 3-position is particularly valuable, serving as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), which allows for the construction of complex molecular architectures.[2]
However, the utility of this intermediate is directly contingent on its purity. Even minute impurities can have profound consequences in a drug development pipeline, leading to aberrant biological data, unpredictable side reactions in subsequent synthetic steps, and potential toxicity.[3] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to ensure the reliability and reproducibility of research findings.[4]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the most appropriate method for your specific needs.
Understanding Potential Impurities
Effective purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common synthetic route to 3-Iodo-6-substituted-pyridazines involves a Sandmeyer-type diazotization-iodination of an amino-pyridazine intermediate.[2] This intermediate, 3-amino-6-methoxypyridazine, is typically synthesized from 3-chloro-6-methoxypyridazine via nucleophilic aromatic substitution.[5][6]
Based on this pathway, key process-related impurities may include:
-
Starting Material: Unreacted 3-chloro-6-methoxypyridazine.
-
Intermediate: Residual 3-amino-6-methoxypyridazine.
-
Side-Reaction Products: Hydroxylated pyridazines (from reaction with water), or isomers formed under harsh conditions.[7]
-
Reagent Residue: Excess iodine or other reagents from the work-up process.[2]
A logical approach to characterization and purity confirmation involves a workflow that progresses from initial purity checks to definitive structural elucidation and quantification.
Caption: Logical workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone for purity assessment of non-volatile and thermally labile compounds like this compound.[4] A reverse-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed for effective separation of the main compound from its more polar or less polar impurities.[8]
Expertise & Causality: The choice of a C18 column is based on its proven efficacy in separating a wide range of heterocyclic compounds.[8] An acidic modifier, such as phosphoric or formic acid, is added to the aqueous mobile phase to protonate any basic sites on the analyte or impurities. This suppresses silanol interactions with the stationary phase, resulting in improved peak symmetry and reproducibility. UV detection is selected based on the chromophoric nature of the pyridazine ring.
Experimental Protocol: RP-HPLC
Caption: Workflow for HPLC analysis of this compound.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Degas both phases for 15 minutes in an ultrasonic bath before use.[8]
-
-
Standard/Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water in a 10 mL volumetric flask to create a 1 mg/mL stock solution.[4]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This is a critical step to prevent column clogging.[8]
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-27 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated using the area percentage method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC is excellent for the primary compound and non-volatile impurities, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities.[4] This includes residual solvents from synthesis and purification (e.g., ethyl acetate, dichloromethane) and lower boiling point starting materials. The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of unknown peaks by comparing their mass spectra with libraries like NIST.[4][10]
Expertise & Causality: A split injection is used to prevent column overloading with the concentrated main component.[4] The temperature program is designed to start at a low temperature to resolve volatile solvents and then ramp up to elute the higher-boiling point pyridazine derivative and any related impurities. Helium is the carrier gas of choice for its inertness and safety.
Experimental Protocol: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.[4]
-
-
GC-MS Conditions:
-
GC-MS System: Standard system with a capillary column and mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).[4]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[4]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.[4]
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra against the NIST library.
-
Estimate purity by comparing the peak area of the main component to the total integrated peak areas.
-
NMR Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy (both ¹H and ¹³C) is indispensable for the definitive structural confirmation of the synthesized this compound.[2][11] Beyond structural elucidation, it serves as a powerful purity assessment tool. NMR can detect impurities that may be invisible to HPLC-UV (i.e., those lacking a chromophore) or non-volatile impurities missed by GC-MS. Furthermore, Quantitative NMR (qNMR) can provide highly accurate purity values without the need for a specific reference standard for each impurity.[4]
Expertise & Causality: A deuterated solvent like CDCl₃ or DMSO-d₆ is used, which is transparent in the ¹H NMR spectrum. The presence of characteristic peaks for the pyridazine ring protons and the methoxy group protons, with the correct chemical shifts, coupling constants, and integrations, confirms the structure. Impurity peaks will be visible as separate, often smaller, signals.
Protocol: ¹H NMR for Purity Estimation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the main compound.
-
Identify and integrate signals corresponding to impurities.
-
The purity can be estimated by comparing the relative integrations of the main compound signals to the impurity signals. For example, if an impurity has a signal with an integration of 0.05 when a single-proton signal of the main compound is set to 1.00, the impurity level is approximately 5 mol%.
-
Comparative Performance Summary
The choice of analytical method depends on the specific requirements of the analysis. A combination of techniques provides the most comprehensive assessment of purity.[4]
| Parameter | HPLC (UV Detection) | GC-MS | NMR Spectroscopy |
| Primary Application | Quantitative purity of main compound and non-volatile impurities | Identification of volatile/semi-volatile impurities and residual solvents | Structural confirmation and detection of all types of impurities |
| Typical Purity Range (%) | 98.0 - 99.9%[4] | 97.5 - 99.8%[4] | Broad range, excellent for high purity samples |
| Limit of Detection (LOD) | ~0.01%[4] | ~0.001%[4] | ~0.1-0.5% (routine), lower with optimization |
| Advantages | - High resolution & precision- Widely available- Robust and reproducible | - High sensitivity- Provides structural info for unknowns- Excellent for solvents | - Universal detector- No reference standard needed for impurities (qNMR)- Definitive structural info |
| Limitations | - Requires impurities to have a UV chromophore- Not suitable for volatile compounds | - Not suitable for non-volatile or thermally labile compounds[4] | - Lower sensitivity than chromatographic methods- Signal overlap can complicate analysis |
Conclusion
Assessing the purity of synthesized this compound is a critical step that underpins the integrity of subsequent research and development. No single technique is universally sufficient. A scientifically sound and trustworthy approach employs a combination of methods.
-
HPLC should be used as the primary method for quantitative purity determination against non-volatile impurities.
-
GC-MS is essential for detecting and identifying residual solvents and volatile starting materials that could be missed by HPLC.
-
NMR Spectroscopy provides the definitive structural confirmation and serves as a crucial orthogonal method to detect any impurities that might be invisible to the other techniques.
By judiciously applying these complementary analytical strategies, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible outcomes in the complex journey of drug discovery.
References
- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Coupling Reactivity of 3-Iodo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthesis with Halogenated Pyridazines.
In the realm of modern synthetic chemistry, particularly in the construction of novel molecular entities for drug discovery and materials science, the choice of building blocks is paramount. Substituted pyridazines are a class of heterocyclic compounds that frequently appear as core scaffolds in biologically active molecules. The strategic functionalization of the pyridazine ring, often accomplished through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex targets. This guide provides an in-depth, objective comparison of 3-iodo-6-methoxypyridazine and its halogenated counterparts, 3-bromo- and 3-chloro-6-methoxypyridazine, in common cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in reaction design and optimization.
The Critical Role of the Halogen in Cross-Coupling Performance
The identity of the halogen atom on the pyridazine ring is the single most important factor governing its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted trend in reactivity for aryl halides follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This fundamental principle dictates that the weaker carbon-iodine bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle. Consequently, aryl iodides are typically more reactive and require milder reaction conditions than their bromo and chloro analogs.
While this principle provides a strong theoretical framework, the practical implications for synthesis—in terms of reaction yields, times, and catalyst selection—are best understood through experimental data.
Synthesis of this compound: A Two-Step Approach
The preparation of this compound is efficiently achieved through a two-step sequence starting from the commercially available 3-chloro-6-methoxypyridazine. This approach leverages a nucleophilic aromatic substitution followed by a Sandmeyer-type diazotization-iodination.
A generalized synthetic workflow is presented below:
Comparative analysis of 3-Iodo-6-methoxypyridazine in different solvent systems
A Comparative Analysis of 3-Iodo-6-methoxypyridazine in Different Solvent Systems: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The selection of an appropriate solvent system is critical for optimizing reaction yields, controlling polymorphism during crystallization, and ensuring the stability of the compound. This guide provides a comprehensive comparative analysis of this compound in various solvent systems. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide establishes a framework for rational solvent selection based on fundamental chemical principles and analogous compounds. Furthermore, it furnishes detailed experimental protocols for researchers to determine solubility and stability, thereby empowering them to generate robust, in-house data.
Introduction: The Critical Role of Solvent Selection
The judicious choice of a solvent is paramount in the successful application of this compound in synthetic and process chemistry. A solvent does not merely act as a passive medium but actively influences reaction kinetics, equilibrium position, and the crystalline form of the final product. The physicochemical properties of this compound, characterized by a polar pyridazine core, a methoxy group capable of acting as a hydrogen bond acceptor, and a polarizable iodo-substituent, dictate its complex interactions with different solvents.
This guide will navigate the theoretical considerations for solvent selection, provide qualitative insights gleaned from related synthetic procedures, and present a robust methodology for the experimental determination of key solvent-solute parameters.
Theoretical Framework for Solvent Selection
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of this compound, arising from the electronegative nitrogen atoms in the pyridazine ring and the polar C-O and C-I bonds, suggests a preference for polar solvents.
Key Molecular Interactions:
-
Dipole-Dipole Interactions: The permanent dipole moment of this compound will lead to favorable interactions with polar solvents such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This suggests that it will be soluble in protic solvents like methanol and ethanol.
-
Van der Waals Forces: Non-polar solvents like hexanes and toluene will primarily interact through weaker van der Waals forces, suggesting lower solubility.
The following diagram illustrates the logical workflow for selecting an appropriate solvent system for a given application of this compound.
Caption: A logical workflow for solvent system selection.
Qualitative Solubility Insights from Synthetic Procedures
While direct quantitative solubility data is sparse, the solvents employed in the synthesis and purification of analogous compounds can provide valuable qualitative insights. For instance, the synthesis of similar iodo-substituted pyridines and pyridazines often utilizes solvents such as tetrahydrofuran (THF) and ethyl acetate for the reaction and extraction steps.[1] This suggests that this compound is likely soluble in these polar aprotic solvents. Purification is frequently achieved through column chromatography using solvent systems like ethyl acetate/hexanes, indicating a moderate polarity and good solubility in these mixtures.[2] Recrystallization, a common purification technique, may employ solvent/anti-solvent systems such as ethanol/water or ethyl acetate/hexanes.[3]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High | Favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bond accepting capabilities of the solute. |
| Non-Polar Aprotic | Hexanes, Toluene, Dichloromethane | Low to Moderate | Weaker van der Waals interactions; moderate solubility in dichloromethane due to its ability to engage in dipole-dipole interactions. |
| Aqueous | Water | Low | The hydrophobic pyridazine ring and iodo-substituent limit solubility despite the presence of polar groups. |
Experimental Determination of Solubility and Stability
Given the absence of extensive public data, the experimental determination of solubility and stability is crucial for process development and optimization.
Protocol for Isothermal Solubility Measurement
This protocol is adapted from established methods for determining the solubility of organic compounds in various solvents.[4]
Materials:
-
This compound
-
A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexanes)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C).
-
Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L using the determined concentration and the dilution factor.
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for isothermal solubility determination.
Protocol for Stability Assessment
Procedure:
-
Prepare solutions of this compound in the solvents of interest at a known concentration.
-
Store the solutions under controlled conditions (e.g., ambient temperature, elevated temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.
-
Analyze the aliquots by HPLC, monitoring for the appearance of degradation products and a decrease in the peak area of the parent compound.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (g/L) |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetone | 21.0 | [Experimental Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Toluene | 2.38 | [Experimental Value] |
| Hexanes | 1.88 | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion and Recommendations
The selection of an optimal solvent system for this compound requires a multifaceted approach that combines theoretical understanding with empirical data. While this guide provides a framework for rational solvent selection and robust experimental protocols, it is imperative for researchers to perform their own detailed solubility and stability studies tailored to their specific applications. The data generated from such studies will not only benefit individual research projects but also contribute valuable knowledge to the broader scientific community.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-6-methoxypyridazine
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 3-Iodo-6-methoxypyridazine is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for managing this compound's waste stream, ensuring that your laboratory's operations are safe, compliant, and scientifically sound.
Core Principles: Hazard Assessment and Risk Mitigation
Before any disposal protocol is established, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated heterocyclic compound, a class of chemicals that requires careful handling due to potential reactivity and environmental persistence.
Understanding the Hazard Profile
Safety Data Sheets (SDS) for this compound can present conflicting information. For instance, one source may indicate no requirement for hazard pictograms or statements, while others classify similar halogenated pyridazines as causing skin, eye, and respiratory irritation[1].
Causality Behind the Precaution: This discrepancy often arises from a lack of extensive toxicological data for novel or specialized research chemicals. In such cases, a conservative approach is the only responsible course of action. The presence of an iodine atom on an aromatic pyridazine ring suggests that the compound should be treated as, at minimum, an irritant and a potential environmental hazard until proven otherwise. Thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen iodide[2].
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The choice of PPE is dictated by the potential hazards identified above.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. | Protects against splashes or airborne dust particles. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or certified chemical fume hood. | Avoids inhalation of dusts or vapors, which may cause respiratory irritation[3]. |
The Disposal Workflow: From Bench to Manifest
The disposal of this compound is governed by its classification as a chemical waste. The process must be methodical to ensure regulatory compliance and safety.
Waste Characterization: Is it Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
This compound is not typically found on the P- or U-lists of acute hazardous wastes. However, as a halogenated organic compound, it falls under the umbrella of wastes that require careful consideration. Waste streams containing spent halogenated solvents are listed under codes like F001 and F002[4][5]. While the pure, unused solid is not a "spent solvent," any solution or mixture created during research would likely carry this classification.
The most direct path to compliance is to manage this waste as hazardous. This ensures the highest level of safety and environmental protection. The waste should be collected and disposed of through a licensed hazardous waste management company[6][7].
Caption: Disposal workflow for this compound.
Standard Operating Procedure (SOP): Disposal of this compound
This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.
Materials Required
-
Designated hazardous waste container (High-Density Polyethylene (HDPE) or glass, with a secure screw-top lid).
-
Hazardous waste labels.
-
Permanent marker.
-
Appropriate PPE (see table above).
Step-by-Step Protocol
-
Segregation at the Source:
-
Action: Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents or bases[8].
-
Causality: Mixing with incompatible materials can trigger hazardous reactions. Keeping waste streams separate is a fundamental principle of laboratory safety and simplifies the disposal process.
-
-
Container Labeling:
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other solvents or reagents present in the waste.
-
Causality: Accurate labeling is a legal requirement by the EPA and OSHA. It ensures that everyone, from lab personnel to disposal technicians, understands the container's contents and associated risks.
-
-
Waste Accumulation:
-
Action: Add waste to the container, ensuring the container is kept closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA).
-
Causality: Keeping containers closed prevents the release of vapors and protects against accidental spills. The SAA provides a secure, secondary containment location.
-
-
Preparing for Disposal:
-
Action: Once the container is full or has been stored for the maximum allowable time (typically under one year, check local regulations), arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.
-
Causality: Adherence to accumulation time limits is a key component of RCRA compliance. Professional disposal vendors are equipped to transport and dispose of the material in accordance with federal, state, and local laws[9].
-
Emergency Procedures: Spill Management
Accidents happen. A well-defined spill response plan is a critical component of a self-validating safety system.
-
Evacuate and Alert:
-
Action: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.
-
-
Contain and Control (for minor spills):
-
Action: If you are trained and it is safe to do so, control the spill. For a solid spill, avoid generating dust. You can do this by gently covering it with an absorbent material.
-
Causality: Minimizing dust prevents the compound from becoming airborne, which would create an inhalation hazard.
-
-
Clean-Up:
-
Action: Wearing appropriate PPE, use a chemical spill kit to clean the area. For solids, carefully sweep or scoop the material into a designated waste container. Do not use a vacuum cleaner unless it is a HEPA-filtered model approved for hazardous materials[7].
-
Causality: Standard vacuums can aerosolize fine particles and may not be intrinsically safe.
-
-
Decontaminate and Dispose:
-
Action: Decontaminate the affected area. All contaminated materials (absorbent pads, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Causality: Any material that comes into contact with the hazardous substance is now considered hazardous waste and must be disposed of accordingly.
-
By adhering to these technically-grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This commitment to the complete chemical lifecycle is the hallmark of a leading scientific professional.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
